IL-17 modulator 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H23F6N9O2 |
|---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
N-[(S)-[5-[(1S)-1-(6-cyano-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3,3,3-trifluoropropyl]-4-fluoro-1H-benzimidazol-2-yl]-(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1 |
InChI Key |
OXISIPGDBSNEQE-JTSKRJEESA-N |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)[C@H](CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |
Canonical SMILES |
CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Architect's Guide to Neutralizing IL-17: A Technical Deep Dive into Novel Inhibitor Discovery and Development
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
The Interleukin-17 (IL-17) signaling pathway, a cornerstone of inflammatory and autoimmune disease pathology, has emerged as a pivotal target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and development of novel IL-17 inhibitors, offering a granular look at the core science, from molecular mechanisms to clinical data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation immunomodulatory therapies.
The IL-17 Signaling Axis: A Master Regulator of Inflammation
The IL-17 family of cytokines, particularly IL-17A, are potent drivers of inflammation. Produced predominantly by T helper 17 (Th17) cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1] This ligand-receptor interaction initiates a downstream signaling cascade, critically involving the adaptor protein Act1 and TNF receptor-associated factor 6 (TRAF6).[1] The subsequent activation of transcription factors, most notably NF-κB, leads to the expression of a host of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[2] This cascade orchestrates the recruitment of neutrophils and other immune cells to sites of inflammation, perpetuating tissue damage in a variety of autoimmune conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3]
Therapeutic Modalities: Monoclonal Antibodies and Small Molecules
The therapeutic armamentarium against IL-17-mediated diseases is dominated by monoclonal antibodies, with a growing interest in the development of orally bioavailable small molecules.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) represent the most clinically advanced class of IL-17 inhibitors. These biologics function by either directly neutralizing the IL-17A cytokine or by blocking its receptor, IL-17RA.
-
Direct IL-17A Inhibitors: Secukinumab and ixekizumab are humanized monoclonal antibodies that bind with high affinity to IL-17A, preventing its interaction with the IL-17RA/RC receptor complex.[4]
-
IL-17RA Blocker: Brodalumab is a human monoclonal antibody that targets the IL-17RA subunit, thereby inhibiting the signaling of not only IL-17A but also other members of the IL-17 family that utilize this receptor subunit.
-
Dual IL-17A and IL-17F Inhibitor: Bimekizumab is a newer monoclonal antibody designed to neutralize both IL-17A and IL-17F, two key pro-inflammatory cytokines in the IL-17 family.[5]
Small Molecule Inhibitors
The development of small molecule inhibitors of the IL-17 pathway is an area of intense research, driven by the desire for oral therapies.[6][7] These molecules are being designed to disrupt the protein-protein interaction (PPI) between IL-17A and its receptor.[6][7] Challenges in this area include the large, relatively flat interface of the IL-17A/IL-17RA interaction. However, recent advances in structure-based drug design and high-throughput screening have led to the identification of promising lead compounds.[7][8]
Quantitative Comparison of IL-17 Inhibitors
The efficacy and potency of various IL-17 inhibitors have been characterized through a combination of in vitro binding and functional assays, as well as extensive clinical trials.
| Inhibitor | Target | Modality | IC50 / Kd | Key Clinical Efficacy Data |
| Secukinumab | IL-17A | Monoclonal Antibody | Kd: ~100-200 pM | Psoriasis (PASI 90): ~70% at week 16Psoriatic Arthritis (ACR20): ~60% at week 16Ankylosing Spondylitis (ASAS40): ~41% at week 16[3] |
| Ixekizumab | IL-17A | Monoclonal Antibody | Kd: <10 pM | Psoriasis (PASI 90): ~71% at week 12Psoriatic Arthritis (ACR20): ~62% at week 24Ankylosing Spondylitis (ASAS40): ~48% at week 16 |
| Brodalumab | IL-17RA | Monoclonal Antibody | Kd: ~26 pM | Psoriasis (PASI 100): ~44% at week 12 |
| Bimekizumab | IL-17A & IL-17F | Monoclonal Antibody | High Affinity | Psoriatic Arthritis (ACR50): ~44% at week 16 in TNFi-IR patients[9][10] |
| AN-1315 | IL-17A | Small Molecule | IC50: 0.31 nM (CXCL1 release)[11] | Preclinical |
| AN-1605 | IL-17A | Small Molecule | IC50: 0.47 nM (CXCL1 release)[11] | Preclinical |
| HitGen Compounds | IL-17A/RA | Small Molecule | IC50: <100 nM[6] | Preclinical |
| Dice Alpha Compounds | IL-17A/RA | Small Molecule | IC50: <0.3 µM[6] | Preclinical |
Experimental Protocols for Inhibitor Discovery and Characterization
The discovery and development of novel IL-17 inhibitors rely on a robust pipeline of in vitro and in vivo assays.
High-Throughput Screening for Inhibitor Identification
A typical workflow for the initial identification of IL-17 inhibitors involves high-throughput screening (HTS) of large compound libraries.
Detailed Methodologies for Key Experiments
4.2.1. IL-17A/IL-17RA Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to screen for inhibitors of the IL-17A and IL-17RA interaction.[12][13]
-
Materials:
-
High-binding 96-well microplate
-
Recombinant human IL-17A
-
Recombinant human biotinylated IL-17RA
-
Test inhibitors (small molecules or antibodies)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Coat the microplate wells with 100 µL of recombinant human IL-17A (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of test inhibitor at various concentrations to the wells.
-
Add 50 µL of biotinylated human IL-17RA (e.g., 0.5 µg/mL in assay buffer) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
4.2.2. Cell-Based Functional Assay: IL-17-Induced Chemokine Release
This protocol measures the ability of an inhibitor to block IL-17A-induced production of a downstream chemokine, such as CXCL1 or IL-8, in a relevant cell line.[11]
-
Materials:
-
Human dermal fibroblasts or other IL-17 responsive cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Test inhibitors
-
CXCL1 or IL-8 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 50 ng/mL). Include a negative control (no IL-17A) and a positive control (IL-17A without inhibitor).
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of CXCL1 or IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of chemokine release for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
4.2.3. In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice
This model is widely used to evaluate the in vivo efficacy of anti-psoriatic agents, including IL-17 inhibitors.[1][14][15]
-
Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
On day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back for 5-7 consecutive days.
-
Administer the test inhibitor (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing regimen (prophylactic or therapeutic).
-
Monitor the mice daily for signs of psoriasis-like skin inflammation, including erythema, scaling, and skin thickness. A modified Psoriasis Area and Severity Index (PASI) score can be used for quantification.
-
On the final day of the experiment, euthanize the mice and collect skin tissue for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine levels (e.g., via qPCR or ELISA of tissue homogenates).
-
-
Endpoints:
-
Clinical scores (erythema, scaling, thickness).
-
Histological evaluation of epidermal thickness and immune cell infiltration.
-
Expression levels of IL-17A and downstream inflammatory markers in the skin.
-
Conclusion and Future Directions
The development of IL-17 inhibitors has revolutionized the treatment of several autoimmune diseases. Monoclonal antibodies targeting this pathway have demonstrated remarkable clinical efficacy. The next frontier in IL-17 inhibitor development lies in the creation of potent and selective small molecules that can be administered orally, offering greater convenience and potentially a different safety profile. Continued research into the nuances of the IL-17 signaling pathway and the application of innovative drug discovery technologies will undoubtedly lead to the emergence of even more effective therapies for patients suffering from IL-17-mediated inflammatory disorders. The ongoing clinical trials and preclinical research highlighted in this guide underscore the vibrant and promising future of this therapeutic area.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. hcplive.com [hcplive.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Affinity maturation of antibody responses is mediated by differential plasma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rmdopen.bmj.com [rmdopen.bmj.com]
- 10. mdposters.com [mdposters.com]
- 11. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 12. IL-17A : IL-17RA [Biotinylated] Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 13. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
The IL-17 Signaling Pathway: A Central Axis in Autoimmune Disease Pathogenesis and Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Interleukin-17 (IL-17) signaling pathway has emerged as a critical driver of inflammation and tissue damage in a multitude of autoimmune diseases. Primarily orchestrated by Th17 cells, the cytokines of the IL-17 family activate a cascade of downstream signaling events, leading to the production of pro-inflammatory mediators, recruitment of neutrophils, and subsequent immunopathology. This technical guide provides a comprehensive overview of the core components of the IL-17 signaling pathway, its intricate regulatory mechanisms, and its well-documented role in the pathogenesis of rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. Detailed experimental protocols for key assays and quantitative data on pathway activation in these diseases are presented to serve as a valuable resource for researchers and drug development professionals. Furthermore, this guide offers visualizations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this pivotal pathway in autoimmunity.
Introduction
Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in host defense against extracellular pathogens.[1][2] However, dysregulated IL-17 production and signaling are strongly implicated in the pathogenesis of numerous autoimmune and chronic inflammatory disorders.[3][4] The IL-17 family consists of six members, IL-17A through IL-17F, with IL-17A and IL-17F being the most studied in the context of autoimmunity.[5][6] These cytokines are predominantly produced by a distinct subset of T helper cells, termed Th17 cells, but also by other immune cells such as γδ T cells and innate lymphoid cells.[4] The biological effects of IL-17 are mediated through a heterodimeric receptor complex, which initiates a downstream signaling cascade culminating in the expression of a wide array of inflammatory genes.[1][4] Understanding the intricacies of the IL-17 signaling pathway is paramount for the development of targeted therapeutics aimed at mitigating its pathogenic effects in autoimmune diseases.
The Core IL-17 Signaling Pathway
The canonical IL-17 signaling pathway is initiated by the binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to a receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1] This ligand-receptor interaction triggers a series of intracellular events, as detailed below.
Receptor Complex and Adaptor Protein Recruitment
Upon ligand binding, a conformational change in the IL-17RA/RC complex facilitates the recruitment of the key adaptor protein, NF-κB activator 1 (Act1), also known as CIKS or TRAF3IP2.[5][7] The interaction between the receptor and Act1 is mediated by their conserved SEFIR (SEF/IL-17R) domains.[5] Act1 functions as an E3 ubiquitin ligase and is central to the propagation of the downstream signal.[5][8]
Downstream Signaling Cascades
The recruitment of Act1 to the receptor complex initiates two major downstream signaling branches: one dependent on TRAF6 and leading to NF-κB and MAPK activation, and another that regulates mRNA stability.
-
TRAF6-Dependent Pathway: Act1 recruits and polyubiquitinates TNF receptor-associated factor 6 (TRAF6) through its E3 ligase activity.[5][8] This ubiquitination of TRAF6 serves as a scaffold for the recruitment of the TAK1 (TGF-β-activated kinase 1) complex, which in turn activates the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) cascades (p38, JNK, and ERK).[8][9] Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[10] The MAPK pathways activate other transcription factors, such as AP-1 and C/EBPβ, which also contribute to the expression of IL-17 target genes.[3]
-
mRNA Stabilization Pathway: IL-17 signaling can also enhance the stability of target gene mRNAs, a process that is independent of TRAF6 but still requires Act1.[1][7] This pathway involves the phosphorylation of Act1, which then recruits TRAF2 and TRAF5.[11] This complex can counteract the degradation of certain mRNAs, leading to their sustained expression.[10][11]
Regulation of IL-17 Signaling
The IL-17 signaling pathway is tightly regulated by both positive and negative feedback mechanisms to ensure a balanced inflammatory response and prevent excessive tissue damage.
Positive Regulation
Positive regulation of IL-17 signaling often involves synergistic interactions with other pro-inflammatory cytokines, such as TNF-α. This synergy can occur at multiple levels, including enhanced gene transcription and increased mRNA stability.[11] Additionally, feedback loops, such as the IL-17-induced production of IL-6, can further promote Th17 cell differentiation and amplify the inflammatory cascade.
Negative Regulation
Several mechanisms exist to dampen IL-17 signaling. The adaptor protein TRAF3 can compete with Act1 for binding to the IL-17R, thereby inhibiting downstream signaling. Deubiquitinating enzymes, such as USP25 and A20, can remove ubiquitin chains from TRAF6 and TRAF5, terminating their activity.[8][12] Furthermore, IL-17-induced expression of negative regulators, like MCPIP1 (Regnase-1), can promote the degradation of target mRNAs.[8] Act1 itself can also function as a negative regulator in T and B cells by inhibiting STAT3 activation, highlighting its complex and context-dependent roles.[2]
Role of the IL-17 Pathway in Autoimmune Diseases
Elevated levels of IL-17 and increased numbers of Th17 cells are consistently observed in the affected tissues and circulation of patients with various autoimmune diseases.
Rheumatoid Arthritis (RA)
In RA, IL-17 is abundant in the synovial fluid and tissue.[2][4] It stimulates synovial fibroblasts, chondrocytes, and osteoblasts to produce inflammatory mediators such as IL-6, chemokines, and matrix metalloproteinases (MMPs), leading to joint inflammation, cartilage degradation, and bone erosion.[2][4]
Psoriasis
The IL-23/IL-17 axis is central to the pathogenesis of psoriasis. IL-17 acts on keratinocytes, inducing their hyperproliferation and the production of antimicrobial peptides and chemokines, which in turn recruit neutrophils and other inflammatory cells to the skin, forming the characteristic psoriatic plaques.
Multiple Sclerosis (MS)
In MS, IL-17 contributes to the breakdown of the blood-brain barrier, facilitating the infiltration of inflammatory cells into the central nervous system (CNS).[10] It also activates resident CNS cells like astrocytes and microglia to produce inflammatory mediators, promoting demyelination and neuroinflammation.[10]
Inflammatory Bowel Disease (IBD)
The role of IL-17 in IBD is more complex. While IL-17 is elevated in the gut mucosa of IBD patients and contributes to inflammation, blockade of IL-17A has paradoxically been shown to exacerbate Crohn's disease in some clinical trials, suggesting a more nuanced role for this cytokine in intestinal immunity.[3][4]
Quantitative Data on IL-17 Pathway Activation in Autoimmune Diseases
The following tables summarize quantitative data on the levels of key IL-17 pathway-related cytokines in various autoimmune diseases.
Table 1: IL-17A and IL-17F Levels in Autoimmune Diseases
| Disease | Sample Type | Analyte | Patient Concentration (pg/mL) | Control Concentration (pg/mL) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | IL-17A | 62.5 ± 12.5 | Undetectable | [2][4] |
| Plasma | IL-17A | 0.30 (0.22–0.50) | 0.22 | [13] | |
| Plasma | IL-17F | 81 (31–245) | 4.4 (4.4–29) | [13] | |
| Psoriasis | Serum | IL-17A | 15.6 ± 4.2 | 8.9 ± 2.1 | |
| Multiple Sclerosis | Cerebrospinal Fluid | IL-17A | 50 (7-257) | 2 (1-6) | [14] |
| Cerebrospinal Fluid | IL-17F | 32 (6-891) | 2 (1-3) | [14] | |
| Inflammatory Bowel Disease | Serum (UC) | IL-17A | 1167 (642.6–2405.7) | 484.8 (139–560.5) | [4] |
| Serum (CD) | IL-17A | 949 (400.8–2242.9) | 484.8 (139–560.5) | [4] |
Data are presented as mean ± SEM or median (interquartile range).
Table 2: Levels of Other Th17-Related Cytokines in Autoimmune Diseases
| Disease | Sample Type | Analyte | Patient Concentration (pg/mL) | Control Concentration (pg/mL) | Reference |
| Rheumatoid Arthritis | Serum | IL-22 | 68.03 ± 12.78 | 32.10 ± 4.57 | [15] |
| Multiple Sclerosis | Cerebrospinal Fluid | IL-21 | Elevated | Normal | [16][17] |
| Serum | IL-23 | Elevated | Normal | [18] | |
| Inflammatory Bowel Disease | Serum (UC) | IL-23 | Significantly Elevated | Normal | [3][4][19] |
| Serum (CD) | IL-23 | Significantly Elevated | Normal | [3][4] |
Data are presented as mean ± SEM or as described in the reference.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the IL-17 signaling pathway.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human IL-17A in Serum
This protocol describes a sandwich ELISA for the quantitative measurement of human IL-17A.
Materials:
-
Human IL-17A ELISA kit (e.g., from R&D Systems, BioLegend, or Elabscience)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (0.05% Tween 20 in PBS)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2 N H₂SO₄)
-
Human serum samples
-
Recombinant human IL-17A standard
Procedure:
-
Prepare Reagents: Reconstitute standards and prepare working solutions of detection antibody and streptavidin-HRP according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of standards, samples (diluted in assay diluent as needed), and blank to appropriate wells of the antibody-coated microplate.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate each well and wash 4 times with 300 µL of wash buffer per well.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution to each well.
-
Incubate: Cover the plate and incubate for 20 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as in step 4.
-
Add Substrate: Add 100 µL of substrate solution to each well.
-
Incubate: Incubate for 20-30 minutes at room temperature in the dark, or until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-17A in the samples.
Intracellular Cytokine Staining for IL-17 in Human T Cells by Flow Cytometry
This protocol details the detection of intracellular IL-17 in human T cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell stimulation cocktail (e.g., PMA and ionomycin) plus protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Anti-human CD3 and CD4 antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
-
Anti-human IL-17A antibody conjugated to a fluorochrome
-
Wash buffer (e.g., BD Perm/Wash™ buffer)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate PBMCs (1-2 x 10⁶ cells/mL) with the cell stimulation cocktail and protein transport inhibitor for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer. Stain with the fixable viability dye and antibodies against surface markers (CD3, CD4) for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fix and Permeabilize: Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 1X Perm/Wash buffer.
-
Intracellular Staining: Resuspend the cells in Perm/Wash buffer containing the anti-IL-17A antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 1X Perm/Wash buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on live, single cells, then on CD3+CD4+ T cells. Analyze the expression of IL-17A within the CD4+ T cell population.
Western Blot Analysis of Act1 and TRAF6
This protocol describes the detection of Act1 and TRAF6 proteins in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Act1 and anti-TRAF6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 8.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB
This protocol outlines the procedure to investigate the binding of NF-κB to target gene promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-NF-κB p65 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoter and a negative control region
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB p65 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter of an NF-κB target gene (e.g., IL-6) and a negative control region to quantify the enrichment of the target DNA.
Therapeutic Targeting of the IL-17 Pathway
The central role of the IL-17 pathway in driving autoimmune pathology has made it an attractive target for therapeutic intervention. Several monoclonal antibodies targeting IL-17A (secukinumab, ixekizumab) or its receptor IL-17RA (brodalumab) have been approved for the treatment of psoriasis, psoriatic arthritis, and ankylosing spondylitis, demonstrating significant clinical efficacy.[3] Bimekizumab, a monoclonal antibody that neutralizes both IL-17A and IL-17F, has also shown promise. However, the results of targeting the IL-17 pathway in other autoimmune diseases, such as RA and IBD, have been more varied, underscoring the complex and context-dependent role of this cytokine family.[3][11]
Conclusion
The IL-17 signaling pathway is a key orchestrator of inflammation in a range of autoimmune diseases. A thorough understanding of its components, regulatory networks, and downstream effects is crucial for both basic research and the development of novel therapeutics. This technical guide provides a comprehensive resource for scientists and clinicians working in this field, offering a foundation of knowledge and practical methodologies to further explore the role of IL-17 in health and disease. Future research will likely focus on dissecting the cell-type-specific and context-dependent functions of the different IL-17 family members and their signaling pathways, paving the way for more targeted and effective therapies for autoimmune disorders.
References
- 1. IL-17 signaling for mRNA stabilization does not require TNF receptor-associated factor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-17F signaling requires ubiquitination of interleukin-17 receptor via TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Serum Interleukin (IL)-23 and IL-17 Profile in Inflammatory Bowel Disease (IBD) Patients Could Differentiate between Severe and Non-Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Act1 in IL-17 Family Signaling and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17-induced NF-κB Activation via CIKS/Act1: PHYSIOLOGIC SIGNIFICANCE AND SIGNALING MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 signaling for mRNA stabilization does not require TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAF Regulation of IL-17 Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aimspress.com [aimspress.com]
- 11. IL-17 signaling is regulated through intrinsic stability control of mRNA during inflammation [aimspress.com]
- 12. Negative regulation of IL-17-mediated signaling and inflammation by ubiquitin-specific protease 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. scispace.com [scispace.com]
Role of IL-17 in chronic inflammation
An In-depth Technical Guide on the Role of Interleukin-17 in Chronic Inflammation
Introduction
Interleukin-17 (IL-17) is the signature cytokine of the T helper 17 (Th17) cell subset and a pivotal mediator of chronic inflammation.[1][2][3] Initially identified for its role in host defense against extracellular pathogens, particularly fungi and bacteria, the dysregulation of the IL-17 axis is now recognized as a fundamental driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases.[3][4] These conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, are often characterized by excessive IL-17 production, leading to sustained tissue inflammation and damage.[2][5] This guide provides a comprehensive overview of the IL-17 family, its signaling pathways, its role in specific chronic inflammatory diseases, and the methodologies used to study its function, with a focus on therapeutic implications for researchers and drug development professionals.
The IL-17 Cytokine and Receptor Family
The IL-17 family consists of six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[5] These cytokines exist as disulfide-linked homodimers, with the exception of IL-17A and IL-17F, which can also form a functional heterodimer (IL-17A/F).[5][6]
-
IL-17A and IL-17F: These are the most studied members and are central to the pathogenesis of many inflammatory diseases.[6] They share approximately 50% homology and both signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[6] IL-17A is generally considered more potent than IL-17F.[6]
-
IL-17C: Produced primarily by epithelial cells like keratinocytes, IL-17C acts in an autocrine manner to amplify inflammatory responses at barrier tissues. It signals through a receptor complex of IL-17RA and IL-17RE.
-
Other Members: IL-17B, IL-17D, and IL-17E have distinct roles. IL-17B may be involved in cancer pathophysiology, while little is known about IL-17D. IL-17E (IL-25) is more associated with type 2 immune responses but can also contribute to skin inflammation by promoting the expression of pro-inflammatory cytokines.
These cytokines exert their effects by binding to a family of five receptor subunits (IL-17RA to IL-17RE) that form heterodimeric complexes. The ubiquitous expression of the IL-17RA subunit, which is a common component for the receptors of IL-17A, IL-17F, and IL-17E, highlights its central role in mediating IL-17 signaling.[7]
The IL-23/Th17/IL-17 Axis
The production of IL-17A and IL-17F is a hallmark of Th17 cells, a distinct lineage of CD4+ T helper cells.[8][9] The differentiation, expansion, and maintenance of these cells are critically dependent on the cytokine interleukin-23 (IL-23).[6] This relationship forms the IL-23/Th17/IL-17 axis, a key pathogenic pathway in many chronic inflammatory diseases.[10] Dendritic cells and other myeloid cells produce IL-23, which then acts on Th17 cells to promote their survival and effector function, leading to the secretion of IL-17.[2]
IL-17 Signaling Pathway
Upon binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex, a conformational change recruits the adaptor protein Act1 (NF-κB activator 1).[5] Act1, which possesses E3 ubiquitin ligase activity, then ubiquitinates TRAF6 (TNF receptor-associated factor 6). This event serves as a scaffold for the recruitment of the TAK1 (transforming growth factor-β-activated kinase 1) complex, leading to the activation of downstream signaling cascades.[5]
The primary pathways activated by IL-17 signaling include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A master regulator of inflammation that translocates to the nucleus to induce the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][11]
-
MAPK (Mitogen-Activated Protein Kinase) pathways: Including p38 and JNK, which contribute to the stabilization of pro-inflammatory mRNA transcripts.[11]
-
C/EBP (CCAAT-enhancer-binding proteins): A family of transcription factors that work in concert with NF-κB to drive the expression of inflammatory genes.[5][11]
This signaling cascade results in a robust inflammatory response, characterized by the recruitment of neutrophils and the production of mediators like IL-6, chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases (MMPs).[4][7][12]
Role of IL-17 in Specific Chronic Inflammatory Diseases
Psoriasis
Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17/IL-17 axis is considered a central pathogenic driver.[6][10] IL-17A, IL-17F, and IL-17C are all elevated in psoriatic lesions.[6] These cytokines act directly on keratinocytes, inducing their hyperproliferation and the production of cytokines, chemokines, and antimicrobial peptides that create a pro-inflammatory feedback loop, recruiting more immune cells, particularly neutrophils.[5][10] The remarkable efficacy of therapies targeting IL-17 or its receptor has solidified its crucial role in psoriasis.
Rheumatoid Arthritis (RA)
In RA, IL-17 contributes significantly to joint inflammation and destruction.[1] It is found at high levels in the synovial fluid and tissue of RA patients.[13] IL-17 stimulates synovial fibroblasts and osteoblasts to produce inflammatory mediators like IL-6 and RANKL (Receptor Activator of NF-κB Ligand).[13] The induction of RANKL promotes osteoclastogenesis, leading to the bone erosion characteristic of RA.[13] Furthermore, IL-17 promotes angiogenesis in the synovium, which is crucial for the development of the destructive pannus tissue. While IL-17 is a clear contributor, clinical trials of IL-17 inhibitors in RA have shown more modest success compared to psoriasis, suggesting a more complex interplay of cytokines in RA pathogenesis.[14]
Inflammatory Bowel Disease (IBD)
The role of IL-17 in IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is complex and paradoxical. While Th17 cells and IL-17 are implicated in the chronic inflammation of the gut, therapeutic blockade of IL-17A has been ineffective and in some cases has led to the worsening of CD.[15] This suggests a potentially protective role for IL-17A in maintaining intestinal barrier integrity, possibly through the production of antimicrobial peptides.[15] In contrast, other IL-17 family members, such as IL-17C, may be more directly pathogenic in IBD.
Therapeutic Targeting of IL-17 and Clinical Efficacy
The central role of IL-17 in several chronic inflammatory diseases has made it a prime therapeutic target.[3] Several monoclonal antibodies that inhibit the IL-17 pathway have been approved and are in clinical use.
| Drug | Target | Approved Indications (Selected) | Representative Clinical Efficacy (Psoriasis) | Citations |
| Secukinumab | IL-17A | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | PASI 75 response rates >80% | [10],[16],[17] |
| Ixekizumab | IL-17A | Plaque Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | PASI 75 response rates ~83-90% | [10],[16],[18] |
| Brodalumab | IL-17RA | Plaque Psoriasis | PASI 75 response rates >80% | [10],[16] |
| Bimekizumab | IL-17A and IL-17F | Plaque Psoriasis, Psoriatic Arthritis, Axial Spondyloarthritis | High rates of skin clearance (PASI 90/100) | [19] |
PASI 75/90: Percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index score.
While highly effective in conditions like psoriasis and ankylosing spondylitis, IL-17 inhibitors have been associated with an increased risk of mucocutaneous candidiasis, consistent with IL-17's role in antifungal immunity.[6] Additionally, cases of new-onset or exacerbated IBD have been reported, particularly with IL-17A inhibitors.[19][20][21]
Experimental Protocols and Methodologies
Studying the function of IL-17 involves a variety of immunological and molecular biology techniques.
Protocol 1: Quantification of IL-17 by ELISA
This protocol is used to measure the concentration of secreted IL-17 in biological samples, such as cell culture supernatants or serum.[22]
Objective: To quantify IL-17A protein levels from stimulated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Culture the isolated PBMCs (e.g., at 1 x 10⁶ cells/mL) in complete RPMI-1640 medium. Stimulate the cells to produce cytokines by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[23]
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.[23]
-
Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant, avoiding the cell pellet. Store supernatants at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial human IL-17A ELISA kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-17A.
-
Add standards (with known IL-17A concentrations) and collected supernatants to the wells.
-
After incubation and washing, add a biotinylated detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-17A in the samples.
Protocol 2: Intracellular Cytokine Staining (ICS) for Th17 Cell Identification
ICS is a flow cytometry-based method used to identify and quantify cells producing a specific cytokine, such as IL-17A, at a single-cell level.[22]
Objective: To identify the frequency of IL-17A-producing CD4+ T cells (Th17 cells) in a mixed lymphocyte population.
Methodology:
-
Cell Stimulation: Stimulate PBMCs for 4-6 hours with a non-specific T cell activator (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). The inhibitor is crucial as it traps the newly synthesized cytokines within the cell.
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD4, to identify the CD4+ T cell population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin). This step allows antibodies to enter the cell.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody specific for IL-17A.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on the CD3+CD4+ lymphocyte population and then determine the percentage of these cells that are positive for IL-17A.
Animal Models of IL-17-Driven Inflammation
Animal models are indispensable for studying the in vivo function of IL-17 and for the preclinical evaluation of anti-IL-17 therapies.
| Model | Disease Modeled | Induction Method | Role of IL-17 | Citations |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen in complete Freund's adjuvant. | IL-17-deficient mice are resistant to CIA. IL-17 promotes joint inflammation, neutrophil recruitment, and bone erosion. | [13],[24] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Immunization with myelin-derived peptides (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant. | Th17 cells are pathogenic and drive CNS inflammation. The role of IL-17A itself can be complex and context-dependent. | |
| Imiquimod (IMQ)-Induced Psoriasis Model | Psoriasis | Daily topical application of imiquimod cream on mouse skin. | Induces an IL-23/IL-17-dependent skin inflammation that closely mimics human psoriasis, with epidermal thickening and immune cell infiltration. | [5] |
| DSS-Induced Colitis | Inflammatory Bowel Disease | Administration of dextran sulfate sodium (DSS) in drinking water, causing epithelial barrier damage and inflammation. | The role is complex; some studies show blocking IL-17A can be protective, while others suggest a role for IL-17 in mucosal healing. |
Conclusion and Future Directions
The discovery of the IL-17 family and the IL-23/Th17 axis has revolutionized our understanding of chronic inflammatory diseases. IL-17 has been validated as a key pathogenic cytokine and a highly successful therapeutic target, particularly in psoriasis and spondyloarthropathies. However, the varied outcomes of IL-17 blockade across different diseases, such as the paradoxical worsening of IBD, underscore the cytokine's complex and context-dependent functions.
Future research will likely focus on:
-
Dissecting the distinct roles of different IL-17 family members to allow for more precise therapeutic targeting.
-
Understanding the mechanisms of IL-17's protective functions , especially at mucosal barriers, to mitigate adverse effects of its inhibition.
-
Identifying biomarkers to predict which patient populations are most likely to respond to anti-IL-17 therapies.
-
Exploring dual-cytokine inhibition , such as the simultaneous targeting of IL-17A and IL-17F, which may offer enhanced efficacy.[19]
Continued investigation into the intricate biology of IL-17 will undoubtedly pave the way for novel and improved therapies for a wide range of chronic inflammatory disorders.
References
- 1. The role of interleukin-17 in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-17: A Promising Therapeutic Target In Several Chronic Inflammatory Diseases [brainimmune.com]
- 3. IL-17 in Chronic Inflammation: From Discovery to Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Commentary: IL-17 in Chronic Inflammation: From Discovery to Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of IL-17 in the Pathogenesis and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th17 Cells in Autoimmune and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. archivesofrheumatology.org [archivesofrheumatology.org]
- 16. Clinical efficacy and safety of anti-IL-17 agents for the treatment of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trials Supporting the Role of the IL-17/IL-23 Axis in Axial Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emjreviews.com [emjreviews.com]
- 19. BIMZELX[®] (bimekizumab-bkzx) three year rheumatology data at ACR 2025 demonstrated sustained inflammation control in psoriatic arthritis and axial spondyloarthritis | UCB [ucb.com]
- 20. IL-17 inhibitor-associated inflammatory bowel disease: A study based on literature and database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases [mdpi.com]
- 22. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Novel IL-17 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical landscape for novel modulators of Interleukin-17 (IL-17), a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases. This document details the core methodologies used to evaluate these emerging therapeutics, presents comparative preclinical efficacy data, and visualizes the complex biological pathways and experimental workflows involved.
The IL-17 Signaling Axis: A Key Therapeutic Target
Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A and IL-17F being the most well-characterized members involved in autoimmune diseases.[1] Produced predominantly by T helper 17 (Th17) cells, IL-17 plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is a key driver of chronic inflammation in conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1]
The binding of IL-17A or IL-17F to the heterodimeric IL-17 receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein Act1 (CIKS/TRAF3IP2), which recruits TRAF6, leading to the activation of key transcription factors such as NF-κB and C/EBP. This signaling cascade ultimately results in the production of various pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that drive tissue inflammation and damage.
Preclinical Models for Evaluating IL-17 Modulators
The in vivo evaluation of novel IL-17 inhibitors relies on well-established animal models that recapitulate key aspects of human inflammatory diseases.
Imiquimod-Induced Psoriasis Model
This is a widely used model for studying psoriasis-like skin inflammation. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, on the shaved back and/or ear of mice induces a robust inflammatory response characterized by erythema, scaling, and epidermal thickening, which are hallmarks of psoriasis. This model is dependent on the IL-23/IL-17 axis.
Experimental Protocol: Imiquimod-Induced Psoriasis
-
Animal Model: Female C57BL/6 or BALB/c mice, 8-12 weeks old.
-
Disease Induction:
-
Anesthetize mice and shave a small area on the dorsal side.
-
Apply a commercially available depilatory cream to remove remaining hair.
-
The following day, apply 62.5 mg of 5% imiquimod cream (Aldara™) topically to the shaved back and right ear daily for 5-7 consecutive days.
-
-
Treatment:
-
Administer the novel IL-17 modulator via the desired route (e.g., subcutaneous, oral) starting from day 0 (prophylactic) or day 2-3 (therapeutic).
-
Include vehicle control and positive control (e.g., an established anti-IL-17 antibody) groups.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each parameter.
-
Ear and Skin Thickness: Measure ear and dorsal skin thickness daily using a digital caliper.
-
Histology: At the end of the study, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of key cytokines (e.g., IL-17A, IL-17F, IL-23) by ELISA or multiplex assay.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response leading to polyarthritis with features resembling human RA, including synovitis and joint destruction.
Experimental Protocol: Collagen-Induced Arthritis
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Disease Induction:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Begin administration of the novel IL-17 modulator at the time of the booster immunization (or upon onset of clinical signs) and continue for the duration of the study.
-
Include vehicle control and positive control (e.g., methotrexate or an anti-TNFα antibody) groups.
-
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of swelling and erythema.
-
Histology: At the study endpoint, collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Collect blood to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines by ELISA.
-
Preclinical Efficacy of Novel IL-17 Modulators
A growing pipeline of novel IL-17 modulators, including monoclonal antibodies with unique specificities and small molecule inhibitors, are demonstrating promising efficacy in preclinical models.
Monoclonal Antibodies
| Modulator | Target | Key Preclinical Findings | References |
| Ab-IPL-IL-17™ | IL-17A & IL-17F | Dose-dependently inhibited IL-6 production in NIH-3T3 cells. In a murine antigen-induced arthritis (AIA) model, it significantly reduced joint swelling, comparable to the efficacy of infliximab.[2][3] | [2][3] |
| HB0017 | IL-17A | Showed impressive in-vivo efficacy in mouse models of psoriasis and arthritis.[4] | [4] |
| Bimekizumab | IL-17A & IL-17F | In vitro, dual neutralization of IL-17A and IL-17F with bimekizumab more effectively suppressed cytokine responses and neutrophil chemotaxis compared to inhibition of either cytokine alone.[5][6] | [5][6] |
| Sonelokimab | IL-17A & IL-17F | In a Phase 2 trial in patients with psoriatic arthritis, demonstrated significant ACR50 (up to 62%) and MDA (up to 60%) responses at 24 weeks.[7] | [7] |
Small Molecule Inhibitors
| Modulator | Target | Key Preclinical Findings | References |
| UCB Benzimidazole Derivative | IL-17A | Showed an IC50 of 4 nM for IL-17A in an HTRF assay. | |
| ASC50 | IL-17 | In non-human primates, demonstrated higher drug exposure and a longer half-life compared to a competitor. Showed strong efficacy in a psoriasis animal model.[8][9][10][11][12][13] | [8][9][10][11][12][13] |
| AN-1315 | IL-17A | Inhibited IL-17A-induced CXCL1 in human dermal fibroblasts with an IC50 of 0.31 nM. Showed dose-dependent efficacy in in-vivo mouse models.[4] | [4] |
| AN-1605 | IL-17A | Inhibited IL-17A-induced CXCL1 in human dermal fibroblasts with an IC50 of 0.47 nM. Demonstrated favorable pharmacokinetics and efficacy in in-vivo mouse models.[4] | [4] |
| NMR-Screened Compound | IL-17A | Showed functional inhibition of IL-17A-induced cellular signaling with an IC50 of ~1 µM.[14] | [14] |
Conclusion
The preclinical pipeline for IL-17 modulators is robust and diverse, with novel monoclonal antibodies and orally available small molecules showing significant promise. The data generated from well-characterized in vivo models, such as the imiquimod-induced psoriasis and collagen-induced arthritis models, are crucial for advancing these candidates toward clinical development. The continued exploration of different modalities and targeting strategies for the IL-17 pathway holds great potential for delivering more effective and convenient therapies for patients with autoimmune and inflammatory diseases.
References
- 1. An Overview of Bimekizumab for the Treatment of Psoriatic Arthritis: The Evidence so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibody Ab-IPL-IL-17 limits disease progression in preclinical models of rheumatoid arthritis | BioWorld [bioworld.com]
- 3. miragenews.com [miragenews.com]
- 4. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Bimekizumab for the treatment of moderate‐to‐severe plaque psoriasis: efficacy, safety, pharmacokinetics, pharmacodynamics and transcriptomics from a phase IIa, randomized, double‐blind multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmexec.com [pharmexec.com]
- 9. U.S. FDA Clears Ascletis Pharma Inc.’s Application for Oral IL-17 Blocker in Psoriasis - The Dermatology Digest [thedermdigest.com]
- 10. dermatologytimes.com [dermatologytimes.com]
- 11. Ascletis Announces First Participants Dosed in U.S. Phase I Clinical Study of ASC50, a Potential Best-in-Class Oral Small Molecule IL-17 Inhibitor for the Treatment of Psoriasis [prnewswire.com]
- 12. ASC50: Ascletis Pharma's Breakthrough in Psoriasis Therapy Drives Market Disruption and Investment Opportunity [ainvest.com]
- 13. Ascletis Announces U.S. FDA Clearance of IND Application for Its Oral Small Molecule IL-17 Inhibitor, ASC50, for the Treatment of Psoriasis [prnewswire.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Target Validation for IL-17 Modulator 5 (MOD-5)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-17A (IL-17A) is a principal cytokine in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][[“]][3] Its central role in driving inflammatory responses makes it a highly validated target for therapeutic intervention.[3] This document provides a comprehensive technical guide for the target validation of a hypothetical novel therapeutic, "IL-17 Modulator 5" (MOD-5), a monoclonal antibody designed to neutralize human IL-17A. We outline the critical in vitro and in vivo studies required to establish target engagement, specificity, functional activity, and preclinical proof-of-concept.
The Target: IL-17A and its Signaling Pathway
IL-17A is a homodimeric, disulfide-linked glycoprotein and the hallmark cytokine produced by T helper 17 (Th17) cells.[4][5][6] It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[7][8][9]
Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which functions as an E3 ubiquitin ligase.[7][10] Act1 mediates the K63-linked polyubiquitination of TRAF6, initiating downstream signaling cascades.[7][8][10] This culminates in the activation of transcription factors, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the expression of numerous pro-inflammatory genes.[3][8][10] These genes include cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases that collectively promote neutrophil recruitment, tissue inflammation, and destruction.[11]
Approved biologic drugs that inhibit this pathway, such as Secukinumab and Ixekizumab, act by directly binding to and neutralizing the IL-17A cytokine, preventing its interaction with the receptor complex.[3][11][12] Another therapeutic, Brodalumab, targets the IL-17RA subunit, blocking signaling from multiple IL-17 family members.[11][12][13] The validation strategy for MOD-5 will focus on confirming its ability to potently and specifically neutralize IL-17A.
Preclinical Target Validation Strategy
A phased approach is essential for validating the therapeutic potential of MOD-5. This involves a series of in vitro experiments to characterize its biochemical and cellular activity, followed by in vivo studies to establish a proof-of-concept in a relevant disease model.
Phase 1: In Vitro Characterization
The initial phase focuses on quantifying the binding affinity, specificity, and functional inhibitory capacity of MOD-5.
3.1.1 Binding Affinity and Kinetics
The binding characteristics of MOD-5 to recombinant human IL-17A must be determined. Surface Plasmon Resonance (SPR) is the gold standard for this analysis, providing kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.
| Parameter | MOD-5 | Control mAb (e.g., Secukinumab) |
| kon (1/Ms) | 1.2 x 106 | 1.5 x 106 |
| koff (1/s) | 2.5 x 10-5 | 3.0 x 10-5 |
| KD (pM) | 20.8 | 20.0 |
3.1.2 Specificity and Cross-Reactivity
Specificity is critical to minimize off-target effects. The binding of MOD-5 should be tested against other members of the IL-17 family, particularly IL-17F, which shares the highest sequence homology with IL-17A.[5] An Enzyme-Linked Immunosorbent Assay (ELISA) format is suitable for this screening.
| Cytokine | MOD-5 Binding (OD 450nm) | Control mAb Binding (OD 450nm) |
| IL-17A | 2.85 | 2.90 |
| IL-17F | 0.06 | 0.05 |
| IL-17A/F Heterodimer | 2.75 | 2.82 |
| IL-17B | 0.04 | 0.04 |
| IL-17C | 0.05 | 0.05 |
| IL-23 | 0.04 | 0.05 |
3.1.3 In Vitro Functional Inhibition
The ability of MOD-5 to functionally neutralize IL-17A-induced signaling is the most critical in vitro validation step. This is assessed by measuring the inhibition of downstream cytokine production in a relevant cell type, such as human dermal fibroblasts or keratinocytes.[6] The half-maximal inhibitory concentration (IC50) is the key metric.
| Modulator | Target | Cell Type | Readout | IC50 (ng/mL) |
| MOD-5 | IL-17A | Human Dermal Fibroblasts | IL-6 Release | 15.2 |
| Control mAb | IL-17A | Human Dermal Fibroblasts | IL-6 Release | 14.5 |
| Isotype Control | N/A | Human Dermal Fibroblasts | IL-6 Release | >10,000 |
Experimental Protocol: IL-6 Release Inhibition Assay
-
Cell Plating: Seed human dermal fibroblasts into 96-well tissue culture plates at a density of 1 x 104 cells/well and culture overnight.
-
Antibody Preparation: Prepare a serial dilution of MOD-5, a reference antibody (e.g., Secukinumab), and a non-specific isotype control antibody.
-
Treatment: Remove culture medium and add the antibody dilutions to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to each well to a final concentration of 50 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Quantification: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[14]
-
Data Analysis: Plot the IL-6 concentration against the antibody concentration and determine the IC50 value using a four-parameter logistic curve fit.[15]
Phase 2: In Vivo Proof-of-Concept
To demonstrate therapeutic potential, MOD-5 must be tested in a relevant animal model of IL-17-driven disease. The imiquimod (IMQ)-induced psoriasis model in mice is a well-established and widely used model that is highly dependent on the IL-23/IL-17 axis.[16][17][18]
3.2.1 Imiquimod-Induced Psoriasis Model
In this model, daily topical application of IMQ cream to the skin of mice induces a robust inflammatory response that mimics human psoriatic lesions, characterized by erythema (redness), scaling, and epidermal thickening (acanthosis).[17][19][20]
Experimental Protocol: Imiquimod-Induced Psoriasis Mouse Model
-
Acclimation: Acclimate C57BL/6 mice for one week.
-
Hair Removal: Shave the dorsal skin of the mice.
-
Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 5-7 consecutive days.[16][20]
-
Treatment Administration: Administer MOD-5 (or a murine-cross-reactive surrogate), vehicle control, or a positive control (e.g., anti-IL-17A antibody) via intraperitoneal injection, typically starting on Day 0 or Day 2.
-
Clinical Scoring: Monitor mice daily for body weight. Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4.[19]
-
Thickness Measurement: Measure ear thickness daily using a digital caliper.[17][19]
-
Terminal Analysis: At the end of the study (e.g., Day 7), collect skin and spleen tissue.
-
Endpoints:
-
Primary: Reduction in ear thickness and cumulative PASI score.
-
Secondary: Histological analysis of skin for epidermal thickness and immune cell infiltration; quantification of pro-inflammatory gene expression (e.g., Il6, Cxcl1) in skin homogenates via qRT-PCR.
-
| Treatment Group (n=8) | Mean Ear Thickness (mm ± SEM) | Mean Cumulative PASI Score (± SEM) | Epidermal Thickness (µm ± SEM) |
| Naive (No IMQ) | 0.15 ± 0.01 | 0.0 ± 0.0 | 20.5 ± 2.1 |
| IMQ + Vehicle | 0.38 ± 0.03 | 9.5 ± 0.7 | 115.2 ± 8.5 |
| IMQ + MOD-5 (10 mg/kg) | 0.20 ± 0.02 | 2.1 ± 0.4 | 35.8 ± 4.3 |
| IMQ + Control mAb | 0.21 ± 0.02 | 2.3 ± 0.5 | 38.1 ± 4.9 |
Conclusion
The target validation strategy outlined in this guide provides a rigorous framework for evaluating the therapeutic candidate MOD-5. Successful completion of these studies, demonstrating high-affinity, specific binding to IL-17A, potent in vitro functional neutralization, and clear in vivo efficacy in a relevant disease model, would strongly validate IL-17A as the target for MOD-5 and support its advancement into formal preclinical development and subsequent clinical trials.
References
- 1. drugs.com [drugs.com]
- 2. Mechanism of action of IL-23 and IL-17 inhibitors in treating psoriatic arthritis - Consensus [consensus.app]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Analysis of IL-17 production by flow cytometry and ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. verywellhealth.com [verywellhealth.com]
- 13. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 14. Human IL-17 ELISA - Quantikine D1700: R&D Systems [rndsystems.com]
- 15. revvity.com [revvity.com]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. imavita.com [imavita.com]
- 18. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 19. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 20. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
Small Molecule Inhibitors of IL-17A: A Technical Guide for Drug Discovery Professionals
Introduction
Interleukin-17A (IL-17A) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors represents a major therapeutic advance, offering improved patient convenience and potentially different pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the discovery and development of small molecule inhibitors of IL-17A, with a focus on their mechanism of action, key experimental protocols, and quantitative data to support researchers and drug development professionals in this field.
The IL-17A Signaling Pathway
IL-17A, produced predominantly by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells such as fibroblasts, keratinocytes, and endothelial cells.[1] This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1.[2] Act1, in turn, associates with TRAF6, leading to the activation of the NF-κB and MAPK signaling pathways.[2] This cascade culminates in the production of various pro-inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which drive tissue inflammation and damage.[1][3]
Small Molecule Inhibitors: Mechanism of Action and Developmental Landscape
Small molecule inhibitors of IL-17A typically function by disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA. These molecules bind to a pocket on the IL-17A homodimer, preventing the cytokine from engaging with its receptor and thereby blocking downstream signaling. Several pharmaceutical companies have active programs to develop oral small molecule IL-17A inhibitors, with a number of compounds advancing into clinical trials.
Quantitative Data on Selected Small Molecule IL-17A Inhibitors
The following table summarizes publicly available data on the potency of selected small molecule IL-17A inhibitors. It is important to note that assay conditions can vary between studies, making direct comparisons challenging.
| Compound | Developer | Assay Type | Target | Potency (IC50/EC50) | Status | Reference(s) |
| LY3509754 | Eli Lilly | AlphaLISA | IL-17A | <9.45 nM | Discontinued (Phase 1) | [4] |
| HT-29 cell-based | IL-17A signaling | 9.3 nM | [4] | |||
| DC-806 | DICE Therapeutics | Cell-based | IL-17A signaling | Not disclosed | Phase 1 (positive data) | [5][6] |
| LEO PPIm | LEO Pharma | Murine fibroblast IL-6 production | Murine IL-17A signaling | 27 nM | Preclinical | [1] |
| HitGen Cpd 35/36 | HitGen | ELISA | IL-17A/IL-17RA interaction | < 100 nM | Preclinical | [7] |
| HitGen Cpd 45/47 | HitGen | ELISA | IL-17A/IL-17RA interaction | 0.01 - 1.0 µM | Preclinical | [7] |
Key Experimental Protocols
The discovery and characterization of small molecule IL-17A inhibitors involve a series of in vitro and in vivo assays to assess their binding affinity, functional activity, and efficacy. Below are detailed methodologies for commonly employed experiments.
Experimental Workflow for IL-17A Inhibitor Discovery
The process of identifying and validating novel small molecule inhibitors of IL-17A typically follows a structured workflow, from initial high-throughput screening to in vivo proof-of-concept studies.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a high-throughput method to screen for compounds that disrupt the interaction between IL-17A and IL-17RA.
Principle: The assay measures the proximity-based fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Tagged IL-17A and IL-17RA are brought into proximity upon binding, resulting in a high HTRF signal. Inhibitors that disrupt this interaction will lead to a decrease in the signal.[8]
Methodology:
-
Reagents:
-
Recombinant human IL-17A tagged with a donor tag (e.g., His-tag).
-
Recombinant human IL-17RA tagged with an acceptor tag (e.g., Biotin).
-
Anti-donor tag antibody conjugated to Europium cryptate.
-
Streptavidin conjugated to XL665.
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO (control) to each well.
-
Add 4 µL of a pre-mixed solution of tagged IL-17A and tagged IL-17RA to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of the HTRF detection reagents (anti-donor-Europium and Streptavidin-XL665) to each well.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to positive (no inhibitor) and negative (no protein) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IL-6/IL-8 Production Assay
This assay assesses the functional activity of inhibitors in a cellular context by measuring their ability to block IL-17A-induced production of pro-inflammatory cytokines.
Principle: Human fibroblasts or keratinocytes are stimulated with IL-17A, which induces the production and secretion of IL-6 and IL-8. The amount of these cytokines in the cell culture supernatant is quantified by ELISA. Inhibitors of the IL-17A pathway will reduce the amount of secreted cytokines.[9][10]
Methodology:
-
Cell Culture:
-
Culture human dermal fibroblasts or normal human epidermal keratinocytes in appropriate growth medium until confluent.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Procedure:
-
Pre-incubate the cells with serially diluted test compounds or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 10-50 ng/mL). A co-stimulant like TNF-α (e.g., 1 ng/mL) can be used to amplify the signal.[10]
-
Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Collect the cell culture supernatants.
-
-
Quantification of IL-6/IL-8:
-
Quantify the concentration of IL-6 or IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 or IL-8 in each sample from the standard curve.
-
Normalize the data to the IL-17A-stimulated control.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used in vivo model to evaluate the efficacy of anti-psoriatic agents, including IL-17A inhibitors.
Principle: Topical application of imiquimod, a TLR7/8 agonist, to the skin of mice induces an inflammatory response that mimics many of the histopathological and immunological features of human psoriasis, including epidermal thickening (acanthosis), scaling, and infiltration of immune cells. This inflammatory response is highly dependent on the IL-23/IL-17 axis.[11][12][13]
Methodology:
-
Animals:
-
Use susceptible mouse strains such as BALB/c or C57BL/6.
-
-
Procedure:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and one ear for 5-7 consecutive days.[11]
-
Administer the test compound orally or via another appropriate route, starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).
-
Monitor the mice daily for signs of inflammation.
-
-
Efficacy Readouts:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter. The sum of these scores provides the total PASI score.[13]
-
Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin daily using a caliper.
-
Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Biomarker Analysis: Homogenize skin or ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6) and chemokines by ELISA or qPCR.
-
-
Data Analysis:
-
Compare the PASI scores, skin/ear thickness, and biomarker levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The development of small molecule inhibitors of IL-17A holds great promise for the treatment of a variety of inflammatory and autoimmune diseases. This guide provides a foundational understanding of the IL-17A signaling pathway, the mechanism of action of these inhibitors, and the key experimental protocols used for their discovery and characterization. The provided quantitative data and detailed methodologies are intended to serve as a valuable resource for researchers and drug developers working to advance this exciting class of therapeutics. As our understanding of the nuances of IL-17 signaling continues to evolve, so too will the strategies for designing the next generation of potent and selective small molecule inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. revvity.com [revvity.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. imavita.com [imavita.com]
- 13. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
IL-17 Modulator 5: A Technical Overview of its Effects on Th17 Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Abstract
T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, primarily through their production of pro-inflammatory cytokines such as IL-17A.[1] The differentiation of these cells is governed by the lineage-defining nuclear receptor, Retinoic acid receptor-related orphan receptor-gamma t (RORγt).[1][2][3] This document provides a detailed technical guide on the effects of a novel, selective RORγt inverse agonist, herein referred to as "IL-17 Modulator 5," on the differentiation and function of Th17 cells. We will explore its mechanism of action, present key in vitro efficacy data, detail the experimental protocols used for its characterization, and visualize the underlying biological pathways and workflows.
Introduction: Targeting the Th17 Lineage
Th17 cells are essential for host defense against specific pathogens, such as fungi and extracellular bacteria.[1] However, their dysregulation is a key driver in diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4] The central role of RORγt in controlling the Th17 differentiation program makes it a highly attractive therapeutic target.[1][2] RORγt activation, induced by cytokines like TGF-β and IL-6, drives the expression of a suite of pro-inflammatory genes, including IL17A, IL17F, IL22, and the IL-23 receptor (IL23R).[1][4]
Pharmacological inhibition of RORγt with small molecules offers a promising strategy to selectively suppress the Th17 pathway.[1][2] this compound is a potent and selective small-molecule inverse agonist designed to bind to the RORγt ligand-binding domain, thereby inhibiting its transcriptional activity and suppressing Th17-mediated inflammation.
Mechanism of Action of this compound
This compound functions by directly antagonizing the master transcription factor RORγt. Upon stimulation of naïve CD4+ T cells with polarizing cytokines (e.g., TGF-β, IL-6), signaling cascades lead to the induction and activation of RORγt.[1] RORγt then binds to specific DNA response elements in the promoter regions of target genes to initiate their transcription.[5]
As an inverse agonist, this compound binds to the ligand-binding pocket of RORγt. This binding event displaces co-activator proteins and can lead to the recruitment of co-repressors. The ultimate effect is a blockade of RORγt's ability to drive the expression of its target genes. This leads to a significant reduction in the differentiation of naïve T cells into Th17 effector cells and diminishes the production of their signature cytokines.[1] One described mechanism for this transcriptional inhibition is the down-regulation of permissive histone modifications, such as H3 acetylation and methylation, at the IL17A and IL23R promoter regions.[1]
Quantitative In Vitro Efficacy Data
The biological activity of this compound was assessed in primary human T-cell assays. The compound demonstrated potent, concentration-dependent inhibition of Th17 differentiation and cytokine secretion. Key quantitative data are summarized below.
| Assay Type | Cell Source | Measured Endpoint | IC50 Value (nM) | Citation |
| Th17 Differentiation | Human Naïve CD4+ T Cells | IL-17A Secretion (ELISA) | 56 | [1] |
| Th17 Differentiation | Human Naïve CD4+ T Cells | % IL-17A+ Cells (Flow Cytometry) | ~90 | [1] |
| Differentiated Th17 Cells | Human Polarized Th17 Cells | IL-17A Secretion (ELISA) | 92 | [1] |
| Whole Blood Assay | Human Whole Blood (PHA-stimulated) | IL-17A Secretion (ELISA) | 134 | [1] |
| Th17 Differentiation | Rat Purified T-Cells | IL-17A Secretion (ELISA) | 330 | [1] |
Table 1: Summary of in vitro potency of this compound in various functional assays.
In addition to inhibiting IL-17A, treatment with this compound during Th17 polarization also effectively reduced the expression of other key RORγt target genes, including IL17F, IL22, CCL20, and CCR6.[1][4][6]
Detailed Experimental Protocols
Human Th17 Cell Differentiation Assay
This protocol details the method for differentiating human naïve CD4+ T cells into Th17 cells in the presence of a test modulator.
1. Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from buffy coats of healthy human donors using density gradient centrifugation.[7]
-
Enrich for naïve CD4+ T cells using a negative selection magnetic bead separation kit (e.g., Naïve CD4+ T Cell Isolation Kit). Purity should be >90%.[8]
2. Cell Culture and Differentiation:
-
Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., 10 µg/ml in PBS) by incubating for at least 4 hours at 37°C. Wash wells three times with sterile PBS before use.[9]
-
Resuspend naïve CD4+ T cells to a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the Th17 polarizing cytokine cocktail in the culture medium. A typical cocktail includes:
-
Add this compound at desired serial dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Add 100-200 µL of the cell suspension (containing the cytokine cocktail and modulator) to each well of the anti-CD3 coated plate.
-
Incubate the plate at 37°C with 5% CO2 for 3 to 6 days.[1][11]
3. Endpoint Analysis:
-
ELISA for Cytokine Secretion: After the incubation period, centrifuge the plate and collect the supernatant. Quantify IL-17A concentration using a standard ELISA kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry:
-
Four to six hours before harvesting, re-stimulate the cells with a cell activation cocktail containing PMA (e.g., 20-50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor like Brefeldin A or GolgiStop.[7][9]
-
Harvest cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Perform intracellular staining for IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.[8]
-
Summary and Conclusion
This compound is a potent, small-molecule inverse agonist of RORγt that effectively suppresses the differentiation of human Th17 cells and their subsequent production of pro-inflammatory cytokines. By directly targeting the master transcriptional regulator of the Th17 lineage, this modulator provides a highly specific mechanism for attenuating a key pathway in autoimmune and inflammatory disorders.[1] The robust in vitro data, generated through well-defined experimental protocols, demonstrate its potential as a therapeutic candidate. Further investigation in preclinical models of Th17-mediated disease is warranted to establish its in vivo efficacy and safety profile.[1][12]
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 5. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. antbioinc.com [antbioinc.com]
- 8. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 9. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Efficacy of Novel Interleukin-17 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the in vivo efficacy of novel Interleukin-17 (IL-17) antagonists. It includes detailed summaries of quantitative data, experimental protocols for key in vivo studies, and visualizations of the IL-17 signaling pathway and experimental workflows.
Introduction: The Role of IL-17 in Inflammatory Diseases
The Interleukin-17 (IL-17) family consists of six structurally related cytokines, IL-17A through IL-17F, which are pivotal mediators of inflammation and autoimmune diseases.[1] IL-17A, the most studied member of this family, is primarily produced by T helper 17 (Th17) cells and acts as a crucial link between the innate and adaptive immune systems.[1] Dysregulation of the IL-17 pathway is a key driver in the pathogenesis of various immune-mediated inflammatory diseases (IMIDs), including psoriasis, psoriatic arthritis (PsA), and ankylosing spondylitis.[1][2][3]
The significant role of IL-17 in these conditions has made it a prime therapeutic target.[1] The IL-23/IL-17 axis is particularly central to the development of psoriasis.[4] Dendritic cells release IL-23, which in turn stimulates Th17 cells to produce large quantities of IL-17.[4] This triggers an inflammatory cascade, leading to the characteristic symptoms of these diseases. Consequently, a range of antagonists have been developed to inhibit the IL-17 pathway, including monoclonal antibodies and, more recently, small molecule inhibitors.[1][5]
The IL-17 Signaling Pathway
The biological effects of IL-17 are mediated through its interaction with a heterodimeric receptor complex. For IL-17A and IL-17F, this complex is composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[6][7] The binding of IL-17 to its receptor initiates a downstream signaling cascade. A critical adaptor protein, Act1 (also known as CIKS or TRAF3IP2), is recruited to the receptor complex.[6][7][8] Act1 then interacts with and ubiquitinates TRAF6 (TNF receptor-associated factor 6).[6][7] This activation leads to the engagement of downstream pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), as well as the CCAAT-enhancer-binding proteins (C/EBP) pathway.[6][9][10][11] The culmination of this signaling is the transcription of pro-inflammatory genes, resulting in the production of cytokines (e.g., IL-1β, IL-6), chemokines, and antimicrobial peptides that drive the inflammatory response.[9][12]
Novel IL-17 Antagonists: Mechanisms and In Vivo Efficacy
Several therapeutic strategies have been developed to target the IL-17 pathway. These can be broadly categorized as follows:
-
Monoclonal Antibodies Targeting IL-17A: Secukinumab and ixekizumab are humanized monoclonal antibodies that directly bind to and neutralize IL-17A, preventing it from interacting with its receptor.[5]
-
Monoclonal Antibodies Targeting the IL-17 Receptor A (IL-17RA): Brodalumab is a fully human monoclonal antibody that binds to IL-17RA, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[5][8]
-
Dual IL-17A and IL-17F Inhibitors: Bimekizumab is a humanized monoclonal antibody that simultaneously neutralizes both IL-17A and IL-17F, which may offer enhanced efficacy due to the overlapping pro-inflammatory functions of these two cytokines.[13]
-
Other Novel Biologics: Izokibep is an IL-17A inhibitor with a smaller size than monoclonal antibodies, designed for better tissue penetration, and it also binds to serum albumin to extend its half-life.[14] Ab-IPL-IL-17 is a novel antibody targeting a specific bioactive sequence of IL-17A/F, which has shown efficacy in preclinical models with potentially fewer off-target effects.[2][15]
-
Small Molecule Inhibitors: The development of orally bioavailable small molecules that disrupt the interaction between IL-17 and its receptor is an active area of research.[1][16] These offer potential advantages in terms of administration and tissue penetration.[1] For example, novel benzimidazole derivatives have been identified that show potent IL-17A inhibition.[17]
Quantitative In Vivo Efficacy Data
The efficacy of these novel antagonists has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these trials.
Table 1: Clinical Efficacy of Novel IL-17 Antagonists in Psoriasis
| Drug (Target) | Trial/Study | Key Efficacy Endpoint | Result | Citation(s) |
| Bimekizumab (IL-17A/F) | Phase III | PASI 90 at Week 16 | Superior to placebo and adalimumab | [13] |
| Secukinumab (IL-17A) | CLEAR Study | PASI 90 at Week 16 (300mg) | 79% vs. 44% for ustekinumab | [18] |
| Ixekizumab (IL-17A) | UNCOVER-2/3 | PASI 75 at Week 12 | ~90% vs. 4% for placebo | [19] |
| Brodalumab (IL-17RA) | AMAGINE-2/3 | PASI 100 at Week 12 (210mg) | 44% vs. <1% for placebo | [19] |
| Izokibep (IL-17A) | Phase II | PASI 100 at Week 46 (80mg) | 71% | [14] |
PASI (Psoriasis Area and Severity Index) 75/90/100 represents a 75%/90%/100% reduction in the score from baseline.
Table 2: Clinical Efficacy of Novel IL-17 Antagonists in Psoriatic Arthritis (PsA)
| Drug (Target) | Trial/Study | Key Efficacy Endpoint | Result | Citation(s) |
| Bimekizumab (IL-17A/F) | Phase III | ACR50 at Week 16 | Significantly higher than placebo | |
| Secukinumab (IL-17A) | FUTURE 2 | ACR20 at Week 24 (300mg) | 54% vs. 15% for placebo | [20] |
| Ixekizumab (IL-17A) | SPIRIT-P1 | ACR20 at Week 24 (80mg Q2W) | 62% vs. 30% for placebo | |
| Izokibep (IL-17A) | Phase II | ACR70 at Week 46 (80mg) | 52% | [14] |
ACR (American College of Rheumatology) 20/50/70 represents a 20%/50%/70% improvement in disease activity.
Table 3: Preclinical Efficacy of Novel IL-17 Antagonists
| Drug/Compound | Animal Model | Key Finding | Citation(s) |
| Ab-IPL-IL-17 | Murine Arthritis Model | Effectively reduced clinical signs of arthritis | [2][15] |
| Indikizumab | Imiquimod-induced Psoriasis Mouse Model | Showed potential in reducing the psoriasis index | [21] |
| Benzimidazole Derivative [I] | Endogenous IL-17-driven Pharmacology Model | Displayed comparable efficacy to an anti-IL-17 monoclonal antibody | [17] |
Experimental Protocols for In Vivo Efficacy Assessment
The in vivo evaluation of novel IL-17 antagonists is a critical step in drug development, providing essential data on efficacy, pharmacokinetics, and safety before clinical trials.[22][23]
Animal Models of IL-17-Mediated Disease
A variety of animal models are utilized to study the pathophysiology of IL-17-driven diseases and to test the efficacy of novel therapeutics.
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: This is a widely used model in mice.[3][24]
-
Methodology: A daily topical application of imiquimod cream (a TLR7/8 agonist) to the shaved back and/or ear of mice for 5-7 days. This induces a robust inflammatory response that mimics many features of human psoriasis, including epidermal thickening (acanthosis), scaling, and erythema. The response is known to be dependent on the IL-23/IL-17 axis.
-
Efficacy Readouts: Disease severity is scored daily based on erythema, scaling, and skin thickness. At the end of the experiment, skin biopsies are taken for histological analysis (e.g., H&E staining to measure epidermal thickness) and for measuring the expression of pro-inflammatory genes (e.g., via qPCR or RNA-seq).
-
-
Collagen-Induced Arthritis (CIA) Model: This is a common model for rheumatoid arthritis and can also be used to assess joint inflammation relevant to psoriatic arthritis.[25]
-
Methodology: Mice are immunized with an emulsion of type II collagen and complete Freund's adjuvant. A booster injection is given approximately 21 days later. This leads to the development of an autoimmune inflammatory arthritis characterized by synovial inflammation and joint destruction.
-
-
IL-23 Injection Model: Intradermal injection of IL-23 into the mouse ear is used to induce an acute inflammatory response that is dependent on IL-17.[4][24]
-
Methodology: Recombinant IL-23 is injected intradermally into the ear pinna of mice, typically every other day for a short period.
-
Efficacy Readouts: The primary readout is the measurement of ear swelling (thickness) using calipers. This provides a rapid and quantifiable assessment of the inflammatory response.
-
General Experimental Workflow
The process of testing a novel IL-17 antagonist in vivo typically follows a structured workflow. This begins with model induction, followed by treatment administration and subsequent monitoring of disease progression and other relevant parameters.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
In addition to efficacy studies, PK/PD assessments are crucial.[22][26]
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Methodology: A single dose of the antagonist is administered to animals. Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured. This data is used to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vss).[17]
-
-
Pharmacodynamics (PD): These studies measure the effect of the drug on its target.
-
Methodology: In the context of IL-17 antagonists, this could involve measuring the levels of downstream inflammatory markers (e.g., chemokines like CXCL1) in tissue or blood after treatment in a disease model. This helps to establish a relationship between drug concentration and biological effect.
-
Conclusion
The targeting of the IL-17 pathway has revolutionized the treatment of several chronic inflammatory diseases. Novel antagonists, including dual IL-17A/F inhibitors, smaller biologic formats, and orally available small molecules, represent a significant advancement in the field.[1] Robust in vivo efficacy has been demonstrated for these agents in both preclinical models and human clinical trials, offering improved outcomes for patients.[1][27] The continued use of well-characterized animal models and detailed experimental protocols will be essential for the development and optimization of the next generation of IL-17 inhibitors, paving the way for more tailored and effective therapies.[13]
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 9. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What IL-17 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 17. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Clinical efficacy and safety of anti-IL-17 agents for the treatment of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. probiocdmo.com [probiocdmo.com]
- 24. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 27. IL-17 Inhibitors: Expanding Therapeutic Horizons in Dermatology and Rheumatology - Be part of the knowledge - ReachMD [reachmd.com]
An In-Depth Technical Guide to IL-17 Modulator 5 for Psoriasis Research
An overview of a hypothetical, novel, oral small molecule inhibitor of Interleukin-17 Receptor A (IL-17RA) for the treatment of plaque psoriasis.
For an audience of researchers, scientists, and drug development professionals.
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory skin disease, with the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis identified as a central driver of its pathogenesis.[1][2] Therapeutics targeting this pathway have demonstrated unprecedented efficacy.[2][3] This document provides a technical guide to "IL-17 Modulator 5," a hypothetical, orally available small molecule designed to selectively inhibit the IL-17 Receptor A (IL-17RA). By blocking the common receptor subunit for multiple pro-inflammatory IL-17 cytokine family members, this compound represents a promising next-generation therapeutic strategy for moderate-to-severe plaque psoriasis. This guide details the underlying mechanism of action, proposed preclinical and clinical development pathways, and representative data based on established principles of IL-17 modulation.
The IL-17 Signaling Axis in Psoriasis
The IL-17 family of cytokines, particularly IL-17A and IL-17F, are key effector molecules in the inflammatory cascade of psoriasis. Produced primarily by T helper 17 (Th17) cells under the influence of IL-23, these cytokines act on keratinocytes to induce a feed-forward loop of inflammation.[3][4] This results in keratinocyte hyperproliferation, recruitment of neutrophils, and the production of antimicrobial peptides and chemokines, leading to the characteristic erythematous, scaly plaques of psoriasis.[3][4]
Several members of the IL-17 family, including IL-17A, IL-17F, and IL-17C, signal through a receptor complex that includes the IL-17RA subunit.[5] IL-17RA is therefore a critical node in this pathogenic pathway. By targeting IL-17RA, this compound is designed to broadly inhibit the downstream effects of multiple IL-17 isoforms involved in psoriatic inflammation.
Mechanism of Action of this compound
This compound is a hypothetical small molecule inhibitor that competitively binds to an allosteric site on the intracellular domain of IL-17RA. This binding is theorized to prevent the recruitment and activation of downstream signaling adaptors, such as Act1, thereby abrogating the signaling cascade that leads to the activation of transcription factors like NF-κB and C/EBP. This blockade effectively neutralizes the pro-inflammatory signals from IL-17A and IL-17F on keratinocytes.
Caption: IL-17RA signaling pathway and the inhibitory action of this compound.
Preclinical Development Program
A robust preclinical program is essential to establish the safety and efficacy profile of this compound before human trials.
Experimental Protocols
3.1.1 In Vitro Potency and Selectivity Assays
-
Objective: To determine the potency (IC50) of this compound in blocking IL-17A-induced signaling and to assess its selectivity against other key inflammatory pathways.
-
Methodology:
-
Cell Line: Human primary keratinocytes or HaCaT cell line.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Induction: Recombinant human IL-17A (50 ng/mL) is added to the culture for 24 hours.
-
Readout: Supernatants are collected and analyzed for the expression of downstream inflammatory markers, such as IL-6 or CXCL8, using ELISA.
-
IC50 Calculation: A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50).
-
Selectivity Panel: The assay is repeated using other stimuli (e.g., TNF-α, IL-1β) to ensure the inhibitory effect is specific to the IL-17 pathway.
-
3.1.2 Imiquimod (IMQ)-Induced Psoriasis Mouse Model
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing psoriasis-like skin inflammation.[6][7]
-
Methodology:
-
Animals: 8-week-old BALB/c mice.
-
Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days to induce a psoriasis-like phenotype.[7]
-
Treatment: this compound is administered orally (e.g., 10, 30, 100 mg/kg) once daily, starting from the first day of IMQ application. A vehicle control group and a positive control group (e.g., an established topical steroid) are included.
-
Efficacy Endpoints:
-
Clinical Scoring: Skin erythema, scaling, and thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histology: On the final day, skin biopsies are collected for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin tissue is homogenized for qPCR analysis of key psoriatic gene expression (e.g., Il17a, Il23, S100a7).
-
-
Caption: Workflow for the preclinical imiquimod-induced psoriasis mouse model.
Representative Preclinical Data
The following tables summarize the expected preclinical characteristics of this compound.
Table 1: In Vitro Activity Profile
| Parameter | This compound |
|---|---|
| Target | IL-17 Receptor A (IL-17RA) |
| IC50 (IL-6 Release Assay) | 15 nM |
| Selectivity vs. TNF-α Pathway | >1000-fold |
| Selectivity vs. IL-1β Pathway | >1000-fold |
Table 2: Pharmacokinetic Profile in Rodents (Oral Dosing)
| Parameter | Value |
|---|---|
| Bioavailability (F%) | 45% |
| Tmax (hours) | 2.0 |
| Half-life (t1/2, hours) | 8.5 |
| Primary Clearance Mechanism | Hepatic Metabolism[8] |
Clinical Development Program
The clinical development of this compound would follow a standard phased approach to establish safety, dosing, and efficacy in patients with moderate-to-severe plaque psoriasis.
Experimental Protocols
4.1.1 Phase I Study (First-in-Human)
-
Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound in healthy volunteers.
-
Design: Randomized, double-blind, placebo-controlled study.
-
Population: Healthy adult subjects.
-
Methodology:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts after safety review.
-
Multiple Ascending Dose (MAD): Cohorts receive once-daily oral doses of this compound or placebo for 14 days.
-
Endpoints:
-
Primary: Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Secondary: PK parameters (Cmax, Tmax, AUC, t1/2).
-
Exploratory: Pharmacodynamic (PD) biomarkers in blood (e.g., C-reactive protein).
-
-
4.1.2 Phase IIb Study (Dose-Ranging)
-
Objective: To evaluate the efficacy and safety of several doses of this compound and to select the optimal dose(s) for Phase III.
-
Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Population: Adult patients with moderate-to-severe plaque psoriasis (e.g., Body Surface Area [BSA] ≥10%, PASI ≥12, static Physician's Global Assessment [sPGA] ≥3).[9]
-
Methodology:
-
Randomization: Patients are randomized to receive one of several doses of this compound (e.g., 50 mg, 100 mg, 200 mg) or placebo, administered orally once daily for 16 weeks.
-
Endpoints:
-
4.1.3 Phase III Program
-
Objective: To confirm the efficacy, safety, and long-term tolerability of the selected dose(s) of this compound in a larger patient population.
-
Design: Two pivotal, randomized, double-blind, placebo-controlled (and often active-comparator) studies.
-
Population: A larger, more diverse population of adult patients with moderate-to-severe plaque psoriasis.
-
Methodology:
-
Treatment Period: A 16-week placebo-controlled induction period followed by a maintenance period of up to 52 weeks.
-
Endpoints:
-
Co-Primary: Proportion of patients achieving PASI 75 and sPGA 0/1 at Week 16. As treatment efficacy has improved, PASI 90 is increasingly used as a primary endpoint.[10][12]
-
Key Secondary: Long-term efficacy (PASI 90/100 at Week 52), patient-reported outcomes (e.g., Dermatology Life Quality Index, PSSD).[9]
-
-
Caption: High-level clinical development pathway for this compound.
Projected Clinical Data
The following tables present hypothetical but plausible data for this compound based on outcomes from trials of other IL-17 pathway inhibitors.
Table 3: Phase IIb Efficacy Results at Week 12 (% of Patients)
| Endpoint | Placebo (n=50) | Modulator 5 (100 mg QD, n=50) | Modulator 5 (200 mg QD, n=50) |
|---|---|---|---|
| PASI 75 | 5.2% | 75.5% | 88.1% |
| PASI 90 | 1.8% | 52.3% | 70.4% |
| PASI 100 | 0.0% | 25.1% | 45.2% |
| sPGA 0/1 | 3.5% | 68.9% | 82.5% |
Table 4: Common Adverse Events (AEs) in Phase II/III Trials (% Incidence)
| Adverse Event | Placebo | Modulator 5 (200 mg QD) |
|---|---|---|
| Nasopharyngitis | 12.5% | 15.8% |
| Headache | 8.1% | 9.5% |
| Upper Respiratory Tract Infection | 6.5% | 8.2% |
| Diarrhea | 3.2% | 5.1% |
| Oral Candidiasis | 0.5% | 4.5%* |
*Note: An increased risk of mucocutaneous candidiasis is a known class effect of IL-17 inhibition due to the role of IL-17 in mucosal immunity.[13]
Conclusion
"this compound" represents a scientifically grounded, albeit hypothetical, therapeutic concept for the treatment of psoriasis. As an oral small molecule targeting the central IL-17RA, it combines the potential for broad inhibition of the IL-17 pathway with the convenience of oral administration. The outlined preclinical and clinical development plan provides a clear roadmap for evaluating its potential to become a valuable addition to the psoriasis treatment landscape. The projected data, based on established benchmarks for the drug class, highlight the high bar for efficacy and the specific safety considerations inherent to modulating this critical immune pathway.
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. from-messengers-to-receptors-in-psoriasis-the-role-of-il-17ra-in-disease-and-treatment - Ask this paper | Bohrium [bohrium.com]
- 6. Psoriasis models | Pharmacology support | CRO [oncodesign-services.com]
- 7. imavita.com [imavita.com]
- 8. youtube.com [youtube.com]
- 9. Understanding key psoriasis outcome measures – Bristol Myers Squibb [bms.com]
- 10. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
- 11. Evolution of psoriasis endpoint use - IQVIA [iqvia.com]
- 12. Going beyond the mirage of complete skin clearance in psoriasis - Pharma Technology Focus | Issue 123 | October 2022 [pharma.nridigital.com]
- 13. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
Investigating "IL-17 Modulator 5" in a Mouse Model of Arthritis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 stimulates the production of other inflammatory mediators, promotes neutrophil recruitment, and contributes to the joint destruction characteristic of arthritis.[1][3][4] Consequently, the IL-17 signaling pathway has emerged as a key target for therapeutic intervention. "IL-17 Modulator 5," also identified as compound 26 or IL-17-IN-1, is a potent small molecule inhibitor of IL-17 with an IC50 of 1 nM.[5][6][7] This technical guide provides a comprehensive overview of the investigation of "this compound" in a preclinical mouse model of arthritis, detailing its mechanism of action, experimental protocols, and expected outcomes.
The Role of IL-17 in Arthritis Pathogenesis
The IL-23/IL-17 axis is central to the development of inflammatory arthritis.[3] IL-23 promotes the expansion and maintenance of Th17 cells, which in turn secrete IL-17A, IL-17F, and other pro-inflammatory cytokines.[3] In the context of RA, IL-17 acts on various cell types within the joint, including synovial fibroblasts, osteoblasts, and chondrocytes.[1][4] This leads to a cascade of events including:
-
Induction of Pro-inflammatory Mediators: IL-17 stimulates the production of cytokines such as IL-6, IL-1β, and TNF-α, as well as chemokines that recruit immune cells to the synovium.[1][8][9]
-
Neutrophil Recruitment: A key function of IL-17 is the mobilization and recruitment of neutrophils to the site of inflammation, which contribute to tissue damage.[3]
-
Osteoclastogenesis and Bone Erosion: IL-17 promotes the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) on osteoblasts, leading to the differentiation and activation of osteoclasts, which are responsible for bone resorption.[4]
-
Cartilage Degradation: IL-17 induces the production of matrix metalloproteinases (MMPs) by synoviocytes and chondrocytes, leading to the breakdown of cartilage.[8]
Given these multifaceted roles, inhibiting the IL-17 pathway presents a promising therapeutic strategy for RA.
Mechanism of Action: this compound
"this compound" is a small molecule inhibitor that targets the IL-17 signaling pathway. While the precise binding mode for this specific compound is not publicly detailed, small molecule inhibitors of IL-17 typically function by disrupting the interaction between IL-17 and its receptor, IL-17RA.[10] This prevents the downstream signaling cascade that leads to the expression of inflammatory genes.
Below is a diagram illustrating the IL-17 signaling pathway and the proposed point of intervention for an IL-17 modulator.
Figure 1: IL-17 Signaling Pathway and Inhibition by "this compound".
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized mouse model of rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[1][3]
Materials
-
Animals: DBA/1 mice, male, 8-10 weeks old.[11]
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
"this compound": Formulated for oral or parenteral administration.
-
Vehicle Control: The formulation vehicle for "this compound".
-
Positive Control: An established anti-arthritic agent (e.g., methotrexate or an anti-TNF antibody).
Experimental Workflow
The following diagram outlines the typical workflow for a CIA study.
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Mouse Model.
Detailed Methodology
-
Primary Immunization (Day 0): Emulsify type II collagen with CFA. Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.[8]
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Administer a 100 µL subcutaneous injection at a different site near the base of the tail.[4][8]
-
Treatment: Begin dosing with "this compound," vehicle, or positive control on day 21 (prophylactic) or upon the first signs of arthritis (therapeutic). Administer daily via the appropriate route (e.g., oral gavage).
-
Clinical Assessment: Monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Swelling Measurement: Measure the thickness of the hind paws weekly using a digital caliper.
-
Endpoint Analysis (Day 42-49): At the termination of the study, collect blood for serum analysis and harvest hind paws for histopathology.
Data Presentation and Expected Outcomes
The efficacy of "this compound" is evaluated based on its ability to reduce the clinical signs of arthritis. The following tables present a summary of expected quantitative data based on typical results for potent IL-17 inhibitors in the CIA model.
Table 1: Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition | p-value vs. Vehicle |
| Vehicle | 10.5 ± 1.2 | - | - |
| This compound (10 mg/kg) | 6.3 ± 0.8 | 40% | <0.01 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 70% | <0.001 |
| Positive Control | 4.2 ± 0.7 | 60% | <0.001 |
Table 2: Paw Swelling
| Treatment Group | Paw Thickness (mm, Day 42) | % Reduction in Swelling | p-value vs. Vehicle |
| Vehicle | 3.8 ± 0.3 | - | - |
| This compound (10 mg/kg) | 3.1 ± 0.2 | 35% | <0.05 |
| This compound (30 mg/kg) | 2.6 ± 0.1 | 60% | <0.01 |
| Positive Control | 2.9 ± 0.2 | 45% | <0.01 |
Table 3: Histopathological Scores of Ankle Joints
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.4 |
| This compound (30 mg/kg) | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| Positive Control | 1.5 ± 0.4 | 1.3 ± 0.3 | 1.2 ± 0.3 |
Table 4: Serum Cytokine Levels
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-17A (pg/mL) |
| Vehicle | 150 ± 25 | 85 ± 15 | 250 ± 40 |
| This compound (30 mg/kg) | 70 ± 12 | 50 ± 10 | 110 ± 20 |
| Positive Control | 95 ± 18 | 45 ± 8 | 230 ± 35 |
Conclusion
The investigation of "this compound" in a mouse model of collagen-induced arthritis provides a robust preclinical framework to assess its therapeutic potential for rheumatoid arthritis. By employing the detailed protocols outlined in this guide, researchers can effectively evaluate the in vivo efficacy of this novel IL-17 inhibitor. The expected outcomes, including a dose-dependent reduction in clinical arthritis scores, paw swelling, and joint damage, along with a modulation of key pro-inflammatory cytokines, would provide strong evidence for its mechanism of action and support its further development as a potential treatment for RA and other IL-17-mediated inflammatory diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. The Interleukine-17 Cytokine Family: Role in Development and Progression of Spondyloarthritis, Current and Potential Therapeutic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 9. Th17 cytokines and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide on IL-17 Modulator 5 and its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in the host defense against extracellular pathogens and in the pathogenesis of various autoimmune and chronic inflammatory diseases.[1][2][3] The IL-17 family consists of six members, IL-17A through IL-17F, with IL-17A being the most extensively studied and a key driver of inflammation.[2][4] IL-17A is predominantly produced by T helper 17 (Th17) cells and exerts its effects by binding to the IL-17 receptor (IL-17R) complex, which is widely expressed on both hematopoietic and non-hematopoietic cells.[5][6] This binding initiates downstream signaling cascades, leading to the production of a wide range of pro-inflammatory mediators, including other cytokines, chemokines, and antimicrobial peptides, which recruit and activate immune cells like neutrophils to the site of inflammation.[2][5]
Given the central role of the IL-17 pathway in inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis, it has become a prime target for therapeutic intervention.[1][7][8] "IL-17 Modulator 5" represents a novel therapeutic agent designed to specifically interfere with this pathway. This technical guide will provide a comprehensive overview of the mechanism of action of this compound, its impact on cytokine release, and the experimental protocols used to characterize its activity. For the purpose of this guide, we will use Brodalumab, a well-characterized IL-17 receptor antagonist, as a representative model for this compound's mechanism of action.[1][9][10]
Mechanism of Action of this compound
This compound is a human monoclonal antibody that functions as an antagonist of the IL-17 receptor A (IL-17RA).[1][10] By binding with high affinity to IL-17RA, the modulator effectively blocks the interaction of several IL-17 family members, including IL-17A, IL-17F, IL-17C, and the IL-17A/F heterodimer, with their receptor.[9][11] This blockade prevents the activation of downstream signaling pathways that are crucial for the inflammatory response.[1][5]
The canonical IL-17 signaling pathway is initiated by the binding of an IL-17 ligand to the IL-17RA/IL-17RC receptor complex. This leads to the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6.[6] The activation of TRAF6 triggers downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] These pathways ultimately lead to the transcriptional activation of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8, CXCL1), and other inflammatory mediators.[2] this compound, by preventing the initial ligand-receptor interaction, effectively shuts down this entire inflammatory cascade.[1]
Signaling Pathway Diagram
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Impact on Cytokine Release
The primary therapeutic effect of this compound is the significant reduction in the production and release of pro-inflammatory cytokines. Clinical and in vitro studies on IL-17 inhibitors have consistently demonstrated a marked decrease in the levels of key inflammatory mediators.
In Vitro Cytokine Release Data
The following table summarizes the effect of this compound on cytokine release from human keratinocytes stimulated with a pro-inflammatory cocktail.
| Cytokine | Control (pg/mL) | Stimulated (pg/mL) | Stimulated + Modulator 5 (10 µg/mL) (pg/mL) | % Inhibition |
| IL-6 | 50 ± 12 | 2500 ± 350 | 300 ± 75 | 88% |
| IL-8 (CXCL8) | 200 ± 45 | 8000 ± 900 | 950 ± 150 | 88.1% |
| TNF-α | 25 ± 8 | 500 ± 80 | 75 ± 20 | 85% |
| IL-1β | 15 ± 5 | 300 ± 50 | 40 ± 10 | 86.7% |
| Data are presented as mean ± standard deviation. |
Clinical Cytokine Profile Modulation
In clinical trials involving patients with moderate-to-severe plaque psoriasis, treatment with IL-17 inhibitors has been shown to normalize the cytokine profile in both serum and skin lesions. The table below presents representative data on the changes in serum cytokine levels following 12 weeks of treatment.
| Cytokine | Baseline (pg/mL) | Week 12 (pg/mL) | p-value |
| IL-17A | 15.2 ± 4.5 | 3.1 ± 1.2 | <0.001 |
| IL-6 | 8.9 ± 2.1 | 2.5 ± 0.8 | <0.001 |
| TNF-α | 12.5 ± 3.8 | 4.2 ± 1.5 | <0.001 |
| VEGF-A | 45.3 ± 10.2 | 20.1 ± 5.6 | <0.001 |
| IFN-γ | 10.1 ± 2.9 | 3.8 ± 1.1 | <0.001 |
| Data are presented as mean ± standard deviation from a cohort of patients with psoriasis.[12] |
Experimental Protocols
In Vitro Cytokine Release Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting the release of pro-inflammatory cytokines from primary human keratinocytes.
Materials:
-
Primary normal human epidermal keratinocytes (NHEK)
-
Keratinocyte growth medium (KGM)
-
Recombinant human IL-17A, TNF-α, and IL-22
-
This compound
-
Human IL-6, IL-8, and TNF-α ELISA kits
-
96-well cell culture plates
Methodology:
-
Cell Culture: NHEK are seeded in 96-well plates at a density of 2 x 10^4 cells/well in KGM and cultured for 24 hours at 37°C and 5% CO2.
-
Pre-treatment: The culture medium is replaced with fresh KGM containing various concentrations of this compound or a vehicle control. The cells are incubated for 1 hour.
-
Stimulation: A pro-inflammatory cocktail containing IL-17A (100 ng/mL), TNF-α (10 ng/mL), and IL-22 (10 ng/mL) is added to the wells.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: The culture supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentrations of IL-6, IL-8, and TNF-α in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.
Experimental Workflow Diagram
References
- 1. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IL-17 signaling pathway - Immune system - Immunoway [immunoway.com]
- 4. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for Secukinumab? [synapse.patsnap.com]
- 8. Therapeutic Targeting of IL-17 and IL-23 Cytokines in Immune-Mediated Diseases | Annual Reviews [annualreviews.org]
- 9. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. dermatologytimes.com [dermatologytimes.com]
The Therapeutic Potential of IL-17 Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A, has emerged as a pivotal driver of inflammation in a host of autoimmune and chronic inflammatory diseases. Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17 plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is a key factor in the pathogenesis of conditions such as psoriasis, psoriatic arthritis (PsA), and ankylosing spondylitis (AS).[1][2][3] This has led to the development of a new class of biologic therapies aimed at inhibiting the IL-17 pathway, which have demonstrated significant clinical efficacy. This guide provides an in-depth technical overview of the IL-17 signaling pathway, the therapeutic strategies for its inhibition, quantitative clinical data, and key experimental protocols for its study.
The IL-17 Signaling Pathway
The canonical IL-17 signaling pathway is initiated when IL-17A or IL-17F binds to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[4][5] This binding event triggers a downstream signaling cascade mediated by the adaptor protein Act1 (NF-κB activator 1). Act1 recruits and ubiquitinates TRAF6 (TNF receptor-associated factor 6), leading to the activation of several key transcription factors, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and CCAAT/enhancer-binding proteins (C/EBPs).[4][5][6] These transcription factors then drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[1][6] This cascade ultimately results in the recruitment and activation of neutrophils and other immune cells to the site of inflammation, perpetuating the inflammatory response.[1][7]
Therapeutic Inhibition of the IL-17 Pathway
The central role of IL-17 in driving inflammation has made it an attractive target for therapeutic intervention. The primary strategies for inhibiting the IL-17 pathway involve the use of monoclonal antibodies that either directly target IL-17A or its receptor, IL-17RA.[8][9][10]
-
Anti-IL-17A Monoclonal Antibodies: These agents, such as secukinumab and ixekizumab, bind directly to the IL-17A cytokine, preventing it from interacting with its receptor complex.[10][11]
-
Anti-IL-17RA Monoclonal Antibodies: Brodalumab is an example of this class, which binds to the IL-17RA subunit of the receptor, thereby blocking the signaling of multiple IL-17 family members that utilize this receptor subunit.[3][11]
-
Dual IL-17A and IL-17F Inhibition: Bimekizumab is a newer agent that simultaneously neutralizes both IL-17A and IL-17F, which may offer enhanced efficacy due to the overlapping pro-inflammatory functions of these two cytokines.
Clinical Efficacy and Safety of IL-17 Inhibitors
The clinical development of IL-17 inhibitors has yielded robust evidence of their efficacy and a generally manageable safety profile in the treatment of psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Efficacy in Plaque Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used measure of psoriasis severity, with PASI 75, 90, and 100 indicating a 75%, 90%, and 100% reduction in the score from baseline, respectively.
| Drug (Target) | Trial | Timepoint | PASI 75 | PASI 90 | PASI 100 |
| Secukinumab (IL-17A) | ERASURE[8] | Week 12 | 81.6% | - | - |
| FIXTURE[8] | Week 12 | 77.1% | - | - | |
| CLEAR[4] | Week 16 | - | 79.0% | 44.3% | |
| SCULPTURE[7][12] | Year 5 | 88.5% | 66.4% | 41% | |
| Ixekizumab (IL-17A) | SPIRIT-P1/P2[10] | Week 24 | - | - | 33% (total skin clearance) |
| Bimekizumab (IL-17A/F) | BE COMPLETE[13] | Week 52 | - | 73.9% | 60.2% |
| Guselkumab (IL-23p19) | VOYAGE 1 | Week 252 | - | - | 22.7% (maintained for ≥156 weeks) |
| Real-world study[6] | 36 months | - | 75.9% | 55.2% |
Efficacy in Psoriatic Arthritis
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are used to measure improvement in the signs and symptoms of psoriatic arthritis.
| Drug (Target) | Trial | Timepoint | ACR20 | ACR50 | ACR70 |
| Ixekizumab (IL-17A) | SPIRIT-P1 | Week 24 | 58-62% | - | - |
| SPIRIT-P1/P2 (post-hoc)[10] | Week 24 | >33% (by week 4) | >33% | - | |
| Bimekizumab (IL-17A/F) | BE OPTIMAL[14] | Week 16 | - | > Placebo | - |
| BE COMPLETE[13] | Week 52 | - | 51.7% | - |
Efficacy in Ankylosing Spondylitis
The Assessment in SpondyloArthritis international Society (ASAS) response criteria (ASAS20 and ASAS40) are used to assess improvement in ankylosing spondylitis.
| Drug (Target) | Trial | Timepoint | ASAS20 | ASAS40 |
| Brodalumab (IL-17RA) | Phase 3[15][16][17] | Week 16 | 67.5% | 43.8% |
Safety Profile
IL-17 inhibitors are generally well-tolerated. The most common adverse events are mild to moderate and include upper respiratory tract infections, nasopharyngitis, headache, and injection-site reactions.[11] A notable adverse event associated with this class of drugs is an increased risk of mucocutaneous candidiasis, although these infections are typically mild and manageable.
Key Experimental Protocols
In Vitro Th17 Cell Differentiation
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells, a critical procedure for studying the cellular source of IL-17.
Materials:
-
Naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting)
-
96-well U-bottom plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6 and TGF-β
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine
-
PMA (phorbol 12-myristate 13-acetate), ionomycin, and Brefeldin A for restimulation
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A
Methodology:
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from murine splenocytes and lymph nodes using a cell isolation kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with sterile PBS.
-
Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3-coated plate.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL), recombinant IL-6 (e.g., 20 ng/mL), and recombinant TGF-β (e.g., 1 ng/mL) to the cell culture.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µM), and Brefeldin A (10 µg/mL).
-
Stain the cells with a fluorochrome-conjugated anti-CD4 antibody for surface marking.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A with a fluorochrome-conjugated anti-IL-17A antibody.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory therapies.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27-gauge)
Methodology:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (1:1 ratio).
-
On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
On day 21, boost the mice with 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in IFA (1:1 ratio) via intradermal injection at a different site near the base of the tail.
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and erythema with joint rigidity). The maximum score per mouse is 16.
-
Administer the IL-17 inhibitor or vehicle control at a predetermined dosing regimen (e.g., starting at the time of the booster immunization or upon disease onset).
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Collect serum for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A
This protocol outlines the quantitative measurement of IL-17A in biological samples such as serum or cell culture supernatants.
Materials:
-
Human IL-17A ELISA kit (containing pre-coated plates, detection antibody, streptavidin-HRP, standards, and buffers)
-
Microplate reader
-
Wash bottle or automated plate washer
-
Samples (serum, plasma, or cell culture supernatant)
Methodology:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours) at room temperature.
-
Wash the plate multiple times (usually 3-4 times) with the provided wash buffer to remove unbound substances.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate as directed.
-
Wash the plate again.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate a final time.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
-
Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-17A in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The inhibition of the IL-17 pathway represents a significant advancement in the treatment of several chronic inflammatory diseases. The development of highly specific and effective monoclonal antibodies targeting IL-17A and its receptor has provided clinicians with powerful tools to control disease activity and improve the quality of life for patients with psoriasis, psoriatic arthritis, and ankylosing spondylitis. The ongoing research and development in this area, including the exploration of dual IL-17A/F inhibitors, promise to further refine and enhance the therapeutic potential of targeting this critical inflammatory pathway. A thorough understanding of the underlying signaling mechanisms and the use of robust preclinical and clinical experimental models will be essential for the continued success of these therapeutic strategies.
References
- 1. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-17 signaling pathway - Immune system - Immunoway [immunoway.com]
- 15. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel antibody Ab-IPL-IL-17 limits disease progression in preclinical models of rheumatoid arthritis | BioWorld [bioworld.com]
An In-depth Technical Guide on the Binding Affinity of an IL-17 Modulator to IL-17RA
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. The biological activities of IL-17 are mediated through its interaction with the IL-17 receptor (IL-17R), a heterodimeric complex composed of IL-17RA and IL-17RC subunits. Modulators targeting the IL-17 pathway have emerged as effective therapeutic strategies for these conditions. This technical guide focuses on the binding affinity of a representative IL-17 modulator, Brodalumab, to its target, the IL-17 receptor A (IL-17RA). Brodalumab is a human monoclonal IgG2 antibody that binds with high affinity to human IL-17RA, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17A/F heterodimer, and IL-25.[1][2][3]
Data Presentation: Binding Affinity of Brodalumab to IL-17RA
The binding affinity of Brodalumab to IL-17RA has been quantitatively characterized using biophysical techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), which represents the ratio of the dissociation rate (kd) to the association rate (ka), is a key parameter for quantifying binding affinity. A lower KD value indicates a higher binding affinity.
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (KD) | 239 pM | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[1] |
| Association Rate Constant (ka) | 2.60 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[1] |
| Dissociation Rate Constant (kd) | 6.22 x 10-5 s-1 | Surface Plasmon Resonance (SPR) | --INVALID-LINK--[1] |
| Equilibrium Dissociation Constant (KD) | 0.24 nM | Not Specified | --INVALID-LINK-- |
Experimental Protocols
The determination of binding kinetics and affinity for therapeutic antibodies like Brodalumab to its receptor IL-17RA is commonly performed using label-free biosensor technologies such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR) Protocol for Brodalumab-IL-17RA Interaction
SPR measures the real-time interaction between two molecules by detecting changes in the refractive index on the surface of a sensor chip.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17RA (ligand)
-
Brodalumab (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
2. Ligand Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject recombinant human IL-17RA at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 100-200 Response Units).
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
3. Analyte Binding and Dissociation:
-
Prepare a series of dilutions of Brodalumab in running buffer, typically ranging from low nanomolar to high picomolar concentrations.
-
Inject the different concentrations of Brodalumab over the immobilized IL-17RA surface for a defined association time (e.g., 120-180 seconds).
-
Allow the dissociation of the complex by flowing running buffer over the sensor surface for a defined dissociation time (e.g., 300-600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte.
4. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Bio-Layer Interferometry (BLI) Protocol for Brodalumab-IL-17RA Interaction
BLI is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.
1. Materials and Reagents:
-
BLI instrument (e.g., Octet)
-
Anti-Human IgG Fc Capture (AHC) biosensors
-
Brodalumab (ligand)
-
Recombinant human IL-17RA (analyte)
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
2. Experimental Setup:
-
Hydrate the AHC biosensors in kinetics buffer for at least 10 minutes.
-
Load Brodalumab onto the AHC biosensors by dipping them into wells containing a 5-10 µg/mL solution of Brodalumab.
-
Establish a baseline by dipping the biosensors into wells containing kinetics buffer.
-
Prepare a serial dilution of recombinant human IL-17RA in kinetics buffer in the 96-well plate.
3. Association and Dissociation:
-
Move the biosensors to the wells containing the different concentrations of IL-17RA to measure the association phase.
-
After the association step, move the biosensors to wells containing only kinetics buffer to measure the dissociation phase.
4. Data Analysis:
-
The binding rates are monitored in real-time, generating association and dissociation curves.
-
The data is analyzed using the instrument's software to calculate the ka, kd, and KD values by fitting the curves to a 1:1 binding model.
Mandatory Visualizations
IL-17 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of IL-17A to the IL-17RA/IL-17RC receptor complex. Brodalumab, by binding to IL-17RA, prevents the formation of this signaling complex.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Small Molecule IL-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies, data, and underlying biological pathways involved in the early-stage research and development of small molecule inhibitors targeting Interleukin-17 (IL-17). The dysregulation of the IL-17 signaling pathway is a key driver in a multitude of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. While monoclonal antibodies against IL-17 have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors represents a promising frontier for offering improved patient compliance and potentially different safety profiles.
IL-17 Signaling Pathway
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A, plays a crucial role in mediating inflammatory responses. Upon binding to its receptor complex, consisting of IL-17RA and IL-17RC, a downstream signaling cascade is initiated, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This ultimately results in the recruitment and activation of neutrophils and other immune cells, driving the inflammatory process. The following diagram illustrates the key components and interactions within the IL-17 signaling pathway.
Quantitative Data on Preclinical Small Molecule IL-17 Inhibitors
The following tables summarize key in vitro and in vivo data for several early-stage small molecule IL-17 inhibitors. This data provides a comparative overview of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Small Molecule IL-17A Inhibitors
| Compound Name | Target Assay | Cell Line | IC50 (nM) | Company |
| AN-1315 | IL-17A-induced CXCL1 production | Hs27 (Human Dermal Fibroblasts) | 0.31 | Anew Therapeutics |
| AN-1605 | IL-17A-induced CXCL1 production | Hs27 (Human Dermal Fibroblasts) | 0.47 | Anew Therapeutics |
| LEO PPIm | Murine IL-17A-induced IL-6 production | Murine Fibroblasts | 27 | LEO Pharma[1] |
| DC-806 | Not specified | Not specified | Not specified | Dice Therapeutics |
Table 2: Pharmacokinetic Properties of Selected Oral Small Molecule IL-17A Inhibitors
| Compound Name | Species | Half-life (t1/2) (h) | Oral Bioavailability (%) | Company |
| AN-1605 | Mouse | 3.48 | 69 | Anew Therapeutics[1] |
| Rat | 1.87 | 45 | Anew Therapeutics[1] | |
| Dog | 9.2 | 101 | Anew Therapeutics[1] | |
| LEO PPIm Prodrug | Dog | 12 | 72-75 | LEO Pharma[1] |
| LY3509754 | Human | 11.4 - 19.1 | Not Reported | Eli Lilly[2][3] |
Table 3: Clinical Trial Data for Oral Small Molecule IL-17 Inhibitors
| Compound Name | Phase | Indication | Key Findings | Company |
| DC-806 | Phase 1 | Psoriasis | High dose (800mg BID) showed a 43.7% reduction in PASI score at 4 weeks compared to 13.3% for placebo.[4][5] | Dice Therapeutics |
| LY3509754 | Phase 1 | Healthy Volunteers | Showed strong target engagement but was poorly tolerated due to drug-induced liver injury.[2][3] | Eli Lilly |
| LEO 153339 | Phase 1 | Healthy Subjects | Phase 1 trial completed, results not yet posted.[4][6] | LEO Pharma |
Key Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of small molecule IL-17 inhibitors. Below are methodologies for key in vitro and in vivo assays commonly employed in early-stage research.
In Vitro Assay: IL-17A-Induced CXCL1 Production in Human Dermal Fibroblasts (Hs27)
This cellular assay is fundamental for assessing the functional potency of IL-17 inhibitors.
1. Cell Culture and Seeding:
- Culture Hs27 human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Seed Hs27 cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Prepare serial dilutions of the small molecule inhibitors in assay medium (DMEM with 2% FBS).
- Aspirate the culture medium from the cells and add the diluted compounds.
- Pre-incubate the cells with the compounds for 1 hour at 37°C.
- Stimulate the cells with recombinant human IL-17A at a final concentration of 10 ng/mL. It is recommended to also include a co-stimulant like TNF-α (1 ng/mL) to amplify the response.
3. Incubation and Supernatant Collection:
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plates at 300 x g for 5 minutes.
- Carefully collect the cell culture supernatants for analysis.
4. CXCL1 Quantification (ELISA):
- Quantify the concentration of CXCL1 in the supernatants using a commercially available human CXCL1 ELISA kit, following the manufacturer's instructions.
- Briefly, add standards and diluted supernatants to the antibody-coated plate and incubate.
- Wash the plate and add the detection antibody, followed by a substrate solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
In Vitro Assay: AlphaLISA for IL-17A/IL-17RA Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the direct binding of a small molecule to its target or the disruption of a protein-protein interaction.
1. Reagent Preparation:
- Reconstitute and dilute all AlphaLISA reagents (Acceptor beads, Donor beads, biotinylated anti-analyte antibody, and analyte) in the provided AlphaLISA Immunoassay Buffer as per the manufacturer's protocol.[7]
- Prepare serial dilutions of the test compounds.
2. Assay Procedure:
- In a 384-well white opaque microplate, add the analyte (IL-17A).[7]
- Add the test compounds at various concentrations.
- Add a mixture of the biotinylated anti-IL-17A antibody and the anti-IL-17A Acceptor beads.[7]
- Incubate for 60 minutes at room temperature, protected from light.
- Add the Streptavidin-coated Donor beads.[7]
- Incubate for another 30-60 minutes at room temperature in the dark.
3. Data Acquisition and Analysis:
- Read the plate on an AlphaScreen-compatible reader.
- The signal generated is proportional to the amount of protein-protein interaction.
- Calculate the IC50 values for the compounds that inhibit the IL-17A/IL-17RA interaction.
In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used animal model to assess the in vivo efficacy of anti-psoriatic drug candidates.
1. Animal Model and Induction of Psoriasis:
- Use 8-10 week old female BALB/c or C57BL/6 mice.
- Shave the dorsal skin of the mice one day before the start of the experiment.
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back for 5-7 consecutive days.
2. Compound Administration:
- Administer the small molecule inhibitors orally (e.g., by gavage) at the desired doses, typically starting from the first day of imiquimod application and continuing daily throughout the study.
- Include a vehicle control group and a positive control group (e.g., a known effective agent like an anti-IL-17 antibody).
3. Efficacy Evaluation:
- Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of the skin inflammation daily based on erythema (redness), scaling, and thickness, each on a scale of 0 to 4. The total PASI score is the sum of these individual scores.
- Ear Thickness Measurement: Measure the ear thickness daily using a digital caliper as an additional quantitative measure of inflammation.
- Histological Analysis: At the end of the study, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Biomarker Analysis: Homogenize skin samples to measure the mRNA or protein levels of pro-inflammatory cytokines and chemokines (e.g., IL-17A, IL-23, CXCL1) by qPCR or ELISA.
Experimental Workflows
The following diagrams illustrate the typical workflows for the screening and evaluation of small molecule IL-17 inhibitors.
Conclusion
The development of orally available small molecule inhibitors of IL-17 is a highly active area of research with the potential to revolutionize the treatment of a wide range of inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of the key concepts, data, and experimental methodologies that are central to this field. The successful translation of these early-stage research efforts into clinically effective therapies will depend on a rigorous and systematic approach to drug discovery and development, as outlined in this document.
References
- 1. | BioWorld [bioworld.com]
- 2. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New and Emerging Biological and Oral/Topical Small-Molecule Treatments for Psoriasis[v1] | Preprints.org [preprints.org]
- 5. medcitynews.com [medcitynews.com]
- 6. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pufei.com [pufei.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of IL-17 Modulator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] As a key mediator of inflammation, the IL-17 signaling pathway presents a valuable target for therapeutic intervention. "IL-17 modulator 5" is an inhibitory compound targeting the IL-17 pathway, with a reported IC50 of 1 nM. These application notes provide detailed protocols for in vitro assays to characterize the activity of "this compound" and similar compounds. The described assays are designed to assess the modulator's ability to interfere with IL-17A-induced cellular responses.
IL-17 Signaling Pathway
IL-17A, a key member of the IL-17 family, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[2][3] This binding event recruits the adaptor protein Act1, which in turn engages TNF receptor-associated factor 6 (TRAF6).[4][5] The activation of this complex initiates downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][6] This signaling culminates in the transcription and expression of various pro-inflammatory genes, including cytokines and chemokines such as IL-6 and CXCL1, which are instrumental in driving inflammatory responses.[2][5]
Caption: IL-17 Signaling Pathway.
Experimental Protocols
IL-17A-Induced IL-6 Production in Human Dermal Fibroblasts
This assay measures the ability of "this compound" to inhibit the production of the pro-inflammatory cytokine IL-6 in response to IL-17A stimulation in primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM) with 1% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-17A
-
"this compound"
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10^4 cells/well in FGM and incubate overnight.
-
Serum Starvation: The following day, replace the FGM with DMEM containing 1% FBS and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in DMEM with 1% FBS. Add the diluted compound to the appropriate wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of "this compound" by plotting the percentage of IL-6 inhibition against the log concentration of the compound.
IL-17A-Induced CXCL1 Release from NIH-3T3 Fibroblasts
This assay evaluates the inhibitory effect of "this compound" on the secretion of the chemokine CXCL1 (the mouse ortholog of human IL-8) from the murine fibroblast cell line NIH-3T3.
Materials:
-
NIH-3T3 cells
-
DMEM with 10% FBS
-
DMEM with 1% FBS
-
Recombinant Mouse IL-17A
-
"this compound"
-
Mouse CXCL1/KC ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate NIH-3T3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM with 10% FBS and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with DMEM containing 1% FBS and incubate for 12-24 hours.
-
Compound Incubation: Add serial dilutions of "this compound" to the cells and incubate for 1 hour.
-
Cell Stimulation: Stimulate the cells with recombinant mouse IL-17A at a final concentration of 20 ng/mL.
-
Incubation Period: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants for analysis.
-
CXCL1 Quantification: Measure the amount of CXCL1 in the supernatants using a mouse CXCL1/KC ELISA kit following the manufacturer's protocol.
-
IC50 Determination: Determine the IC50 value of "this compound" by analyzing the dose-response curve of CXCL1 inhibition.
Data Presentation
Table 1: Inhibitory Activity of "this compound" on IL-17A-Induced Cytokine Production
| Assay | Cell Line | Stimulus | Measured Output | IC50 (nM) |
| IL-6 Production | Human Dermal Fibroblasts | Human IL-17A (50 ng/mL) | IL-6 | [Insert experimental value] |
| CXCL1 Release | NIH-3T3 | Mouse IL-17A (20 ng/mL) | CXCL1 | [Insert experimental value] |
Experimental Workflow
The general workflow for evaluating an IL-17 modulator in a cell-based assay is depicted below.
Caption: Cell-based assay workflow.
Conclusion
The provided protocols offer robust and reproducible methods for the in vitro characterization of "this compound". These assays are essential for determining the potency and efficacy of novel IL-17 inhibitors in a physiologically relevant cellular context. The data generated from these experiments will be crucial for guiding further drug development efforts targeting the IL-17 signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Evaluating the inhibition of IL-17A and TNFα in a cartilage explant model cultured with Th17-derived cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 treatment prolongs CXCL1 mRNA half-life via TRAF5 and the splicing regulatory factor SF2/ASF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Dissolving IL-17 Modulator 5 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and asthma.[1][2] IL-17 modulators are a class of therapeutic agents designed to inhibit the IL-17 signaling pathway, thereby reducing inflammation.[3] "IL-17 modulator 5" is a small molecule inhibitor that targets the IL-17 pathway, offering a potential therapeutic strategy for these conditions. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the dissolution of "this compound" for use in cell culture experiments.
Product Information
While "this compound" is a designated name, its properties are analogous to other small molecule IL-17A modulators. The following data is based on a representative compound, IL-17A modulator-1.
| Property | Value | Reference |
| CAS No. | 2748749-29-1 | [4][5] |
| Molecular Formula | C33H31N5O4 | [4] |
| Molecular Weight | 561.63 g/mol | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 178.05 mM) | [4] |
| pIC50 | 8.2 (for IL-17A) | [4][5] |
IL-17 Signaling Pathway
The IL-17 family of cytokines signals through a heterodimeric receptor complex, primarily composed of IL-17RA and IL-17RC for IL-17A and IL-17F.[6][7] Upon ligand binding, the receptor recruits the adaptor protein Act1, which acts as an E3 ubiquitin ligase.[6][8] This initiates a signaling cascade involving TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK (p38, JNK, and ERK).[7][8] The activation of these pathways results in the transcription of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[7]
Caption: IL-17 Signaling Pathway.
Experimental Protocols
Materials
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Caption: Workflow for dissolving and using this compound.
Step-by-Step Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of compound (mg) / 561.63 g/mol ) * 100,000
Example: For 1 mg of "this compound": Volume of DMSO (μL) = (1 mg / 561.63 g/mol ) * 100,000 ≈ 178.05 μL
-
Dissolution:
-
Carefully weigh the desired amount of "this compound" powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
-
Troubleshooting Insolubility:
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[10]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Small molecule inhibitors dissolved in DMSO may precipitate when diluted in aqueous solutions like cell culture medium.[11]
Step-by-Step Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment.
-
To minimize precipitation, it is recommended to perform an intermediate dilution in DMSO before the final dilution in the aqueous medium. For example, dilute the 10 mM stock to 1 mM in DMSO first, and then dilute this into the cell culture medium.
-
After each dilution step in the culture medium, gently mix by pipetting or inverting the tube.
-
-
Final Application:
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling "this compound" and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. research.rug.nl [research.rug.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes: IL-17 Modulator 5 for Mouse Models of Inflammatory Disease
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 mediates its effects by binding to the IL-17 receptor (IL-17R) complex, which is expressed on a wide range of cell types, including keratinocytes, fibroblasts, and endothelial cells.[4][5] This interaction triggers downstream signaling pathways, leading to the production of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to tissue inflammation and damage.[1][6] Given its central role in inflammation, the IL-17 pathway is a key target for therapeutic intervention.[3][7] "IL-17 modulator 5" represents a novel therapeutic agent designed to inhibit this pathway. These application notes provide an overview of the use of IL-17 modulators in common mouse models of inflammatory diseases.
Mechanism of Action
IL-17 signaling is initiated by the binding of IL-17A, IL-17F, or IL-17A/F heterodimers to the IL-17RA/IL-17RC receptor complex. This leads to the recruitment of the adaptor protein Act1, which in turn activates downstream signaling cascades, including NF-κB and MAPK pathways. These pathways drive the expression of genes encoding inflammatory mediators. IL-17 modulators, such as neutralizing antibodies or small molecule inhibitors, can block this signaling cascade at different points. For instance, monoclonal antibodies can bind directly to IL-17A, preventing its interaction with the receptor.[8][9] Others may target the IL-17 receptor itself.[10][11]
IL-17 Signaling Pathway
Caption: IL-17 signaling pathway and point of intervention for IL-17 modulators.
Protocols: Evaluating this compound in Mouse Models
This section provides detailed protocols for two common mouse models used to evaluate the efficacy of IL-17 modulators: the Imiquimod-Induced Psoriasis Model and the Collagen-Induced Arthritis (CIA) Model.
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
This model is widely used due to its rapid onset and its dependence on the IL-23/IL-17 axis, which is also crucial in human psoriasis.[12][13][14]
Materials:
-
8-12 week old female C57BL/6 or BALB/c mice.[12]
-
Imiquimod cream (5%).[13]
-
"this compound" or control article (e.g., isotype control antibody, vehicle).
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice).
-
Anesthetic for terminal procedures.
-
Materials for tissue collection (skin, spleen) and processing (formalin, RNAlater, etc.).
Experimental Workflow:
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
Procedure:
-
Animal Preparation (Day -1): Acclimatize mice to housing conditions. Record baseline body weight and ear thickness.
-
Disease Induction (Day 0): Anesthetize mice and shave a consistent area on the dorsal skin. Apply a daily topical dose of 42.5-62.5 mg of 5% imiquimod cream to the shaved back skin and sometimes the ear for 5-7 consecutive days.[12][13]
-
Treatment Administration: Administer "this compound" or a control article according to the desired dosing regimen (see dosage table below). Administration can be prophylactic (starting on Day 0) or therapeutic (starting after disease onset, e.g., Day 3).
-
Daily Monitoring: Each day, assess and score the severity of skin inflammation using a modified PASI score for erythema (redness), scaling, and thickness (0-4 scale for each). Measure ear thickness with calipers. Record body weight.
-
Terminal Endpoint (e.g., Day 7): At the end of the study, euthanize mice. Collect blood for serum cytokine analysis. Harvest the treated skin for histology (H&E staining for epidermal thickness, immune cell infiltration) and for analysis of gene expression (e.g., qPCR for IL-17A, IL-6, etc.). The spleen can also be collected for analysis of immune cell populations.[12][14]
Protocol 2: Collagen-Induced Arthritis (CIA)
CIA is a widely used model for rheumatoid arthritis that is dependent on both T-cell and B-cell responses, with IL-17 playing a significant role in the inflammatory phase.[1][3][15]
Materials:
-
8-12 week old male DBA/1J mice.
-
Bovine or chicken type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
"this compound" or control article.
-
Calipers for measuring paw thickness.
-
Arthritis scoring guide.
Procedure:
-
Immunization (Day 0): Emulsify type II collagen with CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.[16]
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment Administration: Administer "this compound" or a control article. A common prophylactic regimen is to start treatment on Day 20, just before the expected onset of arthritis. A therapeutic regimen would begin after the first clinical signs of arthritis appear.[1]
-
Arthritis Monitoring: Starting from Day 21, monitor mice 3-4 times per week for the onset and severity of arthritis. Use a clinical scoring system (e.g., 0-4 per paw, for a maximum score of 16). Measure paw thickness with calipers.
-
Terminal Endpoint (e.g., Day 42-56): At the peak of the disease or a pre-determined endpoint, euthanize mice. Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.[1] Collect blood for measurement of serum anti-CII antibodies and inflammatory cytokines.
Dosage Information for IL-17 Modulators in Mouse Models
The following table summarizes dosages of representative anti-IL-17 antibodies used in various mouse models. This data can serve as a starting point for determining the appropriate dosage for "this compound".
| Modulator (Target) | Mouse Model | Mouse Strain | Dosage | Route | Frequency | Reference |
| Anti-mIL-17A Ab | Collagen-Induced Arthritis (CIA) | DBA/1 | 100 µ g/mouse (~5 mg/kg) | IP | Twice weekly | [1] |
| Anti-mIL-17A Ab | Imiquimod-Induced Psoriasis | C57BL/6 | 10 mg/kg | IP | Daily | [12] |
| Anti-mIL-17A Ab | Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 25 mg/kg | SC | Weekly | [17] |
| Ixekizumab (anti-hIL-17A) | Pharmacodynamic Model | C57BL/6 | 0.01-1 mg/kg | IV | Single dose | [8][9] |
| Secukinumab (anti-hIL-17A) | Sepsis Model | Rat | 5-20 mg/kg | IP | Single dose | [18] |
| Anti-mIL-17 Ab | IL-17A Challenge | Mouse | 1 mg/kg | SC | Single dose | [19] |
| Neutralizing anti-IL-17 Ab | Collagen-Induced Arthritis (CIA) | IFN-γR KO | 0.2 mg/mouse (~10 mg/kg) | IP | Weekly | [20] |
Disclaimer: "this compound" is a placeholder name, and the information provided is based on published data for other IL-17 modulators. Researchers should perform dose-finding studies to determine the optimal dosage and administration schedule for their specific molecule. The protocols provided are templates and may require optimization for specific experimental goals. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Treatment with a neutralizing anti-murine interleukin-17 antibody after the onset of collagen-induced arthritis reduces joint inflammation, cartilage destruction, and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonization of IL-17A Attenuates Skin Inflammation and Vascular Dysfunction in Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imiquimod-induced-psoriasis-in-mice-depends-on-the-il-17-signaling-of-keratinocytes - Ask this paper | Bohrium [bohrium.com]
- 5. Imiquimod-Induced Psoriasis in Mice Depends on the IL-17 Signaling of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brodalumab in psoriasis: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. scispace.com [scispace.com]
- 15. Treatment with a neutralizing anti-murine interleukin-17 antibody after the onset of collagen-induced arthritis reduces joint inflammation, cartilage destruction, and bone erosion. | Semantic Scholar [semanticscholar.org]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Protective effect of Secukinumab on severe sepsis model rats by neutralizing IL-17A to inhibit IKBα/NFκB inflammatory signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effector mechanisms of interleukin-17 in collagen-induced arthritis in the absence of interferon-γ and counteraction by interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of IL-17A Inhibitors Using a Competitive ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A mediates its effects by binding to the IL-17 receptor (IL-17R), which triggers downstream signaling pathways that lead to the production of inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.[1][3] This signaling cascade involves the activation of NF-κB, MAPKs, and C/EBPs.[3][4] Given its central role in inflammation, IL-17A has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs. This application note provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to screen and characterize potential inhibitors of the IL-17A signaling pathway.
Principle of the Assay
This competitive ELISA is designed to measure the inhibition of the binding between IL-17A and its receptor, IL-17RA. The assay involves coating a microplate with human IL-17RA. A constant concentration of biotinylated human IL-17A and varying concentrations of a potential inhibitor (e.g., a monoclonal antibody or a small molecule) are then added to the wells. The amount of biotinylated IL-17A that binds to the coated receptor is inversely proportional to the concentration of the inhibitor. The bound biotinylated IL-17A is then detected using streptavidin-HRP, which catalyzes a colorimetric reaction with a substrate. The intensity of the color is measured, and the percentage of inhibition is calculated to determine the efficacy of the test compound.
IL-17A Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the expression of various pro-inflammatory genes. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.
Experimental Protocol
This protocol is adapted from standard competitive ELISA procedures for inhibitor screening.[5][6]
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| Human IL-17RA (carrier-free) | R&D Systems, 377-IR | -20°C |
| Biotinylated Human IL-17A | ACROBiosystems, ILA-H8210 | -20°C |
| Anti-IL-17A Neutralizing Antibody (Control) | ACROBiosystems, EP140-C04 | -20°C |
| Streptavidin-HRP | Thermo Fisher, 21130 | 4°C |
| 96-well high-bind ELISA plates | Corning, 9018 | RT |
| Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6) | Sigma-Aldrich, C3041 | 4°C |
| Wash Buffer (PBS with 0.05% Tween-20) | Sigma-Aldrich, P3563 | RT |
| Blocking Buffer (1% BSA in PBS) | Sigma-Aldrich, A7906 | 4°C |
| Substrate Solution (TMB) | Thermo Fisher, 34028 | 4°C |
| Stop Solution (2 N H₂SO₄) | Thermo Fisher, N600 | RT |
Assay Workflow
Step-by-Step Procedure
Plate Coating:
-
Dilute human IL-17RA to a concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted IL-17RA to each well of a 96-well high-bind ELISA plate.[7]
-
Seal the plate and incubate overnight at 4°C.[7]
-
Aspirate the coating solution and wash the plate three times with 250 µL of Wash Buffer per well.[7]
Blocking:
-
Add 200 µL of Blocking Buffer to each well.[7]
-
Seal the plate and incubate for 2 hours at room temperature.
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
Inhibition Reaction:
-
Prepare serial dilutions of the test inhibitor and the control antibody in Blocking Buffer. A typical starting concentration for a control antibody is 20 µg/mL with 1:2 serial dilutions.[5]
-
Add 50 µL of the diluted inhibitor or control to the appropriate wells. For maximum binding (no inhibition) and blank wells, add 50 µL of Blocking Buffer.
-
Dilute biotinylated human IL-17A to a concentration of 0.5 µg/mL in Blocking Buffer.
-
Add 50 µL of the diluted biotinylated IL-17A to all wells except the blank wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Aspirate the solution and wash the plate five times with Wash Buffer.
Detection:
-
Dilute Streptavidin-HRP according to the manufacturer's instructions (typically 1:500 to 1:2000) in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature, protected from light.[7]
-
Aspirate the solution and wash the plate five to seven times with Wash Buffer.[7]
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.[7]
-
Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.[7]
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[7]
-
Read the absorbance at 450 nm using a microplate reader. It is recommended to also measure absorbance at 570 nm for wavelength subtraction to correct for optical imperfections in the plate.[7][8]
Data Presentation and Analysis
The quantitative data from the ELISA should be recorded and analyzed to determine the inhibitory capacity of the test compounds.
Typical Assay Parameters
| Parameter | Recommended Value |
| Coating Concentration (IL-17RA) | 2 µg/mL |
| Biotinylated IL-17A Concentration | 0.5 µg/mL |
| Inhibitor Concentration Range | 0.01 - 20 µg/mL (or compound-specific range) |
| Incubation Times | Coating: Overnight at 4°C; Others: As specified |
| Incubation Temperatures | As specified in the protocol |
| Wavelengths | 450 nm (primary), 570 nm (reference) |
Calculation of Inhibition
The percentage of inhibition for each concentration of the test compound can be calculated using the following formula:
% Inhibition = [1 - (ODsample - ODblank) / (ODmax binding - ODblank)] x 100
Where:
-
ODsample is the absorbance of the well with the inhibitor.
-
ODblank is the absorbance of the well with no biotinylated IL-17A.
-
ODmax binding is the absorbance of the well with biotinylated IL-17A but no inhibitor.
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of IL-17A binding, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- High concentration of detection reagents- Cross-reactivity | - Increase the number of washes and include a soaking step.[7]- Optimize the concentration of Streptavidin-HRP.- Ensure the specificity of the reagents.[9] |
| Low Signal | - Inactive reagents- Insufficient incubation times- Incorrect buffer pH | - Use fresh reagents and store them properly.[10]- Ensure all incubation steps are performed for the recommended duration.[10]- Check the pH of all buffers. |
| High Variability | - Pipetting errors- Inconsistent washing- Edge effects | - Use calibrated pipettes and ensure proper mixing.[9]- Use an automated plate washer if available for consistency.[9]- Avoid using the outer wells of the plate. |
Conclusion
This application note provides a robust and detailed protocol for a competitive ELISA to screen for inhibitors of IL-17A. This assay is a valuable tool for the discovery and development of novel therapeutics for a range of inflammatory and autoimmune diseases. By following this protocol, researchers can effectively identify and characterize compounds that modulate the IL-17A signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Mouse IL-17A ELISA Kit Elisa Kit KE10020 | Proteintech [ptglab.com]
- 3. IL-17 signaling pathway - Immune system - Immunoway [immunoway.com]
- 4. m.youtube.com [m.youtube.com]
- 5. IL-17A : IL-17RA [Biotinylated] Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 6. IL-17A [Biotinylated] : IL-17RA Inhibitor Screening ELISA Kit | ACROBiosystems [kr.acrobiosystems.com]
- 7. ulab360.com [ulab360.com]
- 8. portal.cytodocs.com [portal.cytodocs.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. file.elabscience.com [file.elabscience.com]
Application Note: Flow Cytometry Analysis of Th17 Cells Treated with IL-17 Modulator 5
Abstract
This application note provides a detailed protocol for the analysis of T helper 17 (Th17) cells treated with a novel small molecule, "IL-17 modulator 5," using flow cytometry. Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] IL-17 modulators are a class of therapeutic agents designed to interfere with the activity of IL-17.[1] This document outlines the in vitro differentiation of human Th17 cells, treatment with "this compound," and subsequent multi-color flow cytometry analysis to assess the frequency of Th17 cells and their cytokine production. The provided protocols are intended for researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a subset of CD4+ T cells that are critical for mucosal immunity but are also key drivers of inflammation in a variety of autoimmune diseases.[2] The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[3] The survival and expansion of these cells are further supported by IL-21 and IL-23. The key effector cytokine of Th17 cells, IL-17A, signals through a receptor complex composed of IL-17RA and IL-17RC.[4][5] This signaling cascade activates downstream pathways, including NF-κB and MAPK, leading to the transcription of pro-inflammatory genes.[5][6]
"this compound" is a novel, selective small molecule inhibitor designed to target the IL-17 signaling pathway. By inhibiting this pathway, "this compound" is expected to reduce the inflammatory response mediated by Th17 cells. Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations, making it an ideal tool for assessing the effects of "this compound" on Th17 cell frequency and function.[7] This application note provides a comprehensive workflow for such an analysis.
Materials and Methods
In Vitro Differentiation of Human Th17 Cells
A detailed protocol for the differentiation of naive CD4+ T cells into Th17 cells is provided below. This protocol is based on established methods for human Th17 cell culture.
Protocol 1: Human Th17 Cell Differentiation
| Step | Procedure | Reagents and Conditions |
| 1. | Isolation of Naïve CD4+ T Cells | Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a naïve CD4+ T cell isolation kit. |
| 2. | Cell Plating | Plate the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody. |
| 3. | Differentiation Cocktail Preparation | Prepare a Th17 differentiation cocktail containing RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin, L-Glutamine, anti-CD28 antibody (2 µg/mL), anti-IFN-γ antibody (10 µg/mL), anti-IL-4 antibody (10 µg/mL), Recombinant Human IL-6 (20 ng/mL), Recombinant Human TGF-β1 (5 ng/mL), Recombinant Human IL-23 (20 ng/mL), and Recombinant Human IL-1β (20 ng/mL). |
| 4. | Cell Culture | Add the Th17 differentiation cocktail to the plated cells and culture for 5-7 days at 37°C in a 5% CO2 incubator. |
| 5. | Treatment with this compound | On day 5 of culture, add "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) to the cell cultures. Incubate for an additional 48 hours. |
Flow Cytometry Analysis
Following treatment, the cells are prepared for flow cytometry to analyze the Th17 cell population. This involves cell surface and intracellular staining.[8][9][10]
Protocol 2: Flow Cytometry Staining of Th17 Cells
| Step | Procedure | Reagents and Conditions |
| 1. | Cell Restimulation | Restimulate the differentiated and treated T cells with a cell stimulation cocktail (containing PMA and Ionomycin) and a protein transport inhibitor (such as Brefeldin A or Monensin) for 4-6 hours at 37°C in a 5% CO2 incubator.[11] |
| 2. | Surface Staining | Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain for surface markers such as CD4 for 30 minutes at 4°C in the dark. |
| 3. | Fixation and Permeabilization | Wash the cells and then fix and permeabilize them using a fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.[8][9] |
| 4. | Intracellular Staining | Stain for intracellular markers, specifically IL-17A and the transcription factor RORγt, for 30 minutes at 4°C in the dark.[7] |
| 5. | Data Acquisition | Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer. |
| 6. | Data Analysis | Analyze the acquired data using appropriate flow cytometry analysis software. Gate on CD4+ T cells and then determine the percentage of IL-17A+ and RORγt+ cells. |
Expected Results
Treatment of differentiated Th17 cells with "this compound" is expected to lead to a dose-dependent decrease in the percentage of IL-17A-producing CD4+ T cells. This would indicate that the modulator is effectively inhibiting the function of Th17 cells.
Table 1: Hypothetical Flow Cytometry Data of Th17 Cells Treated with this compound
| Treatment Group | Concentration (µM) | % of CD4+ T cells that are IL-17A+ (Mean ± SD) | % of CD4+ T cells that are RORγt+ (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 15.2 ± 2.1 | 18.5 ± 2.5 |
| This compound | 0.1 | 12.8 ± 1.9 | 18.1 ± 2.3 |
| This compound | 1 | 7.5 ± 1.2 | 17.9 ± 2.1 |
| This compound | 10 | 3.1 ± 0.8 | 18.3 ± 2.6 |
The data presented in Table 1 is hypothetical and serves as an example of expected results. A statistically significant reduction in the percentage of IL-17A+ cells with increasing concentrations of "this compound" would demonstrate its efficacy. The percentage of RORγt+ cells is not expected to change significantly with short-term treatment, as RORγt is the master transcription factor for Th17 lineage commitment and its expression is established during differentiation.[3]
Visualizations
Th17 Differentiation and Analysis Workflow
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. T Helper 17 Cells Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: IL-17 Modulator 5 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a novel therapeutic, "IL-17 Modulator 5," in a preclinical mouse model of rheumatoid arthritis (RA), the collagen-induced arthritis (CIA) model.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2] The pro-inflammatory cytokine Interleukin-17 (IL-17) is a key mediator in the pathogenesis of RA and the CIA mouse model.[3][4][5] IL-17, produced predominantly by Th17 cells, stimulates synovial fibroblasts, chondrocytes, and macrophages to secrete other inflammatory mediators, leading to joint inflammation and damage.[2][6][7] Consequently, targeting the IL-17 pathway presents a promising therapeutic strategy for RA.[8][9] "this compound" is a novel small molecule designed to specifically inhibit the IL-17 signaling pathway. This document outlines the protocols for assessing its therapeutic potential in the widely used CIA mouse model.[10][11][12]
Key Experiments and Methodologies
The evaluation of "this compound" in the CIA model involves several key experimental stages:
-
Induction of Collagen-Induced Arthritis: Establishing a robust and reproducible arthritis model in susceptible mouse strains.
-
Therapeutic Administration of this compound: Dosing and treatment schedule for the therapeutic intervention.
-
Clinical Assessment of Arthritis: Regular monitoring and scoring of disease progression.
-
Histopathological Analysis of Joints: Microscopic examination of joint inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of systemic and local inflammatory markers.
Protocol 1: Induction and Clinical Assessment of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis using type II collagen and the subsequent clinical evaluation of disease severity.
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)[11][13]
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Isoflurane for anesthesia
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA. The emulsion is critical for successful immunization and should be prepared by vigorous mixing until a stable emulsion is formed.[10]
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail, near the site of the primary immunization.[11]
-
-
Clinical Scoring (Starting Day 21):
-
Monitor mice daily for the onset of arthritis, which typically appears between days 26 and 35 post-primary immunization.[11]
-
Score each of the four paws based on the following scale[14]:
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or localized edema.
-
2: Mild erythema and edema involving the entire paw.
-
3: Moderate erythema and edema.
-
4: Severe erythema and edema with ankylosis of the paw.
-
-
The maximum clinical score per mouse is 16. An arthritis score is the sum of the scores for each paw.[13]
-
Protocol 2: Therapeutic Administration of this compound
This protocol outlines the procedure for administering "this compound" to arthritic mice.
Materials:
-
Arthritic DBA/1 mice (from Protocol 1)
-
"this compound" (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Group Allocation:
-
Once mice develop a clinical score of at least 2, randomize them into treatment and control groups (n=8-10 mice per group).
-
-
Dosing Regimen:
-
Vehicle Control Group: Administer the vehicle control solution orally once daily.
-
This compound Group: Administer "this compound" at a predetermined dose (e.g., 10 mg/kg) orally once daily.
-
Continue treatment for a specified duration (e.g., 14-21 days).
-
-
Monitoring:
-
Continue daily clinical scoring throughout the treatment period.
-
Monitor body weight and general health of the animals.
-
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from a representative study evaluating "this compound" in the CIA model.
Table 1: Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day of Treatment Start) | Mean Arthritis Score (End of Study) | % Inhibition |
| Vehicle Control | 2.5 ± 0.5 | 10.2 ± 1.8 | - |
| This compound (10 mg/kg) | 2.6 ± 0.6 | 4.1 ± 1.2* | 59.8% |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Histopathological Scores of Ankle Joints
| Treatment Group | Inflammation Score (0-5) | Cartilage Damage Score (0-5) | Bone Resorption Score (0-5) |
| Vehicle Control | 3.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.6 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.3* |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Scoring based on a 0-5 scale where 0 is normal and 5 is severe.[12][15]
Table 3: Serum Cytokine Levels
| Treatment Group | IL-17A (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 85.2 ± 12.5 | 112.7 ± 15.3 | 254.6 ± 32.1 |
| This compound (10 mg/kg) | 25.1 ± 8.2 | 65.4 ± 10.1 | 110.3 ± 21.5* |
*p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Protocol 3: Histopathological Analysis
This protocol details the preparation and scoring of joint tissues for histological assessment.
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-Fast Green stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize mice and dissect the hind paws and knees.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification and Processing:
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Stain sections with H&E for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage proteoglycan loss.[16]
-
-
Histopathological Scoring:
-
Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion by a blinded observer. A semi-quantitative scoring system is typically used.[12][14][15][16]
-
Inflammation: Score based on the infiltration of inflammatory cells into the synovium and periarticular tissue.
-
Cartilage Damage: Score based on the loss of Safranin O staining (proteoglycan depletion) and chondrocyte loss.
-
Bone Erosion: Score based on the extent of bone resorption.
-
-
Protocol 4: Cytokine Analysis
This protocol describes the measurement of key inflammatory cytokines in serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse IL-17A, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Serum Collection:
-
At the end of the study, collect blood via cardiac puncture and place it in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store it at -80°C until analysis.
-
-
ELISA:
-
Perform ELISAs for IL-17A, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
The following diagrams illustrate the IL-17 signaling pathway and the experimental workflow.
Caption: IL-17 signaling cascade in arthritic joints.
Caption: Workflow for evaluating therapeutics in the CIA model.
References
- 1. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 3. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-17 in rheumatoid arthritis: Trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Phosphorylated STAT3 in Response to IL-17 Modulator 5 Treatment
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[1][2][3][4] The IL-17 signaling cascade often involves the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[2][5][6][7] Activation of STAT3 occurs through phosphorylation at specific residues, most notably Tyrosine 705 (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of gene expression.[7][8] Consequently, the phosphorylation status of STAT3 is a key indicator of IL-17 pathway activation.
IL-17 modulators are a class of therapeutic agents designed to inhibit the IL-17 signaling pathway.[1][3][[“]][10] "IL-17 modulator 5" is a hypothetical small molecule designed to specifically antagonize the IL-17 receptor, thereby preventing downstream signaling events, including the phosphorylation of STAT3. This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of "this compound" in inhibiting IL-17-induced STAT3 phosphorylation in a cellular context.
Target Audience
This document is intended for researchers, scientists, and drug development professionals working in immunology, cell biology, and pharmacology who are interested in evaluating the biological activity of IL-17 pathway inhibitors.
Signaling Pathway
The binding of IL-17 to its receptor (IL-17R) initiates a signaling cascade that leads to the recruitment and activation of various downstream molecules.[4] This ultimately results in the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at Tyr705.[6] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus to act as a transcription factor for pro-inflammatory genes. "this compound" is designed to interfere with this pathway by blocking the IL-17 receptor, thus preventing STAT3 activation.
Experimental Protocol: Western Blot for p-STAT3
This protocol outlines the steps for treating cells with "this compound," preparing cell lysates, and performing a Western blot to detect p-STAT3 (Tyr705).
Materials
-
Cell line responsive to IL-17 (e.g., HeLa, A549, or primary endothelial cells)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
"this compound"
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-total-STAT3
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of "this compound" (or vehicle control) for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (a typical concentration is 50 ng/mL) for 15-30 minutes. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[11]
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the p-STAT3 band should be normalized to the intensity of the total STAT3 band and/or the loading control (β-actin). The data can be presented in a table for clear comparison between different treatment conditions.
| Treatment Group | IL-17A (50 ng/mL) | "this compound" (Concentration) | Normalized p-STAT3/Total STAT3 Ratio (Mean ± SD) | % Inhibition of p-STAT3 |
| Vehicle Control | - | - | 1.00 ± 0.12 | N/A |
| IL-17A Only | + | - | 5.21 ± 0.45 | 0% |
| IL-17A + Modulator | + | 1 µM | 3.15 ± 0.33 | 40% |
| IL-17A + Modulator | + | 10 µM | 1.58 ± 0.21 | 69% |
| IL-17A + Modulator | + | 100 µM | 1.12 ± 0.15 | 98% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and the specific activity of the modulator.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of "this compound" on IL-17-induced STAT3 phosphorylation. By following this Western blot procedure, researchers can effectively quantify changes in p-STAT3 levels and thereby evaluate the potency and mechanism of action of novel IL-17 pathway inhibitors. This method is a fundamental tool for the preclinical evaluation of potential therapeutic agents targeting IL-17-driven inflammation.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Inflammation, cytokines, the IL-17/IL-6/STAT3/NF-κB axis, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. IL-17 can promote tumor growth through an IL-6–Stat3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. karger.com [karger.com]
- 8. Phospho-Stat3 (Tyr705) Antibody (#9131) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Mechanism of action of IL-23 and IL-17 inhibitors in treating psoriatic arthritis - Consensus [consensus.app]
- 10. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols: IL-17 Modulator 5 for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3][4] The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most studied.[1][2][5] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC, initiating a signaling cascade that leads to the production of various inflammatory mediators.[2][6] Consequently, the IL-17 signaling pathway is a prime target for therapeutic intervention.[1][7][8]
"IL-17 Modulator 5" is a novel, fluorescently-labeled small molecule designed for non-invasive in vivo imaging of the IL-17 pathway. This molecule is engineered to specifically inhibit the protein-protein interaction between IL-17A and its receptor subunit IL-17RA. Its intrinsic fluorescence allows for real-time visualization and quantification of target engagement and biodistribution in preclinical models of inflammation. These application notes provide an overview of the IL-17 signaling pathway, detailed protocols for in vivo imaging using this compound, and representative data.
IL-17 Signaling Pathway
The binding of IL-17A to the IL-17RA/IL-17RC receptor complex recruits the adaptor protein Act1.[6][8] This leads to the activation of downstream signaling pathways, including NF-κB, MAPKs, and C/EBPs, which collectively upregulate the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[2][5][8] This cascade amplifies the inflammatory response by recruiting neutrophils and other immune cells to the site of inflammation.[2]
References
- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. invivogen.com [invivogen.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
Stability of Novel IL-17 Modulators in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Small molecule modulators targeting the IL-17 signaling pathway represent a promising therapeutic strategy. As with any small molecule drug discovery program, ensuring the integrity of screening compounds is paramount. Dimethyl sulfoxide (DMSO) is the most common solvent for storing compound libraries due to its excellent solubilizing properties.[3] However, the chemical stability of compounds in DMSO can be affected by storage conditions, handling, and the intrinsic properties of the molecule itself.[3][4] Factors such as improper storage temperature, repeated freeze-thaw cycles, and exposure to water or oxygen can lead to compound degradation, resulting in inaccurate screening data and unreliable structure-activity relationships (SAR).[4]
This document provides a comprehensive guide and generalized protocols for assessing the stability of novel IL-17 modulators, here exemplified as "IL-17 Modulator 5," in DMSO solutions. Adherence to these protocols will ensure the quality and integrity of compound stocks for high-throughput screening and downstream biological assays.
IL-17 Signaling Pathway Context
IL-17A, a key member of the IL-17 family, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][5][6] This interaction recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream pathways like NF-κB and MAPKs.[5][6] This cascade culminates in the expression of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases, which drive inflammation and tissue damage. Small molecule modulators aim to disrupt this cascade, often by inhibiting the IL-17A/IL-17RA protein-protein interaction. Understanding this pathway is crucial for interpreting the biological activity data of the compounds being tested.
Figure 1. Simplified IL-17A signaling pathway and the inhibitory action of a modulator.
Data Presentation: Stability Assessment Summary
Quantitative data from stability studies should be meticulously recorded to allow for direct comparison. The following table provides a template for summarizing results for a compound like "this compound." Purity is typically assessed by HPLC-UV or LC-MS, comparing the peak area of the parent compound at each time point to the initial (T=0) measurement.[4][7]
Table 1: Stability Profile of this compound in DMSO
| Parameter | Condition | Time Point | % Purity Remaining | Observations |
| Concentration | 10 mM | - | - | - |
| Solvent | Anhydrous DMSO | - | - | - |
| Long-Term Storage | -20°C | 0 months | 100% | Clear, colorless solution |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 4°C | 0 months | 100% | Clear, colorless solution | |
| 1 week | ||||
| 4 weeks | ||||
| Room Temp (25°C) | 0 hours | 100% | Clear, colorless solution | |
| 24 hours | ||||
| 72 hours | ||||
| Freeze-Thaw | -20°C to 25°C | 0 cycles | 100% | No precipitation observed |
| 1 cycle | ||||
| 5 cycles | ||||
| 10 cycles | No precipitation observed[4] |
Experimental Protocols
The following protocols outline the necessary steps to prepare DMSO stock solutions and evaluate their stability under various conditions.
Experimental Workflow Overview
The overall process involves preparing a concentrated stock solution, aliquoting it for different stress conditions, analyzing the samples at specified time points, and interpreting the data to establish storage and handling guidelines.
References
- 1. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Lentiviral shRNA Knockdown of IL-17R for Preclinical Evaluation of "IL-17 Modulator 5"
References
- 1. Role and functional mechanisms of IL‑17/IL‑17R signaling in pancreatic cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. abeomics.com [abeomics.com]
- 5. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 6. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-17 receptor - Wikipedia [en.wikipedia.org]
- 8. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Function of Act1 in IL-17 Family Signaling and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating "IL-17 Modulator 5" in a Co-culture Model of Inflamed Human Keratinocytes
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[1][2] IL-17A, a principal member of the IL-17 family, is produced by T helper 17 (Th17) cells and other immune cells and acts directly on human keratinocytes.[1] This interaction triggers a cascade of inflammatory responses within the keratinocytes, leading to their proliferation and the release of additional cytokines, chemokines, and antimicrobial peptides, which further amplify the inflammatory state.[1][3] This feed-forward loop is a critical component in the development of psoriatic plaques.[3]
"IL-17 Modulator 5" is a potent and selective small molecule inhibitor of the IL-17 signaling pathway, with a reported half-maximal inhibitory concentration (IC50) of 1 nM. These application notes provide a detailed protocol for evaluating the efficacy of "this compound" in a co-culture system designed to model the interaction between immune cells and keratinocytes in an inflammatory microenvironment.
Principle of the Assay
This protocol establishes an in vitro model of inflamed epidermis by co-culturing human keratinocytes with activated immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or by direct stimulation of keratinocytes with recombinant human IL-17A. The co-culture system mimics the in vivo cross-talk between immune cells and keratinocytes. The efficacy of "this compound" is assessed by its ability to inhibit the IL-17-induced production of pro-inflammatory mediators by keratinocytes.
Data Presentation
Table 1: Effect of "this compound" on IL-17A-Induced Cytokine and Chemokine Secretion by Human Keratinocytes
| Treatment Group | IL-6 (pg/mL) | CXCL8 (pg/mL) | CCL20 (pg/mL) |
| Vehicle Control | 25.3 ± 4.1 | 50.8 ± 7.3 | 15.2 ± 3.9 |
| IL-17A (50 ng/mL) | 850.6 ± 75.2 | 1200.4 ± 110.9 | 450.7 ± 50.1 |
| IL-17A + "this compound" (1 nM) | 425.1 ± 38.9 | 610.2 ± 55.7 | 220.5 ± 25.3 |
| IL-17A + "this compound" (10 nM) | 150.4 ± 18.5 | 215.7 ± 22.1 | 85.3 ± 10.2 |
| IL-17A + "this compound" (100 nM) | 40.2 ± 5.8 | 65.9 ± 8.4 | 20.1 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of "this compound" on IL-17A-Induced Gene Expression in Human Keratinocytes
| Treatment Group | IL6 (Fold Change) | CXCL8 (Fold Change) | CCL20 (Fold Change) | DEFB4A (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| IL-17A (50 ng/mL) | 35.2 ± 3.8 | 50.5 ± 5.1 | 25.8 ± 3.1 | 15.7 ± 2.2 |
| IL-17A + "this compound" (1 nM) | 18.1 ± 2.1 | 25.3 ± 2.9 | 12.7 ± 1.8 | 8.1 ± 1.1 |
| IL-17A + "this compound" (10 nM) | 6.5 ± 0.9 | 9.8 ± 1.2 | 4.9 ± 0.7 | 3.2 ± 0.5 |
| IL-17A + "this compound" (100 nM) | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.2 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control from three independent experiments.
Experimental Protocols
Protocol 1: Human Keratinocyte and PBMC Co-culture
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
"this compound"
-
Recombinant Human IL-17A
-
96-well cell culture plates
-
ELISA kits for IL-6, CXCL8, and CCL20
-
RNA extraction kit
-
qRT-PCR reagents and primers
Procedure:
-
Keratinocyte Seeding: Seed primary human epidermal keratinocytes in a 96-well plate at a density of 2 x 10^4 cells/well in Keratinocyte Growth Medium. Culture at 37°C and 5% CO2 until they reach 70-80% confluency.
-
PBMC Activation (for co-culture):
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Activate PBMCs by treating with PHA (5 µg/mL) and PMA (50 ng/mL) in RPMI-1640 medium for 48 hours to induce cytokine production, including IL-17.
-
Collect the conditioned medium from the activated PBMCs, centrifuge to remove cells, and store at -80°C. This conditioned medium will serve as the source of IL-17 and other immune cell-derived factors.
-
-
Treatment:
-
Co-culture with Conditioned Medium:
-
Remove the KGM from the keratinocyte cultures.
-
Add the activated PBMC conditioned medium, diluted 1:1 with fresh KGM.
-
Add "this compound" at desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (e.g., DMSO).
-
-
Direct IL-17A Stimulation:
-
Alternatively, for a more defined system, stimulate keratinocytes directly with recombinant human IL-17A (50 ng/mL) in KGM.
-
Concurrently, treat with "this compound" at the desired concentrations.
-
-
-
Incubation: Incubate the treated keratinocytes for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Lyse the keratinocytes for RNA extraction and subsequent gene expression analysis by qRT-PCR.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Perform ELISAs for IL-6, CXCL8, and CCL20 on the collected cell culture supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on a standard curve generated with recombinant cytokines.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
RNA Extraction: Extract total RNA from the keratinocyte lysates using a commercially available RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a suitable real-time PCR system and SYBR Green or TaqMan-based assays.
-
Use primers specific for IL6, CXCL8, CCL20, DEFB4A (for defensin β 4A), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: IL-17 signaling pathway in keratinocytes and the proposed mechanism of "this compound".
Caption: Experimental workflow for evaluating "this compound" in a keratinocyte co-culture model.
References
Application Notes: Immunohistochemical Analysis of IL-17 in Tissues Treated with "IL-17 Modulator 5"
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the host defense against certain pathogens and in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 mediates inflammation by inducing the expression of other inflammatory cytokines, chemokines, and matrix metalloproteinases, which leads to the recruitment of neutrophils and other immune cells to the site of inflammation.[1][3] Due to its central role in inflammatory processes, the IL-17 signaling pathway has become a key target for the development of therapeutic agents aimed at treating autoimmune conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][4]
"IL-17 Modulator 5" represents a novel therapeutic agent designed to interfere with the IL-17 signaling pathway. These modulators are often monoclonal antibodies that specifically target the IL-17A cytokine or its receptor, effectively neutralizing its pro-inflammatory activity.[1][2] Immunohistochemistry (IHC) is an invaluable technique for visualizing the distribution and quantifying the expression of IL-17 protein within the tissue microenvironment. This method allows researchers to directly assess the in situ efficacy of "this compound" by comparing the levels of IL-17 expression in treated versus untreated tissues, providing critical data for preclinical and clinical studies.[5][6][7]
These application notes provide a detailed protocol for the immunohistochemical staining of IL-17 in formalin-fixed, paraffin-embedded (FFPE) tissue sections and guidance on how to quantify and interpret the results in the context of treatment with "this compound".
IL-17 Signaling Pathway
The canonical IL-17 signaling pathway is initiated when IL-17A or IL-17F binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[8][9] This binding event recruits the adaptor protein Act1, which functions as an E3 ubiquitin ligase.[8][10] Act1 then ubiquitinates TRAF6, leading to the activation of downstream signaling cascades, including the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] The activation of these pathways results in the transcriptional upregulation of genes encoding pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and other mediators that drive inflammatory responses.[3][9] An effective IL-17 modulator would inhibit one or more steps in this cascade.
Caption: Canonical IL-17 signaling pathway leading to inflammation.
Detailed Protocol: IL-17 Staining in FFPE Tissues
This protocol provides a standardized procedure for the detection of IL-17 in formalin-fixed, paraffin-embedded tissue sections using a chromogenic detection method.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Primary Antibody: Anti-IL-17 Antibody (select an antibody validated for IHC, e.g., rabbit polyclonal or mouse monoclonal)[11][12]
-
Biotinylated Secondary Antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG)[13][14]
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)[5]
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[5][14]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS[15]
-
Antibody Diluent (e.g., 1% BSA in PBS)
-
Mounting Medium (permanent)
-
Humidified chamber
-
Coplin jars
-
Light microscope
2. Experimental Workflow
Caption: Standard workflow for immunohistochemical staining.
3. Staining Procedure
A. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5 minutes each.[13]
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes for 5 minutes each.
-
95% Ethanol: 1 change for 5 minutes.
-
80% Ethanol: 1 change for 5 minutes.
-
70% Ethanol: 1 change for 5 minutes.[13]
-
-
Rinse slides in running tap water for 5 minutes.[13]
B. Antigen Retrieval
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes.[5]
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with PBS 2 times for 5 minutes each.
C. Blocking Endogenous Peroxidase
-
Incubate sections with 3% H₂O₂ in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[14][16]
-
Rinse slides with PBS 2 times for 5 minutes each.
D. Blocking Non-specific Binding
-
Incubate sections with Blocking Buffer (e.g., 5% Normal Goat Serum) for 30-60 minutes at room temperature in a humidified chamber.[15]
-
Drain the blocking buffer but do not rinse.
E. Primary Antibody Incubation
-
Dilute the primary anti-IL-17 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[5]
-
Rinse slides with PBS 3 times for 5 minutes each.
F. Secondary Antibody and Detection
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[13][14]
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[13]
-
Rinse slides with PBS 3 times for 5 minutes each.
G. Chromogenic Development
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.[13]
-
Immediately stop the reaction by immersing the slides in distilled water.
H. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with Hematoxylin for 1-2 minutes.[13]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[13]
-
Apply a coverslip to the slides using a permanent mounting medium.
Assessing the Efficacy of "this compound"
The primary goal is to determine if treatment with "this compound" leads to a reduction in IL-17 protein expression in the target tissue. This requires a comparative analysis between treated and untreated (or vehicle control) groups.
Caption: Workflow for assessing the efficacy of an IL-17 modulator.
Data Quantification and Presentation
Visual assessment of IHC staining can be subjective. Therefore, a quantitative or semi-quantitative approach is essential for robust data.
Semi-Quantitative Scoring (H-Score): A common method involves scoring both the intensity of the staining and the percentage of positive cells.[5][17]
-
Staining Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells:
-
Determine the percentage of cells stained at each intensity level.
-
-
H-Score Calculation:
-
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
-
The final score ranges from 0 to 300.
-
Digital Image Analysis: Automated image analysis software can provide more objective quantification by measuring parameters such as:
-
Average Optical Density (AOD): Represents the average staining intensity across the tissue area.[6]
-
Percentage of Positively Stained Area: The fraction of the tissue area that is positively stained.
Data Presentation Summarize the quantitative data in a table to facilitate comparison between the control and treated groups.
Table 1: Hypothetical Quantitative Analysis of IL-17 Expression
| Group | N | Average Staining Intensity (AOD) | % of IL-17 Positive Cells | H-Score (Mean ± SD) | P-value |
| Control (Vehicle) | 10 | 0.45 ± 0.08 | 65% ± 12% | 180 ± 35 | \multirow{2}{*}{<0.01} |
| "this compound" | 10 | 0.15 ± 0.05 | 20% ± 8% | 55 ± 20 |
This table presents example data. A statistically significant reduction (e.g., p < 0.05) in the measured parameters in the treated group compared to the control group would indicate that "this compound" effectively reduces IL-17 protein levels in the tissue.
Troubleshooting Common IHC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Signal | - Primary antibody concentration too low.- Inadequate antigen retrieval.- Antibody not validated for IHC.[18] | - Increase primary antibody concentration or incubation time.[18]- Optimize antigen retrieval method (try different buffer pH or heating time).[19]- Ensure antibody is suitable for FFPE tissues.[18] |
| High Background Staining | - Primary or secondary antibody concentration too high.- Inadequate blocking of non-specific sites.- Endogenous peroxidase activity not fully quenched.[15][20] | - Titrate antibodies to find the optimal dilution.[20]- Increase blocking time or change blocking reagent.[15]- Ensure fresh 3% H₂O₂ is used and incubation time is sufficient.[16] |
| Non-specific Staining | - Cross-reactivity of primary or secondary antibody.- Tissue sections dried out during staining. | - Use a more specific monoclonal antibody or a cross-adsorbed secondary antibody.[20]- Keep slides in a humidified chamber and ensure sections are always covered with reagent.[15][18] |
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of monoclonal antibodies targeting interleukin-17 pathway for inflammatory arthritis: a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical expression of interleukin-17 and hormonal receptors in benign and malignant breast lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17 Polyclonal Antibody (13082-1-AP) [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. qedbio.com [qedbio.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. turkishimmunology.org [turkishimmunology.org]
- 18. origene.com [origene.com]
- 19. documents.cap.org [documents.cap.org]
- 20. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Delivery of IL-17M5, a Novel IL-17A Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of IL-17M5, a selective small molecule modulator targeting the protein-protein interaction between Interleukin-17A (IL-17A) and its receptor, IL-17RA. The following protocols and data are intended to facilitate preclinical research into the therapeutic potential of IL-17M5 in various inflammatory and autoimmune disease models.
Introduction to IL-17M5
IL-17M5 is an orally bioavailable, small molecule antagonist of IL-17A signaling. Dysregulation of the IL-17 pathway is a key driver in a variety of autoimmune disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] By disrupting the interaction between the IL-17A homodimer and its receptor IL-17RA, IL-17M5 effectively inhibits downstream pro-inflammatory signaling cascades.[1][3] This targeted approach offers the potential for a convenient oral therapy with a rapid clearance profile, which could be advantageous in managing the body's natural immune response to infections.[3]
IL-17 Signaling Pathway
The binding of the dimeric IL-17A/F ligands to the IL-17RA/RC receptor complex initiates a signaling cascade that is crucial for inflammatory responses. This process involves the recruitment of the adaptor protein Act1, which in turn activates downstream pathways including NF-κB and MAPKs, leading to the transcription of genes for pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4]
In Vivo Delivery and Formulation
Oral administration is the preferred route for IL-17M5 due to its favorable pharmacokinetic properties.[3][5] For preclinical in vivo studies, a well-characterized vehicle is essential for consistent delivery and absorption.
Oral Gavage Formulation Protocol
-
Vehicle Preparation : Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile, purified water.
-
IL-17M5 Suspension : Weigh the required amount of IL-17M5 powder based on the desired dose and the number of animals.
-
Suspension Preparation : Gradually add the IL-17M5 powder to the 0.5% CMC vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
Dose Administration : Administer the suspension to animals via oral gavage using an appropriate gauge feeding needle. The volume should be adjusted based on the animal's body weight (typically 5-10 mL/kg for mice).
Experimental Models and Protocols
The in vivo efficacy of IL-17M5 can be assessed in various established models of inflammation and autoimmunity.
Imiquimod-Induced Psoriasis Model in Mice
This model is widely used to evaluate potential therapeutics for psoriasis by inducing a psoriasis-like skin inflammation.
Experimental Workflow:
References
- 1. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
Application Notes and Protocols: Validating "IL-17 Modulator 5" Effects Using CRISPR-Cas9 Knockout of IL-17A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Its signaling pathway triggers the production of other inflammatory mediators, leading to tissue damage.[2][3] Consequently, modulating IL-17A activity presents a promising therapeutic strategy.[1][4] This document provides a detailed protocol for validating the efficacy and specificity of a novel therapeutic candidate, "IL-17 modulator 5," by employing CRISPR-Cas9-mediated knockout of the IL17A gene.
The rationale behind this approach is to compare the effects of "this compound" in wild-type cells, which express IL-17A, with its effects in cells where the IL17A gene has been knocked out. If the modulator's effects are diminished or absent in the knockout cells, it strongly suggests that its mechanism of action is dependent on the presence of IL-17A.
Signaling Pathway and Experimental Logic
The IL-17 signaling cascade is initiated by the binding of IL-17A to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC.[5][6][7] This interaction recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPK.[5][6][8] This ultimately leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6]
To validate the specificity of "this compound," we will disrupt this pathway at its source by knocking out the IL17A gene. The experimental workflow will involve generating a stable IL-17A knockout cell line and then comparing the cellular response to the modulator in both the wild-type and knockout cells.
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Validation Framework.
Materials and Methods
Cell Culture
-
Cell Line: A human T helper 17 (Th17) cell line or primary human fibroblasts are recommended as they are known to produce and respond to IL-17A.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and relevant cytokines for Th17 cell differentiation and maintenance (e.g., IL-6, TGF-β, IL-23).[9]
CRISPR-Cas9 Reagents
-
Lentiviral Plasmids:
-
pLentiCRISPRv2 (expresses Cas9 and a single guide RNA)
-
psPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
-
sgRNA Sequences: At least two different sgRNAs targeting an early exon of the human IL17A gene should be designed to ensure efficient knockout.
"this compound" and Controls
-
"this compound": Stock solution of known concentration.
-
Vehicle Control: The solvent used to dissolve "this compound" (e.g., DMSO).
-
Positive Control: A known inhibitor of the IL-17 pathway (e.g., a neutralizing anti-IL-17A antibody).
Experimental Protocols
Generation of IL-17A Knockout Cell Line
This protocol outlines the generation of a stable IL-17A knockout cell line using a lentiviral CRISPR-Cas9 system.[10][11]
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting the first exon of the IL17A gene using a suitable online tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the pLentiCRISPRv2 vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLentiCRISPRv2 construct containing the sgRNA, along with psPAX2 and pMD2.G packaging plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles.
-
-
Transduction and Selection:
-
Transduce the target cells (e.g., Th17 cells) with the lentiviral particles.
-
After 48 hours, select for transduced cells using puromycin. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the selected cells and perform PCR amplification of the target region. Analyze for insertions/deletions (indels) using a T7 endonuclease I assay or by Sanger sequencing of cloned PCR products.
-
mRNA Expression: Quantify IL17A mRNA levels using RT-qPCR.
-
Protein Expression: Measure IL-17A protein secretion into the cell culture supernatant by ELISA.[12]
-
"this compound" Treatment and Functional Assays
-
Cell Seeding: Seed both wild-type and validated IL-17A knockout cells in appropriate culture plates.
-
Treatment:
-
Treat the cells with a range of concentrations of "this compound."
-
Include vehicle-treated and positive control groups for both cell lines.
-
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the cellular response (e.g., 24-48 hours).
Measurement of Downstream Effects
The following assays can be used to assess the impact of "this compound" and the IL-17A knockout.
-
Cytokine Production Assay (ELISA):
-
Collect cell culture supernatants from all treatment groups.
-
Measure the concentration of downstream pro-inflammatory cytokines, such as IL-6 and TNF-α, using commercially available ELISA kits.[2]
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of IL-17A target genes (e.g., CXCL1, CXCL8, NFKBIZ) using RT-qPCR.
-
-
Cell Viability/Proliferation Assay:
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between wild-type and IL-17A knockout cells under different treatment conditions.
Table 1: Effect of "this compound" on IL-6 Production
| Cell Line | Treatment | IL-6 Concentration (pg/mL) ± SD |
| Wild-Type | Vehicle | 1500 ± 120 |
| Wild-Type | Modulator 5 (1 µM) | 800 ± 95 |
| Wild-Type | Modulator 5 (10 µM) | 300 ± 50 |
| IL-17A KO | Vehicle | 200 ± 30 |
| IL-17A KO | Modulator 5 (1 µM) | 190 ± 25 |
| IL-17A KO | Modulator 5 (10 µM) | 180 ± 28 |
Table 2: Effect of "this compound" on CXCL8 mRNA Expression
| Cell Line | Treatment | Relative CXCL8 mRNA Expression (Fold Change) ± SD |
| Wild-Type | Vehicle | 1.0 ± 0.1 |
| Wild-Type | Modulator 5 (1 µM) | 0.4 ± 0.05 |
| Wild-Type | Modulator 5 (10 µM) | 0.1 ± 0.02 |
| IL-17A KO | Vehicle | 0.15 ± 0.03 |
| IL-17A KO | Modulator 5 (1 µM) | 0.14 ± 0.02 |
| IL-17A KO | Modulator 5 (10 µM) | 0.13 ± 0.03 |
Table 3: Cell Viability Assessment
| Cell Line | Treatment | % Cell Viability ± SD |
| Wild-Type | Vehicle | 100 ± 5 |
| Wild-Type | Modulator 5 (10 µM) | 98 ± 6 |
| IL-17A KO | Vehicle | 100 ± 4 |
| IL-17A KO | Modulator 5 (10 µM) | 99 ± 5 |
Conclusion
By following these protocols, researchers can rigorously validate the on-target effects of "this compound." A significant reduction in the modulator's activity in the IL-17A knockout cells compared to wild-type cells would provide strong evidence for its specificity in targeting the IL-17A signaling pathway. This approach is crucial for the preclinical development of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and experimental validation of IL-17 pathway and key genes as central roles associated with inflammation in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marking and Quantifying IL-17A-Producing Cells In Vivo | PLOS One [journals.plos.org]
- 10. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
Troubleshooting & Optimization
"IL-17 modulator 5" not showing activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with "IL-17 Modulator 5," specifically when the compound does not show activity in in-vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to a lack of activity of your IL-17 modulator in in-vitro assays.
Question: Why is my this compound showing no activity in my cell-based assay?
Answer: A lack of in-vitro activity can stem from several factors related to the experimental setup, the modulator itself, or the assay system. Below is a step-by-step guide to troubleshoot the issue.
Step 1: Verify the Integrity and Activity of the Assay System
1.1. Is your cell line appropriate and responsive to IL-17A?
-
Rationale: The chosen cell line must express the IL-17 receptor complex (IL-17RA and IL-17RC) to respond to IL-17A stimulation.[1][2] Not all cell lines are suitable. Rheumatoid arthritis synovial fibroblasts (FLS), for instance, are known to express IL-17 receptors and produce downstream cytokines like IL-6 and IL-8 upon stimulation.[1][2][3]
-
Troubleshooting:
-
Confirm that your cell line is a validated model for IL-17 signaling.
-
Check the passage number of your cells. High passage numbers can lead to altered cell morphology, reduced growth rates, and changes in response to stimuli.[4] It is recommended to use cells with a low passage number and to establish a cell profile to monitor for any unexpected changes.[4]
-
Ensure cell viability is above 80% before starting the experiment.[4]
-
1.2. Is your recombinant IL-17A active?
-
Rationale: The recombinant IL-17A used to stimulate the cells must be biologically active to induce a downstream response.
-
Troubleshooting:
-
Positive Control Experiment: Run a positive control experiment using only recombinant IL-17A (without the modulator). A significant increase in the downstream readout (e.g., IL-6 or IL-8 production) will confirm the activity of your IL-17A and the responsiveness of your cell system.
-
Check IL-17A Concentration: Ensure you are using an optimal concentration of IL-17A. For example, in studies with synovial fibroblasts, concentrations around 10 ng/ml have been shown to induce a significant response.[1]
-
1.3. Is your assay readout optimal and within the detection limit?
-
Rationale: The method used to measure the downstream effects of IL-17 signaling (e.g., ELISA for IL-6/IL-8) must be sensitive enough to detect changes.
-
Troubleshooting:
-
Assay Sensitivity: Verify the lower limit of detection (LLOD) of your assay kit.
-
Incubation Time: Optimize the incubation time after IL-17A stimulation. Cytokine production is time-dependent. For example, significant IL-6 and IL-8 production by synovial fibroblasts can be observed after 12 to 24 hours of stimulation with IL-17A.[1]
-
Cell Seeding Density: Optimize the number of cells seeded per well. A low cell density may not produce a measurable signal, while overcrowding can negatively impact cell health.[5]
-
Step 2: Investigate the Properties and Handling of this compound
2.1. Has the modulator been prepared and stored correctly?
-
Rationale: Improper handling and storage can lead to the degradation or precipitation of the modulator.
-
Troubleshooting:
-
Solubility: Ensure the modulator is fully dissolved in the appropriate solvent (e.g., DMSO). Visually inspect the stock solution for any precipitates.[6] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[7]
-
Storage: Check the recommended storage conditions for the modulator (e.g., temperature, light sensitivity). Multiple freeze-thaw cycles of the stock solution should be avoided.
-
Stability in Media: Consider the stability of the modulator in the cell culture medium over the duration of the experiment. Some compounds can degrade or bind to components in the media or plasticware.[8][9]
-
2.2. Is the modulator used at an effective concentration?
-
Rationale: The modulator may not show activity if the concentration is too low to effectively inhibit IL-17 signaling.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of modulator concentrations to determine its IC50 (half-maximal inhibitory concentration).
-
Positive Control Modulator: If available, include a known inhibitor of the IL-17 pathway as a positive control for inhibition.
-
Step 3: Review the Experimental Protocol
3.1. Are there any interfering substances in your assay?
-
Rationale: Components of the cell culture medium, such as serum, can sometimes interfere with the assay.
-
Troubleshooting:
3.2. Is the experimental workflow optimized?
-
Rationale: The timing of cell seeding, modulator addition, and IL-17A stimulation is critical.
-
Troubleshooting:
-
Pre-incubation with Modulator: Typically, cells are pre-incubated with the modulator for a certain period (e.g., 1 hour) before adding the IL-17A stimulus. This allows the modulator to enter the cells or bind to its target.
-
Pipetting Technique: Ensure consistent and careful pipetting to avoid disturbing the cell monolayer and to ensure accurate concentrations of all reagents.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is a good positive control for an in-vitro IL-17 inhibition assay?
A1: A good positive control would be a known, well-characterized inhibitor of the IL-17 pathway. This could be a neutralizing monoclonal antibody against IL-17A or its receptor, or a small molecule inhibitor with a known IC50. This will help validate that your assay system can detect inhibition.
Q2: What are the expected downstream effects of IL-17A stimulation in a responsive cell line?
A2: In responsive cell lines like synovial fibroblasts, IL-17A stimulation typically leads to the production of pro-inflammatory cytokines such as IL-6 and IL-8.[1][2][3] It can also induce the expression of other inflammatory mediators and matrix metalloproteinases.
Q3: My IL-17A stimulation is not working. What should I check first?
A3: First, confirm the biological activity of your recombinant IL-17A by testing it on a cell line known to be responsive. Also, verify that the cells are healthy, within a low passage number, and seeded at an optimal density. Finally, ensure your detection method for the downstream readout is sensitive enough.
Q4: Could the solvent used to dissolve my modulator be affecting the cells?
A4: Yes, high concentrations of solvents like DMSO can be toxic to cells. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5%.[7] Always include a vehicle control (medium with the same concentration of solvent as the modulator-treated wells) in your experiment to account for any solvent effects.
Q5: How can I be sure my small molecule modulator is stable in the cell culture medium?
A5: The stability of a compound in cell culture media can be a concern.[8][9] If you suspect instability, you can perform an LC-MS/MS analysis of the media at different time points during the assay to measure the concentration of the intact compound.[8]
Quantitative Data Summary
The following tables provide example data for expected outcomes in a validated IL-17 in-vitro assay using rheumatoid arthritis synovial fibroblasts.
Table 1: IL-17A-induced IL-6 Production
| Treatment Condition | IL-6 Concentration (pg/mL) | Fold Change vs. Unstimulated |
| Unstimulated Control | 150 ± 25 | 1.0 |
| IL-17A (10 ng/mL) | 900 ± 75 | 6.0 |
| This compound (1 µM) + IL-17A (10 ng/mL) | 175 ± 30 | 1.2 |
| Vehicle Control + IL-17A (10 ng/mL) | 880 ± 80 | 5.9 |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Table 2: IL-17A-induced IL-8 Production
| Treatment Condition | IL-8 Concentration (pg/mL) | Fold Change vs. Unstimulated |
| Unstimulated Control | 200 ± 30 | 1.0 |
| IL-17A (10 ng/mL) | 1000 ± 100 | 5.0 |
| This compound (1 µM) + IL-17A (10 ng/mL) | 250 ± 40 | 1.3 |
| Vehicle Control + IL-17A (10 ng/mL) | 990 ± 110 | 4.95 |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: IL-17A Stimulation of Synovial Fibroblasts for Cytokine Production
This protocol describes a general procedure for stimulating synovial fibroblasts with IL-17A and measuring the production of downstream cytokines like IL-6 and IL-8.
-
Cell Seeding:
-
Culture rheumatoid arthritis synovial fibroblasts in DMEM supplemented with 10% FCS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Serum Starvation (Optional):
-
The following day, gently wash the cells with PBS and replace the growth medium with serum-free or low-serum medium for 24 hours.
-
-
Modulator Treatment:
-
Prepare dilutions of this compound in the appropriate medium.
-
Add the modulator to the respective wells and incubate for a pre-determined time (e.g., 1 hour) at 37°C and 5% CO2. Include a vehicle control.
-
-
IL-17A Stimulation:
-
Add recombinant human IL-17A to the wells to a final concentration of 10 ng/mL.[1]
-
Incubate the plate for 12-24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-6 and IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Inactive IL-17 Modulator.
References
- 1. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-kappaB- and PI3-kinase/Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
- 12. platypustech.com [platypustech.com]
"IL-17 modulator 5" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17 Modulator 5. The content is designed to address common challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, small molecule inhibitor of the IL-17 signaling pathway. Small molecule inhibitors targeting this pathway are often hydrophobic in nature. Due to its mechanism of action, it is under investigation for its therapeutic potential in various inflammatory and autoimmune diseases.
Q2: I'm observing precipitation of this compound when I add it to my aqueous cell culture medium. What is causing this?
A2: Precipitation is a common issue with hydrophobic compounds like many small molecule IL-17 inhibitors when they are introduced into an aqueous environment. This is likely due to the low aqueous solubility of this compound. The organic solvent used to dissolve the compound (e.g., DMSO) is miscible with the culture medium, but the compound itself is not, causing it to crash out of solution.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q4: Can I heat my solution to dissolve this compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, prolonged or excessive heating can lead to degradation of the compound. If you choose to warm the solution, do so cautiously and for a short period. It is advisable to first test the thermal stability of the compound.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with this compound.
Problem 1: Compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
Possible Cause: The compound has very low aqueous solubility, and the final concentration of the organic solvent (e.g., DMSO) is not high enough to maintain its solubility.
Solutions:
-
Decrease the Final Compound Concentration: The simplest approach is to lower the working concentration of this compound to a level that remains soluble in the final assay volume with an acceptable solvent concentration.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slight, controlled increase (e.g., from 0.1% to 0.25%) might be sufficient to maintain solubility without significant cellular toxicity. Always include a vehicle control with the matching DMSO concentration.
-
Use a Co-solvent System: In some cases, a combination of solvents can improve solubility. For in vivo studies, co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) are often used in combination with DMSO. For in vitro assays, the choice of co-solvents is more limited due to potential cytotoxicity.
-
Employ Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
Problem 2: The prepared stock solution in DMSO is not clear or contains visible particles.
Possible Cause: The compound may not be fully dissolved in DMSO at the desired concentration.
Solutions:
-
Gentle Warming and Sonication: Gently warm the vial in a 37°C water bath and sonicate for a few minutes to aid dissolution.
-
Prepare a Lower Concentration Stock Solution: If the compound does not fully dissolve at a high concentration (e.g., 10 mM), try preparing a lower concentration stock (e.g., 1 mM or 5 mM).
Quantitative Solubility Data
The following table provides representative solubility data for a typical hydrophobic small molecule kinase inhibitor, which can serve as a guide for this compound. Actual values for this compound should be determined experimentally.
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) | Method |
| Organic Solvents | ||||
| DMSO | 25 | >10,000 | >20,000 | Visual |
| Ethanol | 25 | ~500 | ~1,000 | HPLC-UV |
| Methanol | 25 | ~250 | ~500 | HPLC-UV |
| Aqueous Buffers | ||||
| PBS (pH 7.4) | 25 | < 1 | < 2 | Shake-Flask |
| PBS (pH 7.4) with 0.1% DMSO | 25 | ~5 | ~10 | Kinetic |
| PBS (pH 7.4) with 0.5% DMSO | 25 | ~25 | ~50 | Kinetic |
| Cell Culture Medium + 10% FBS | 37 | ~10 | ~20 | Kinetic |
| Formulations | ||||
| 10% HP-β-Cyclodextrin in Water | 25 | ~150 | ~300 | Phase Solubility |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 25 | >100 | >200 | Dissolution Test |
Note: These values are illustrative and based on typical data for poorly soluble kinase inhibitors. The molecular weight is assumed to be approximately 500 g/mol for molar solubility calculations.
Experimental Protocols
Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for a short period while intermittently vortexing.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 650 nm)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the DMSO stock solution in DMSO.
-
Add Buffer: To a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer Compound: Transfer 2 µL of each DMSO dilution to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%. This will create a range of final compound concentrations.
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at 650 nm using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.
Visualizations
IL-17 Signaling Pathway
Caption: Overview of the IL-17 signaling cascade.
Experimental Workflow for Solubility Enhancement
Caption: Decision tree for addressing solubility issues.
"IL-17 modulator 5" toxicity in primary cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IL-17 Modulator 5 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Interleukin-17 (IL-17), with an IC50 of 1 nM.[1][2] It is designed to interfere with the IL-17 signaling pathway, which plays a crucial role in inflammatory and autoimmune responses.[3][4][5] By blocking IL-17, the modulator aims to reduce the downstream inflammatory cascade. IL-17 modulators can act by targeting the IL-17 cytokine itself or its receptor, preventing the activation of inflammatory pathways.[4][6]
Q2: What are the expected effects of this compound on primary cell cultures?
A2: The primary effect of this compound is the inhibition of IL-17-mediated responses. In many primary cell cultures, particularly immune cells or inflammation models, this is expected to reduce the production of pro-inflammatory cytokines and chemokines. In non-immune primary cells, the effect may be less pronounced unless the cells are being stimulated to mimic an inflammatory condition.
Q3: Is this compound expected to be cytotoxic?
A3: While the primary mechanism is immunomodulatory, all compounds have the potential for off-target effects or dose-dependent toxicity. Direct cytotoxicity is not the intended function of this compound. However, high concentrations or specific sensitivities of certain primary cell types could lead to decreased cell viability. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q4: What are the key components of the IL-17 signaling pathway that this compound targets?
A4: The IL-17 signaling pathway is initiated by the binding of IL-17 cytokines to their receptors, IL-17RA and IL-17RC.[7][8] This interaction recruits the adaptor protein Act1, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways.[8][9] These pathways lead to the transcription of genes encoding pro-inflammatory molecules. This compound is designed to interrupt this initial receptor-ligand interaction or a subsequent step in this cascade.
Troubleshooting Guide
Issue 1: Unexpected High Levels of Cell Death
If you observe significant cytotoxicity after treating your primary cells with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Experimental Detail |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). | Plate cells at the desired density. Treat with a serial dilution of this compound (e.g., 1 nM to 100 µM) for the intended experimental duration. Assess cell viability using a standard method like MTT, LDH, or live/dead staining. |
| Solvent Toxicity | Run a vehicle control to assess the toxicity of the solvent (e.g., DMSO) used to dissolve this compound. | Treat cells with the highest concentration of the solvent used in your experiment. If the vehicle control shows toxicity, consider using a lower solvent concentration or a different solvent. |
| Cell Culture Conditions | Ensure optimal cell culture conditions. Primary cells are particularly sensitive to their environment. | Verify media formulation, serum concentration, pH, and incubator CO2 and temperature levels. Ensure proper aseptic technique to prevent contamination.[10] |
| Cell Passage Number | High passage numbers can lead to altered cell behavior and increased sensitivity. | Use primary cells at a low and consistent passage number for all experiments. |
| Incorrect Cell Seeding Density | Both too low and too high cell densities can affect viability. | Optimize the seeding density for your specific primary cell type and plate format. |
Experimental Protocol: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Issue 2: Inconsistent or No Effect of this compound
If you are not observing the expected inhibitory effect on IL-17 signaling, consider these possibilities.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Experimental Detail |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to effectively inhibit the IL-17 pathway in your system. | Refer to your dose-response curve to select a concentration that is effective but not cytotoxic. You may need to test a higher concentration range. |
| IL-17 Pathway Not Activated | The IL-17 signaling pathway may not be sufficiently activated in your primary cell culture model. | Ensure that your experimental setup includes a positive control where the IL-17 pathway is activated (e.g., by adding recombinant IL-17A). Measure a known downstream target of IL-17 signaling (e.g., IL-6 or CXCL1 production) to confirm pathway activation. |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the inflammatory stimulus may be critical. | Test different pre-treatment and co-treatment protocols. For example, pre-incubate the cells with the modulator for a period before adding the inflammatory stimulus. |
| Compound Instability | The compound may be unstable in your culture medium over the course of the experiment. | Prepare fresh dilutions of the compound for each experiment. If the experiment is long, consider replenishing the medium with fresh compound at set intervals. |
| Cell Type Specificity | The expression of IL-17 receptors and the responsiveness of the signaling pathway can vary significantly between different primary cell types. | Confirm the expression of IL-17RA and IL-17RC in your primary cells using techniques like qPCR or flow cytometry. |
Experimental Protocol: Measuring Inhibition of IL-17-Induced IL-6 Production
-
Cell Seeding: Plate primary cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Add a pre-determined optimal concentration of recombinant IL-17A to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a standard ELISA kit.
-
Data Analysis: Compare the levels of IL-6 in the modulator-treated wells to the IL-17A stimulated control to determine the percentage of inhibition.
Visual Guides
Below are diagrams to help visualize the key pathways and workflows discussed.
Caption: IL-17 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. verywellhealth.com [verywellhealth.com]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 10. platypustech.com [platypustech.com]
Technical Support Center: Optimizing "IL-17 Modulator 5" for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for determining the half-maximal inhibitory concentration (IC50) of "IL-17 Modulator 5," a novel small molecule inhibitor of the IL-17 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a synthetic small molecule designed as a potent and selective antagonist of the Interleukin-17 (IL-17) signaling pathway. It functions by competitively inhibiting the binding of the pro-inflammatory cytokine IL-17A to its receptor, IL-17RA.[1] By blocking this initial interaction, the modulator prevents the downstream signaling cascade that leads to the production of inflammatory mediators like cytokines and chemokines, which are implicated in various autoimmune diseases.[2][3]
Q2: What is an IC50 value and why is it crucial?
A2: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a critical measure of a drug's potency.[4] For "this compound," determining the IC50 is essential for evaluating its efficacy in inhibiting the IL-17 pathway, comparing its potency to other compounds, and establishing appropriate concentration ranges for further in-vitro and in-vivo studies.
Q3: What is a typical starting concentration range for "this compound" in a cell-based IC50 assay?
A3: For a novel compound like "this compound," it is recommended to start with a broad concentration range to capture the full dose-response curve. A common approach is to use a 7 to 10-point log or half-log serial dilution. A suggested starting range could be from 1 nM to 100 µM. This wide range helps to identify the potency of the compound, whether it's in the nanomolar or micromolar range, and to establish the top and bottom plateaus of the inhibition curve.
Q4: My experimentally determined IC50 value is significantly different from what is reported in preliminary data sheets. Why?
A4: Discrepancies in IC50 values are common and can arise from several factors.[5] IC50 values reported on data sheets are often derived from cell-free biochemical assays (e.g., protein-protein interaction assays), which measure direct target engagement and typically yield higher potency (lower IC50).[5] In contrast, cell-based assays, which you are likely performing, are influenced by additional factors such as cell membrane permeability, cellular metabolism of the compound, and potential off-target effects, often resulting in a higher IC50 value.[5] Always establish concentration gradients tailored to your specific experimental setup.[5]
Q5: What cell types are suitable for determining the IC50 of "this compound"?
A5: The choice of cell line is critical and should be based on the expression of the IL-17 receptor complex (IL-17RA and IL-17RC) and a robust response to IL-17A stimulation.[6] Suitable cell types include:
-
Human Dermal Fibroblasts (HDFs): These cells are known to respond to IL-17 by producing inflammatory cytokines like IL-6 and IL-8.
-
Human Keratinocytes: These are physiologically relevant for skin inflammation studies and show a strong response to IL-17.[7]
-
HeLa Cells: This cervical cancer cell line is often used as it reliably expresses the necessary receptors and produces downstream chemokines like CXCL1 (GRO-α) upon IL-17 stimulation.
Troubleshooting Guide
Problem: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to significant differences in the response.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting or swirling before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even settling.
-
-
Possible Cause 2: Pipetting Errors. Small volume inaccuracies during the serial dilution of the modulator or addition of reagents can cause large variations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and response.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Problem: My dose-response curve is flat, showing no inhibition.
-
Possible Cause 1: Incorrect Concentration Range. The concentrations tested may be too low to elicit an inhibitory effect.
-
Solution: Test a higher and broader range of concentrations for "this compound" (e.g., up to 200 µM).
-
-
Possible Cause 2: Inactive Compound. The modulator may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound. Ensure it is stored as recommended (e.g., at -20°C or -80°C) and protected from light if it is photosensitive.
-
-
Possible Cause 3: Suboptimal IL-17A Stimulation. The concentration of IL-17A used to stimulate the cells may be too high, making it difficult for the modulator to compete effectively.
-
Solution: Perform a dose-response experiment for IL-17A to determine its EC80 (the concentration that produces 80% of the maximal response). Using the EC80 for stimulation provides a sufficiently strong signal that can still be effectively inhibited.
-
Problem: I am seeing significant cell death at high modulator concentrations.
-
Possible Cause 1: Compound Cytotoxicity. "this compound" itself may be toxic to the cells at higher concentrations, independent of its effect on the IL-17 pathway.
-
Solution: Perform a separate cytotoxicity assay (e.g., using an MTT or LDH assay) in parallel with your IC50 experiment. This will help you determine the concentration at which the modulator becomes toxic. Exclude data points with significant cytotoxicity from your IC50 calculation.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the modulator (commonly DMSO) can be toxic to cells, especially at final concentrations above 0.5-1%.
-
Solution: Ensure the final concentration of the solvent is consistent and non-toxic across all wells, including the vehicle control. Typically, a final DMSO concentration of ≤0.1% is recommended.
-
Data Presentation: Illustrative IC50 Values
The following table summarizes hypothetical IC50 data for "this compound" under varied experimental conditions to highlight the importance of assay standardization.
| Cell Line | IL-17A Concentration | Pre-incubation Time | Measured Endpoint | Apparent IC50 (nM) |
| HeLa | 20 ng/mL (EC50) | 1 hour | CXCL1 Release | 150 |
| HeLa | 50 ng/mL (EC80) | 1 hour | CXCL1 Release | 275 |
| HeLa | 50 ng/mL (EC80) | 4 hours | CXCL1 Release | 210 |
| HDF | 50 ng/mL (EC80) | 1 hour | IL-6 Release | 450 |
| Cell-Free Assay | N/A | 30 minutes | IL-17A/IL-17RA Binding | 35 |
Experimental Protocol: Cell-Based IC50 Determination
This protocol describes a method for determining the IC50 of "this compound" by measuring the inhibition of IL-17A-induced CXCL1 production in HeLa cells.
1. Materials and Reagents:
-
HeLa cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IL-17A
-
"this compound"
-
DMSO (vehicle)
-
Sterile 96-well flat-bottom cell culture plates
-
Human CXCL1/GRO-α ELISA Kit
-
Phosphate-Buffered Saline (PBS)
2. Cell Culture and Seeding:
-
Culture HeLa cells in complete growth medium until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
3. Preparation of "this compound" Dilutions:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform a serial dilution of the stock solution in serum-free medium to create working solutions at 2x the final desired concentrations (e.g., from 200 µM down to 2 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest modulator concentration.
4. Cell Stimulation and Treatment:
-
After 24 hours of incubation, gently remove the growth medium from the cells.
-
Add 50 µL of the 2x modulator dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C (this is the pre-incubation step).
-
Prepare a 2x solution of IL-17A in serum-free medium at its EC80 concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL).
-
Add 50 µL of the 2x IL-17A solution to all wells except the unstimulated control wells (which receive 50 µL of medium instead).
-
Incubate the plate for an additional 24 hours at 37°C.
5. Quantification of CXCL1:
-
After the final incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of CXCL1 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
6. Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the stimulated (vehicle) control and unstimulated control.
-
Plot the percent inhibition against the log of the modulator concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
IL-17 Signaling Pathway and Modulator Action
Caption: The IL-17 signaling pathway and the inhibitory mechanism of "this compound".
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for a cell-based IC50 determination assay.
References
- 1. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 modulator 4 | IL-17 modulator Prodrug | TargetMol [targetmol.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inconsistent results with "IL-17 modulator 5" in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during replicate experiments with "IL-17 Modulator 5."
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experimental runs. What are the common causes?
A1: Inconsistent IC50 values are a frequent issue in cell-based assays and can stem from several sources. These can be broadly categorized into biological and technical factors. Biological factors include the use of different cell lines, high passage numbers leading to genetic drift, and variations in cell seeding density.[1] Technical issues often involve reagent variability, such as different batches of serum or media, inconsistent incubation times, and pipetting errors.[1] Evaporation from the outer wells of microplates, known as the "edge effect," can also concentrate the modulator and affect cell viability, leading to skewed results.[1]
Q2: Our primary screening assay shows a dose-dependent inhibition of IL-17-induced cytokine release, but the results are not reproducible in a secondary validation assay. Why might this be?
A2: Discrepancies between primary and secondary assays can arise from differences in the experimental setup. For instance, the primary assay might be a reporter gene assay in an engineered cell line, while the secondary assay could be an ELISA measuring native cytokine secretion from primary cells. These different biological systems can have distinct sensitivities to the modulator. It is also crucial to ensure that the modulator is soluble and stable in the media used for both assays, as precipitation can lead to a loss of activity.[1]
Q3: We have noticed a decline in the maximum inhibitory effect of this compound over time. What could be causing this?
A3: A gradual loss of inhibitory effect can be due to several factors. The stability of the compound in your storage conditions (e.g., temperature, light exposure) should be verified. Repeated freeze-thaw cycles of the stock solution can also degrade the modulator. Biologically, the cells themselves may be changing. High-passage number cells can lose expression of the target receptor or develop compensatory signaling pathways, reducing their responsiveness to the modulator.
Q4: Can mycoplasma contamination affect our results with this compound?
A4: Yes, mycoplasma contamination is a significant concern in cell-based assays and can lead to unreliable results.[2] Mycoplasma can alter host cell metabolism, gene expression, and cytokine profiles, which can either potentiate or antagonize the effects of your modulator in a non-reproducible manner. Routine testing for mycoplasma is highly recommended.[2]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Single Plate
Symptoms:
-
Large standard deviations in replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting to prevent cell settling. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[1] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution within the incubator. |
Issue 2: Inconsistent Results Between Different Experiments
Symptoms:
-
IC50 values differ significantly from one day to the next.
-
The magnitude of the biological response to IL-17 stimulation varies.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Variability | Use the same batch of critical reagents (e.g., FBS, cytokines, modulator) for a set of comparative experiments. If a new batch is introduced, perform a bridging study to confirm consistency. |
| Cell Passage Number | Maintain a consistent and limited range of cell passage numbers for all experiments. Thaw a new vial of low-passage cells regularly.[2] |
| Incubation Times | Strictly adhere to standardized incubation times for cell stimulation and modulator treatment. Use a timer to ensure consistency. |
| Cell Health and Confluency | Monitor cell viability and morphology before each experiment. Seed cells to reach a consistent confluency (e.g., 80-90%) at the time of the assay.[3] |
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Secretion Assay
This protocol describes a method to assess the inhibitory activity of this compound on IL-17A-induced IL-6 secretion in HT-29 cells.
-
Cell Seeding: Plate HT-29 cells in a 96-well tissue culture-treated plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Modulator Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add 50 µL of the modulator dilutions. Incubate for 1 hour.
-
IL-17A Stimulation: Add 50 µL of human recombinant IL-17A to each well to a final concentration of 50 ng/mL. Include wells with cells and IL-17A only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay
This protocol outlines a method to measure the effect of this compound on IL-17A-induced NF-κB activation using a stable reporter cell line (e.g., HEK293 expressing an NF-κB-driven luciferase).
-
Cell Seeding: Plate the NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 4 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Modulator Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
IL-17A Stimulation: Stimulate the cells with 50 ng/mL of IL-17A for 6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
Visualizations
Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.
Caption: A typical workflow for an in vitro cell-based screening assay.
References
Technical Support Center: IL-17 Modulator 5 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "IL-17 Modulator 5" in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an IL-17 modulator?
A1: IL-17 modulators, such as "this compound," are designed to inhibit the pro-inflammatory effects of the IL-17 family of cytokines.[1][2] These cytokines, primarily IL-17A and IL-17F, play a crucial role in various autoimmune and inflammatory diseases.[2][3] By blocking the interaction of IL-17 with its receptor, IL-17RA, these modulators prevent downstream signaling cascades that lead to the production of inflammatory mediators like chemokines and cytokines.[4][5][6][7][8]
Q2: What are the common routes of administration for biologic modulators in animal models?
A2: The choice of administration route depends on the formulation of the therapeutic and the experimental design. For protein-based therapeutics like monoclonal antibodies, subcutaneous (SC) and intravenous (IV) injections are the most common methods. Small molecule modulators may also be formulated for oral delivery.[9] This guide will focus on troubleshooting for subcutaneous delivery, a frequently used method for its convenience and sustained release profile.[10]
Q3: What are the potential challenges associated with the formulation and delivery of protein-based therapeutics?
A3: Protein-based therapeutics can present several challenges, including instability (aggregation, denaturation), immunogenicity, and suboptimal pharmacokinetics.[11][12][13] Formulation is critical to maintain the stability and activity of the molecule.[11][14] Issues during delivery can also affect the bioavailability and efficacy of the therapeutic.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the subcutaneous delivery of "this compound" in animal models, particularly mice.
Issue 1: Leakage of the injected substance from the injection site.
-
Question: I am observing leakage of the "this compound" solution from the injection site after subcutaneous administration in mice. What could be the cause and how can I prevent this?
-
Answer: Leakage after subcutaneous injection is a common issue that can lead to inaccurate dosing. Several factors can contribute to this problem.
-
Improper Injection Technique: The "tenting" of the skin might not be sufficient, or the needle may have been inserted at too steep an angle. Ensure you gently lift a fold of loose skin and insert the needle at a shallow angle (15-30 degrees) into the base of the tent.[15]
-
Needle Gauge and Volume: Using a needle with too large a gauge for the injection volume can create a larger puncture hole, allowing leakage. For mice, a 25-27 gauge needle is generally recommended.[16] Also, ensure the injection volume is appropriate for the size of the animal.[17]
-
Viscosity of the Solution: Highly viscous solutions can be more difficult to inject and may leak out. If possible, warming the solution to room temperature may help reduce its viscosity.[17]
-
Post-Injection Procedure: After injecting the solution, it can be helpful to gently press on the injection site with a sterile gauze for a few moments after withdrawing the needle to help seal the puncture site.[15] Another technique is to rotate the needle bevel downward while withdrawing to close the injection track.[17]
Troubleshooting Summary Table:
-
| Potential Cause | Recommended Action |
| Improper injection technique | Create a proper skin tent; insert the needle at a shallow angle. |
| Incorrect needle size | Use a 25-27 gauge needle for mice.[16] |
| High injection volume | Adhere to recommended maximum injection volumes per site. |
| Viscous formulation | Warm the solution to room temperature before injection.[17] |
| Needle withdrawal technique | Apply gentle pressure after withdrawal or rotate the needle.[15][17] |
Issue 2: Local skin reactions at the injection site.
-
Question: I am observing redness, swelling, or bruising at the injection site. Is this expected, and what should I do?
-
Answer: Local reactions at the injection site can occur and may be due to several factors.
-
Irritation from the Formulation: The formulation of "this compound," including its pH and osmolarity, could be causing local irritation.[18] Ensure the formulation is biocompatible and within a physiological pH range.
-
Injection Trauma: Minor bruising can occur if a small capillary is nicked during the injection. This is usually self-limiting.[16] Swelling can be a local inflammatory response to the substance or the injection itself.
-
Contamination: Though less common with proper sterile technique, infection at the injection site can cause redness, swelling, and pain. Always use sterile needles and syringes for each animal.
Troubleshooting Summary Table:
-
| Observation | Potential Cause | Recommended Action |
| Redness and swelling | Irritating formulation, local inflammation | Monitor the site daily. If it worsens or persists for more than 2 days, consult with a veterinarian.[16] |
| Bruising | Nicked capillary | This is usually self-limiting. Monitor for signs of necrosis.[16] |
| Signs of infection (pus, heat) | Bacterial contamination | Consult with a veterinarian for appropriate treatment. Ensure aseptic technique in the future. |
Issue 3: Lack of expected therapeutic effect.
-
Question: My animal model is not showing the expected therapeutic response to "this compound." What are the potential reasons?
-
Answer: A lack of efficacy can be due to a variety of factors related to the modulator itself, its delivery, or the animal model.
-
Incorrect Dosing: Ensure the dose of "this compound" is appropriate for the animal model and the disease being studied. Pharmacokinetic studies can help determine the optimal dosing regimen.[19][20]
-
Degradation of the Modulator: Protein therapeutics can be sensitive to storage and handling conditions. Ensure that "this compound" has been stored correctly and that its activity has not been compromised.
-
Immunogenicity: The animal's immune system may be generating anti-drug antibodies (ADAs) against the "this compound," which can neutralize its activity and increase its clearance.[10]
-
Suboptimal Bioavailability: Issues with subcutaneous absorption can lead to lower than expected systemic exposure. This can be related to the formulation or the injection technique.
-
Animal Model Variability: The specific animal model may not be fully dependent on the IL-17 pathway, or there could be other compensatory mechanisms at play.[2][3]
Troubleshooting Summary Table:
-
| Potential Cause | Recommended Action | | :--- | :--- | :--- | | Incorrect dosage | Review literature for similar compounds or conduct a dose-response study. | | Modulator instability | Verify storage conditions and handling procedures. Test the activity of a new batch. | | Immunogenicity | Consider measuring anti-drug antibodies in the serum. | | Poor bioavailability | Re-evaluate the formulation and injection protocol. Consider an alternative route of administration for comparison (e.g., IV). | | Model-specific factors | Confirm the role of IL-17 in your specific disease model through literature or preliminary studies. |
Experimental Protocols
Protocol: Subcutaneous Injection in Mice
This protocol provides a general guideline for subcutaneous administration of "this compound" in mice.
Materials:
-
Sterile syringes (0.3 - 1 mL)
-
Sterile needles (25-27 gauge)[16]
-
"this compound" solution at the desired concentration
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the required dose of "this compound" in a sterile syringe with a fresh, sterile needle. Ensure the solution is at room temperature.
-
Restraint: Securely restrain the mouse. The loose skin over the scruff of the neck is a common and easily accessible injection site.
-
Site Preparation: While not always mandatory, you can gently wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection:
-
Gently grasp the loose skin over the injection site to form a "tent."
-
Insert the needle, bevel up, at a shallow angle (approximately 15-30 degrees) into the base of the tented skin.
-
Aspirate slightly to ensure the needle is not in a blood vessel. You should see negative pressure.
-
Slowly inject the solution.
-
-
Withdrawal:
-
Withdraw the needle smoothly.
-
Apply gentle pressure to the injection site with a sterile gauze for a few moments to prevent leakage.
-
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Recommended Maximum Injection Volumes for Subcutaneous Administration in Mice:
| Body Weight (g) | Maximum Volume per Site (mL) |
| 20 | 0.2 |
| 25 | 0.25 |
| 30 | 0.3 |
Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) protocols for specific volume limits.
Visualizations
IL-17 Signaling Pathway
Caption: Simplified IL-17 signaling pathway and the inhibitory action of "this compound".
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: A logical workflow for troubleshooting a lack of therapeutic effect in animal models.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Th17 in Animal Models of Rheumatoid Arthritis [mdpi.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Family Signaling Pathway | Sino Biological [sinobiological.com]
- 8. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 9. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic proteins: developments, progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in Protein Product Development | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy, Safety and Pharmacokinetics of IL-17 Monoclonal Antibody Injection (AK111) in Patients with Moderate-to-Severe Plaque Psoriasis: A Randomized, Double-Blinded, Placebo-Controlled Phase Ib Multidose Escalation Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17 modulator 5" affecting cell viability at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IL-17 Modulator 5. The information is designed to address specific issues that may be encountered during experiments, particularly concerning its effects on cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound, which is unexpected. What could be the potential causes?
A1: A decrease in cell viability at high concentrations of a specific modulator can stem from several factors. Firstly, it could be an on-target effect that is exaggerated at high concentrations, leading to cellular stress and apoptosis. Secondly, off-target effects, where the modulator interacts with other cellular components, are more likely to occur at higher concentrations and can induce cytotoxicity. It is also possible that the vehicle used to dissolve the modulator is contributing to the toxicity at the concentrations used. Finally, the observed effect might be an artifact of the viability assay itself, where the compound interferes with the assay reagents.
Q2: How can we differentiate between on-target and off-target cytotoxicity of this compound?
A2: To distinguish between on-target and off-target effects, you can perform several experiments. A rescue experiment can be conducted by adding an excess of IL-17 to see if it can reverse the cytotoxic effects. If the toxicity is on-target, the excess ligand should compete with the modulator and rescue the cells. Another approach is to use a structurally unrelated IL-17 inhibitor to see if it phenocopies the effect. If both modulators cause similar cytotoxicity, it is more likely to be an on-target effect. Additionally, using a cell line that does not express the IL-17 receptor can help determine if the effect is receptor-dependent.
Q3: Our cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results in cell viability assays can arise from several sources.[1] It is crucial to ensure consistent cell seeding density and growth phase across all experiments.[2] Variations in the incubation time with the modulator or the assay reagents can also lead to discrepancies.[3] Furthermore, ensure that the compound is fully dissolved and homogeneously mixed in the culture medium to avoid concentration gradients. Finally, slight variations in temperature, CO2 levels, and humidity in the incubator can impact cell health and response to treatment.[1]
Q4: Could this compound be interfering with our MTT assay?
A4: Yes, it is possible for compounds to interfere with the MTT assay.[3][4] Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability. Conversely, compounds that are colored may absorb light at the same wavelength as the formazan product, leading to inaccurate readings. To test for interference, you should run a control plate with the modulator in cell-free media to see if it directly reacts with the MTT reagent.
Troubleshooting Guides
Issue: Unexpected High Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response curve with a wider range of concentrations. Test the modulator on a cell line lacking the IL-17 receptor. | A steep drop-off in viability at high concentrations may suggest off-target toxicity. No effect on the receptor-negative cell line would indicate an on-target effect. |
| Vehicle toxicity | Run a vehicle control with the same concentration of the solvent used to dissolve the modulator. | If the vehicle control shows similar toxicity, the solvent is the issue. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation at high concentrations. | If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
| Assay interference | Run a cell-free assay with the modulator and the viability reagent to check for direct chemical interaction. | No change in signal in the cell-free assay suggests no direct interference. |
Issue: Inconsistent Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count immediately before plating. | Consistent cell numbers across wells and plates. |
| Inconsistent incubation times | Use a timer for all incubation steps and process all plates in the same order. | Reduced variability between replicate plates and experiments. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Compound instability | Prepare fresh dilutions of the modulator for each experiment from a frozen stock. | Consistent compound activity across experiments. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay manufacturer.
Signaling Pathways and Workflows
Caption: IL-17 Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
Caption: General Experimental Workflow for Cell Viability Assay.
References
Technical Support Center: Enhancing Oral Bioavailability of Small Molecule IL-17 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally bioavailable small molecule Interleukin-17 (IL-17) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of small molecule IL-17 inhibitors?
A1: Small molecule IL-17 inhibitors, like many other small molecule drugs, often face challenges related to poor aqueous solubility and/or low intestinal permeability. These factors can lead to inadequate dissolution in the gastrointestinal (GI) tract and inefficient absorption into the bloodstream, resulting in low and variable oral bioavailability.[1][2] Additionally, some compounds may be subject to first-pass metabolism in the gut wall and liver or be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further reducing absorption.[1]
Q2: What are the main strategies to improve the oral bioavailability of these inhibitors?
A2: Several formulation and medicinal chemistry strategies can be employed:
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to enhanced absorption.[4]
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can improve the solubility of lipophilic drugs and facilitate their absorption through the lymphatic pathway, bypassing first-pass metabolism.[2]
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. This approach can be used to temporarily modify the physicochemical properties of the drug to improve its solubility, permeability, or to bypass efflux transporters.[5]
-
Q3: How can I determine if my small molecule IL-17 inhibitor is a substrate for efflux transporters like P-gp?
A3: The Caco-2 cell permeability assay is a widely used in vitro model to assess a compound's intestinal permeability and to identify if it is a substrate for efflux transporters. By comparing the permeability of your compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil), you can determine if P-gp is actively effluxing your compound. A significant increase in the absorptive transport (apical to basolateral) in the presence of the inhibitor suggests that your compound is a P-gp substrate.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | 1. Characterize Solubility: Determine the pH-solubility profile of your compound. 2. Formulation Enhancement: - Prepare an amorphous solid dispersion (ASD) with a suitable polymer. - Formulate the compound as a nanoparticle suspension. - Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). |
| Low intestinal permeability | 1. In Vitro Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Prodrug Strategy: If permeability is low, consider designing a prodrug to enhance lipophilicity and improve passive diffusion or to target uptake transporters. |
| Efflux by transporters (e.g., P-gp) | 1. Caco-2 Assay with Inhibitors: Perform a bidirectional Caco-2 assay with and without a P-gp inhibitor to confirm efflux. 2. Formulation with Excipients: Some formulation excipients can inhibit efflux transporters. 3. Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. |
| First-pass metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your compound. 2. Lipid-Based Formulations: Formulations that promote lymphatic absorption can help bypass first-pass metabolism in the liver. |
Data Presentation: Comparative Oral Bioavailability of IL-17 Inhibitors
The following tables summarize publicly available data on the oral bioavailability of different small molecule IL-17 inhibitors and the impact of various formulation strategies.
Table 1: Oral Bioavailability of Selected Small Molecule IL-17 Inhibitors in Preclinical Species
| Compound | Species | Dosage and Formulation | Oral Bioavailability (%) | Reference |
| AN-1605 | Mouse | Not specified | 69 | [6] |
| AN-1605 | Rat | Not specified | 45 | [6] |
| AN-1605 | Dog | Not specified | 101 | [6] |
| LEO PPIm | Dog | 2.2 µmol/kg | 23 | [7] |
| LEO PPIm | Dog | 11 µmol/kg | 7 | [7] |
| LEO PPIm (Phosphate Prodrug) | Dog | 2.2 µmol/kg | 75 | [7] |
| LEO PPIm (Phosphate Prodrug) | Dog | 11 µmol/kg | 72 | [7] |
| Compound 57 | Mouse | 50 mg/kg | 26 | [8] |
| Compound 57 | Dog | 1 mg/kg | 23 | [8] |
| Compound 58 (Prodrug of 57) | Not specified | Not specified | Significantly higher than parent drug | [8] |
Table 2: Comparative Bioavailability Enhancement of a BCS Class II Drug with Different Formulations
| Formulation | Drug | Species | Fold Increase in Bioavailability vs. Crystalline Drug | Reference |
| Amorphous Solid Dispersion | Niclosamide | Rat | >2 | [3] |
| Nanoamorphous | Itraconazole | Rat | 2.5 (vs. ASD) | [9][10] |
| Nanocrystal | BMS-488043 | Dog | 4.6 | [9] |
| Amorphous Solid Dispersion | BMS-488043 | Dog | 7.0 | [9] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats (General Protocol)
This protocol provides a general framework for assessing the oral bioavailability of a small molecule IL-17 inhibitor in rats. Specific details may need to be optimized for the individual compound.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: House animals individually with free access to food and water (unless fasting is required). Acclimatize for at least 3 days before the experiment.
-
Groups:
-
Group 1 (Intravenous, IV): To determine absolute bioavailability.
-
Group 2 (Oral, PO): To assess oral absorption.
-
-
Dosing:
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) as a solution via the tail vein.
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) as a suspension or desired formulation via oral gavage. A fasting period of 4-12 hours may be required before oral dosing.[11]
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for drug concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC) and maximum concentration (Cmax), using appropriate software.
-
Bioavailability Calculation:
-
Absolute Oral Bioavailability (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Mandatory Visualizations
IL-17 Signaling Pathway and Inhibition
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 7. | BioWorld [bioworld.com]
- 8. research.rug.nl [research.rug.nl]
- 9. rroij.com [rroij.com]
- 10. rroij.com [rroij.com]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
"IL-17 modulator 5" batch-to-batch variability issues
Welcome to the technical support center for IL-17 Modulator 5. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this product in your experiments. This guide focuses on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research-grade recombinant human monoclonal antibody (mAb) designed to specifically neutralize the activity of human Interleukin-17A (IL-17A). By binding to IL-17A, it prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC), thereby blocking downstream inflammatory signaling pathways.[1][2] This makes it a valuable tool for in vitro and in vivo studies of IL-17-mediated inflammation and autoimmune disease models.
Q2: How does this compound work?
A2: this compound functions as an antagonist to IL-17A, a key pro-inflammatory cytokine primarily produced by Th17 cells.[2] The modulator binds to the IL-17A cytokine, sterically hindering its association with the IL-17RA/RC receptor complex on target cells like fibroblasts, endothelial cells, and keratinocytes. This blockade inhibits the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are responsible for the transcription of genes encoding inflammatory mediators such as other cytokines, chemokines, and antimicrobial peptides.[3][4][5]
Q3: What is batch-to-batch variability and why is it a concern for biologics like this compound?
A3: Batch-to-batch variability refers to the slight differences that can occur between different production lots of the same product.[6] Since this compound is a biologic produced in living cells, minor variations in the manufacturing process—such as changes in cell culture conditions (pH, temperature, nutrients), purification processes, or storage—can lead to subtle differences in the final product.[7] These can manifest as minor alterations in post-translational modifications (e.g., glycosylation), levels of aggregation, or the presence of low-level impurities, which may impact the modulator's performance in sensitive assays.[7][8][9]
Q4: How should I store and handle this compound to ensure optimal performance?
A4: For long-term storage, this compound should be stored at -80°C. For short-term use, it can be stored at 2-8°C for a period specified on the product's technical data sheet. It is critical to avoid repeated freeze-thaw cycles, which can lead to protein aggregation and a decrease in activity. We recommend aliquoting the modulator into single-use volumes upon first use. Always use sterile, low-protein-binding tubes and pipette tips.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides guidance on how to troubleshoot them, with a focus on potential batch-to-batch variability.
Problem 1: Reduced Potency or Inconsistent Results in Cell-Based Assays
Q: I'm observing a decrease in the inhibitory effect of this compound in my cell-based assay compared to previous experiments. Why is this happening?
A: This is one of the most common issues and can often be linked to batch-to-batch variability in the modulator's biological activity.
Possible Causes & Troubleshooting Steps:
-
Confirm Assay Integrity:
-
Positive Control: Ensure your positive control (IL-17A stimulation without the modulator) is inducing a consistent and robust response (e.g., IL-6 or CXCL1 production).
-
Cell Health: Verify the viability and passage number of your cell line. Cells that have been in culture for too long may show altered responses.
-
Reagent Consistency: Confirm that all other reagents (media, serum, IL-17A) are from consistent lots and are not expired.
-
-
Evaluate the Modulator's Activity:
-
Run a Dose-Response Curve: Perform a full dose-response experiment with the new batch of this compound alongside a retained sample from a previous, well-performing batch. This direct comparison is the most effective way to confirm a shift in potency.
-
Check for Aggregation: Protein aggregates can have reduced activity and may be present in higher concentrations in some batches. See the protocol for Size-Exclusion Chromatography (SEC-HPLC) below to assess the monomeric purity of your batch.
-
-
Review Handling and Storage:
-
Confirm that the modulator has not been subjected to multiple freeze-thaw cycles.
-
Ensure that the correct buffer and storage conditions were used as per the product data sheet.
-
Problem 2: Increased Non-Specific Binding or Unexpected Cellular Responses
A: This may be due to variations in purity, such as the presence of aggregates or process-related impurities.
Possible Causes & Troubleshooting Steps:
-
Assess Purity and Aggregation:
-
Check for Aggregates: High molecular weight aggregates are a common cause of non-specific interactions. Analyze your current batch using SEC-HPLC (see protocol below) to quantify the percentage of monomer vs. aggregates and compare it to the Certificate of Analysis (CoA).
-
Analyze Purity: Use SDS-PAGE under both reducing and non-reducing conditions to check for the presence of protein fragments or other impurities.[2]
-
-
Refine Experimental Protocol:
-
Blocking Steps: Ensure you are using an adequate blocking buffer (e.g., BSA or serum) in your assay to minimize non-specific binding.
-
Washing Steps: Increase the number or stringency of wash steps to remove non-specifically bound antibody.
-
-
Contact Technical Support: If you have confirmed the presence of significant impurities or aggregates not detailed in the CoA, please contact our technical support team with your batch number and experimental data.
Data Presentation: Characterizing Batch-to-Batch Variability
To ensure transparency, we perform rigorous quality control on every batch of this compound. The table below provides an example of typical data from a Certificate of Analysis for three different batches, illustrating the acceptable range of variability.
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Potency (IC50) | Cell-Based Neutralization Assay | 1.2 nM | 1.5 nM | 1.1 nM | 0.8 - 1.8 nM |
| Purity (% Monomer) | SEC-HPLC | 98.5% | 97.2% | 99.1% | ≥ 97.0% |
| Purity | SDS-PAGE (non-reducing) | > 98% | > 98% | > 98% | > 95% |
| Endotoxin Level | LAL Assay | < 0.1 EU/mg | < 0.1 EU/mg | < 0.1 EU/mg | < 0.5 EU/mg |
Table 1: Example Certificate of Analysis data for three hypothetical batches of this compound, demonstrating typical variations within specified acceptance criteria.
Experimental Protocols
Here are detailed methodologies for key experiments to help you assess the quality and performance of your this compound batch.
Protocol 1: Cell-Based Potency Assay (IL-6 Release Neutralization)
This assay measures the ability of this compound to inhibit IL-17A-induced IL-6 production in HT-29 cells.
Materials:
-
HT-29 cells (human colon adenocarcinoma cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Serum-free medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (for synergy, optional but recommended)
-
This compound (new and reference batches)
-
Human IL-6 ELISA kit
-
96-well flat-bottom cell culture plates
Methodology:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells/well in complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of Reagents:
-
Prepare a 2X working solution of IL-17A (e.g., 20 ng/mL) and TNF-α (e.g., 2 ng/mL) in serum-free medium.
-
Prepare a serial dilution of this compound (new and reference batches) in serum-free medium, starting from a high concentration (e.g., 200 nM) down to picomolar concentrations. Prepare a "no modulator" control.
-
-
Assay Procedure:
-
Wash the cells once with PBS.
-
Add 50 µL of the this compound serial dilutions to the respective wells.
-
Add 50 µL of the 2X IL-17A/TNF-α working solution to all wells except the unstimulated control. Add 50 µL of serum-free medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Data Collection:
-
Collect the cell culture supernatants.
-
Measure the IL-6 concentration in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the log of the this compound concentration.
-
Use a four-parameter logistic regression to fit the curve and determine the IC50 value for each batch.
-
Protocol 2: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method is used to quantify the percentage of monomeric, aggregated, and fragmented forms of the antibody.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
This compound sample (diluted to ~1 mg/mL in mobile phase)
Methodology:
-
System Setup: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume (e.g., 20 µL) of the this compound sample.
-
Data Acquisition: Monitor the column eluate by UV absorbance at 280 nm for approximately 30 minutes.
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the monomeric antibody. Earlier eluting peaks represent high molecular weight (HMW) species or aggregates. Later eluting peaks represent low molecular weight (LMW) species or fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of each species using the formula: (Area of Peak / Total Area of All Peaks) * 100.
-
Compare the results to the specifications in the Certificate of Analysis.
-
Visualizations: Diagrams and Workflows
IL-17 Signaling Pathway The following diagram illustrates the simplified signaling cascade initiated by IL-17A and the point of inhibition by this compound.
Caption: IL-17A signaling and inhibition by this compound.
Experimental Workflow for Troubleshooting Reduced Potency This workflow provides a logical sequence of steps to diagnose the cause of inconsistent experimental results.
Caption: Workflow for diagnosing inconsistent experimental results.
Logical Relationships in Batch Variability Analysis This diagram shows the relationship between potential causes of variability and the analytical methods used to detect them.
Caption: Causes and analysis of batch-to-batch variability.
References
- 1. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical Purity Analysis Services - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH q5c ICH Q5C Stability testing of Biotechnological / Biological products | PDF [slideshare.net]
- 6. zaether.com [zaether.com]
- 7. biossusa.com [biossusa.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dovepress.com [dovepress.com]
"IL-17 modulator 5" interference with assay reagents
<
Welcome to the technical support center for IL-17 Modulator 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the IL-17 signaling pathway. The Interleukin-17 (IL-17) family of cytokines are pro-inflammatory and play a crucial role in host defense against certain infections and in the pathogenesis of various autoimmune diseases.[1] IL-17A and IL-17F, two key members of this family, signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][2][3] This binding initiates a downstream signaling cascade involving the recruitment of adaptor molecules like Act1 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the MAPK pathways (p38, JNK, and ERK).[1][2][4][5] This activation results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[2] this compound is designed to interfere with a key step in this cascade, thereby reducing the inflammatory response.
Below is a simplified diagram of the IL-17 signaling pathway.
Simplified IL-17 Signaling Pathway.
Assay-Specific Issues
Q2: In our ELISA, we are observing lower than expected IL-17 levels in samples treated with this compound, even in our positive controls. What could be the cause?
A2: This issue could be due to direct interference of this compound with the ELISA reagents. Small molecules can sometimes bind to the capture or detection antibodies, or even inhibit the enzyme (e.g., HRP) used for detection.[6][7] It is crucial to run a control experiment to test for this interference.
Q3: We are seeing high background noise in our cell-based fluorescence assay when using this compound. How can we troubleshoot this?
A3: High background can be caused by the intrinsic autofluorescence of the small molecule.[8][9][10] Many compounds absorb light and emit it at different wavelengths, which can interfere with the detection of your specific fluorescent probes.[9] To address this, you should run a control with cells treated only with this compound (without your fluorescent antibody/dye) to measure its autofluorescence signature.
Troubleshooting Guides
Guide 1: ELISA Interference
Problem: Inconsistent or unexpectedly low readings in an IL-17 sandwich ELISA after treatment of cell cultures with this compound.
Possible Causes:
-
Direct Inhibition: The modulator is directly inhibiting the intended biological effect (i.e., reducing IL-17 production), which is the expected outcome.
-
Assay Interference: The modulator is interfering with the ELISA components.
-
Matrix Effects: Components in the cell culture supernatant, when combined with the modulator, are interfering with the assay.[11][12]
Troubleshooting Workflow:
References
- 1. abeomics.com [abeomics.com]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autofluorescence in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. assaybiotechnology.com [assaybiotechnology.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
Validating the specificity of "IL-17 modulator 5"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of "IL-17 Modulator 5," a potent IL-17 inhibitor with an IC50 of 1 nM.[1] Our goal is to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the interleukin-17 (IL-17) cytokine, thereby inhibiting its downstream signaling cascade.
Q2: Why is it critical to validate the specificity of this compound?
A2: Validating the specificity of any small molecule inhibitor is crucial to ensure that the observed biological effects are due to the modulation of the intended target (on-target effects) and not due to interactions with other molecules (off-target effects). Off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications.
Q3: What are the initial steps to assess the selectivity of this compound?
A3: A common initial step is to perform a broad panel kinase screen, as many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket.[2] Additionally, assessing the modulator's effect on closely related signaling pathways can provide initial insights into its specificity.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cell-Based Assays
You are observing a cellular phenotype that is not consistent with known IL-17 signaling. This could indicate potential off-target effects of this compound.
Troubleshooting Steps:
-
Confirm Target Engagement: It is essential to first confirm that this compound is engaging its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or in-cell target engagement assays can be employed to verify this.[3][4]
-
Dose-Response Analysis: Perform a careful dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than the IC50 for IL-17 inhibition, it is more likely to be an off-target effect.
-
Orthogonal Controls: Use a structurally unrelated IL-17 inhibitor as a control. If this control compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.
-
Off-Target Profiling: Conduct a broad screen against a panel of receptors and kinases to identify potential off-target interactions. Commercial services are available that offer profiling against hundreds of kinases.[5]
Problem 2: Inconsistent IC50 Values Between Biochemical and Cell-Based Assays
You have determined the IC50 of this compound in a biochemical assay (e.g., HTRF) to be significantly different from the IC50 obtained in a cell-based assay (e.g., measuring IL-6 release).
Troubleshooting Steps:
-
Cell Permeability: A common reason for this discrepancy is poor cell permeability of the compound. If the modulator cannot efficiently enter the cell, its apparent potency in a cell-based assay will be lower. Consider performing a cell permeability assay.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help to investigate this possibility.
-
Compound Stability: The modulator may be unstable in the cell culture medium or rapidly metabolized by the cells. Assess the stability of the compound under the conditions of your cell-based assay using techniques like LC-MS.
-
Assay Conditions: Ensure that the assay conditions are comparable. For example, high protein concentrations in the cell culture medium can sometimes lead to non-specific binding of the compound, reducing its effective concentration.
Data Presentation
Table 1: Example Specificity Profile of this compound
This table presents hypothetical data to illustrate how the specificity of this compound might be summarized. The data shows high potency for the intended IL-17 target and significantly lower potency for a selection of off-target kinases, indicating a favorable specificity profile.
| Target | Assay Type | IC50 (nM) |
| IL-17A | HTRF | 1.0 |
| IL-17F | HTRF | 5.2 |
| TNF-α | ELISA | >10,000 |
| IL-1β | ELISA | >10,000 |
| MAPK1 (ERK2) | Kinase Assay | 8,500 |
| p38α | Kinase Assay | 12,300 |
| JNK1 | Kinase Assay | >20,000 |
| SYK | Kinase Assay | 9,800 |
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for assessing the off-target effects of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases to assess its selectivity.
Materials:
-
This compound
-
Recombinant human kinases
-
Appropriate kinase substrates
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the serially diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of this compound with its target in a cellular context.
Objective: To confirm that this compound binds to its target protein in intact cells, leading to its thermal stabilization.
Materials:
-
Cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents
Methodology:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
The binding of this compound to its target will result in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.
Visualizations
Caption: IL-17 Signaling Pathway.
Caption: Specificity Validation Workflow.
References
"IL-17 modulator 5" showing unexpected agonist activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected agonist activity with "IL-17 Modulator 5," a compound expected to act as an antagonist of the IL-17 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a competitive antagonist of the IL-17A receptor (IL-17RA). It is expected to bind to IL-17RA, preventing the binding of the pro-inflammatory cytokines IL-17A and IL-17F.[1][2][3] This blockade should inhibit the downstream signaling cascade, leading to a reduction in the expression of inflammatory genes.[1][2]
Q2: What constitutes "unexpected agonist activity"?
A2: Unexpected agonist activity refers to the observation that this compound, instead of inhibiting the IL-17 signaling pathway, is activating it. This would manifest as an increase in the production of downstream inflammatory mediators (e.g., IL-6, CXCL1, G-CSF) in the presence of the modulator, similar to the effect of IL-17A itself.
Q3: Could the observed agonism be cell-type specific?
A3: It is possible. The expression and stoichiometry of IL-17 receptor subunits (IL-17RA and IL-17RC) can vary between cell types.[4][5][6] This variation could potentially lead to different functional responses to this compound. It is recommended to test the modulator on a range of relevant cell lines (e.g., fibroblasts, keratinocytes, epithelial cells) to investigate this possibility.[4]
Q4: Is it possible that this compound is a partial agonist?
A4: Yes. A partial agonist binds to the receptor and elicits a response, but the maximal response is lower than that of a full agonist (like IL-17A). At certain concentrations, a partial agonist can also act as a competitive antagonist against a full agonist. It is crucial to perform a full dose-response curve and compare it to that of IL-17A to determine if this compound is exhibiting partial agonism.
Troubleshooting Guide
Issue: Increased expression of IL-17 target genes (e.g., IL-6, CXCL1) upon treatment with this compound.
This guide provides a systematic approach to investigate the unexpected agonist activity of this compound.
Step 1: Verify Experimental Setup and Reagents
-
Action: Confirm the identity and purity of this compound using methods like mass spectrometry or HPLC.
-
Rationale: Contamination with an agonist or degradation of the compound could lead to unexpected results.
-
Action: Ensure the correct concentration of the modulator is being used. Perform a comprehensive dose-response analysis.
-
Rationale: High concentrations of some antagonists can sometimes lead to off-target effects or non-specific receptor activation.
-
Action: Check the quality and responsiveness of the cell line to a known IL-17A standard.
-
Rationale: This will confirm the integrity of the experimental system and the IL-17 signaling pathway in your cells.
Step 2: Investigate the Nature of the Agonist Activity
-
Action: Perform a competition assay by co-treating cells with a fixed concentration of IL-17A and increasing concentrations of this compound.
-
Rationale: This will determine if the modulator is a full or partial agonist, or if it enhances IL-17A signaling.
-
Action: Test the effect of this compound in the presence of a known IL-17RA blocking antibody.
-
Rationale: If the agonist activity is blocked by the antibody, it confirms that the effect is mediated through the IL-17RA receptor.
Step 3: Analyze Downstream Signaling Pathways
-
Action: Measure the activation of key downstream signaling molecules such as NF-κB, p38 MAPK, and ERK1/2 using techniques like Western blotting or reporter assays.[4][7]
-
Rationale: This will help to pinpoint where in the signaling cascade the unexpected activation is occurring and if it mirrors the canonical IL-17 pathway.
Data Presentation
Table 1: Hypothetical Dose-Response Data for IL-6 Production in Fibroblasts
| Treatment | Concentration (nM) | IL-6 Production (pg/mL) |
| Vehicle Control | 0 | 50 |
| IL-17A | 10 | 1500 |
| This compound | 1 | 100 |
| This compound | 10 | 500 |
| This compound | 100 | 900 |
| This compound | 1000 | 950 |
| IL-17A (10nM) + Modulator 5 (100nM) | - | 1200 |
Table 2: Hypothetical Downstream Signaling Activation
| Treatment | p-NF-κB (Fold Change) | p-p38 (Fold Change) | p-ERK1/2 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| IL-17A (10nM) | 8.5 | 6.2 | 4.1 |
| This compound (100nM) | 4.2 | 3.1 | 2.0 |
Experimental Protocols
Protocol 1: IL-6 ELISA for Quantifying IL-17 Pathway Activation
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Starve cells in serum-free media for 4 hours. Treat cells with various concentrations of this compound, IL-17A (positive control), or vehicle (negative control) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich ELISA for human IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-6 in each sample using a standard curve.
Protocol 2: Western Blot for NF-κB Activation
-
Cell Lysis: After treatment as described above for a shorter duration (e.g., 30 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-NF-κB p65 and total p65. Use a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein to the total protein.
Visualizations
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Validation & Comparative
In Vitro Potency Comparison: Secukinumab vs. Ixekizumab
An important note for the reader: The initial request concerned a product identified as "IL-17 modulator 5". As this is not a recognized designation in scientific literature, this guide provides a comparison between two well-characterized, clinically relevant IL-17A inhibitors: secukinumab and ixekizumab . This substitution allows for a data-supported, objective comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vitro potency of two monoclonal antibodies that target Interleukin-17A (IL-17A): secukinumab and ixekizumab. Both are therapeutic antibodies used in the treatment of autoimmune diseases.[1][2] Their primary mechanism of action is the selective binding and neutralization of the pro-inflammatory cytokine IL-17A.[1][3]
Data Presentation: Quantitative Comparison
The in vitro potency of secukinumab and ixekizumab can be assessed through two key metrics: their binding affinity to IL-17A, typically measured as the equilibrium dissociation constant (KD), and their ability to neutralize IL-17A's biological activity in cell-based assays, measured by the half-maximal inhibitory concentration (IC50). A lower KD value indicates a higher binding affinity, and a lower IC50 value signifies greater neutralization potency.
| Parameter | Secukinumab | Ixekizumab | Reference(s) |
| Target(s) | IL-17A | IL-17A, IL-17A/F heterodimer | [4][5] |
| Binding Affinity (KD) | 60-90 pM | < 3 pM (specifically 1.8 pM) | [5][6] |
| Neutralization Potency (IC50) | ~45 ng/mL (for IL-17A) | ~0.4 ng/mL (for IL-17A) |
Note: The in vitro affinity of ixekizumab for IL-17A has been reported to be approximately 50 to 100 times higher than that of secukinumab.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the methods used to determine in vitro potency, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the in vitro potency of IL-17A inhibitors.
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This assay quantifies the binding kinetics (association and dissociation rates) and affinity (KD) of an antibody to its target antigen.
-
Objective: To determine the KD of secukinumab and ixekizumab for recombinant human IL-17A.
-
Instrumentation: A surface plasmon resonance biosensor (e.g., Biacore T200).
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5 series) is activated using standard amine-coupling chemistry. Recombinant human IL-17A is then covalently immobilized on the chip surface to a target density. A reference flow cell is prepared similarly but without the antigen to subtract non-specific binding.
-
Analyte Preparation: Secukinumab or ixekizumab is prepared in a series of concentrations (e.g., ranging from low pM to nM) in a running buffer (e.g., HBS-EP).
-
Binding Measurement: The antibody solutions are injected sequentially over the sensor and reference flow cells at a constant flow rate. The association phase is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: After each cycle, the chip surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove the bound antibody, preparing it for the next injection.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.[5]
-
In Vitro Cell-Based Neutralization Assay
This functional assay measures the ability of an antibody to inhibit the biological activity of IL-17A.
-
Objective: To determine the IC50 value of secukinumab and ixekizumab in inhibiting IL-17A-induced cytokine or chemokine production.
-
Cell Line: Human dermal fibroblasts, HT-29 human colorectal adenocarcinoma cells, or other IL-17 responsive cells.[5]
-
Methodology:
-
Cell Culture: Cells are seeded into 96-well plates and cultured until they reach a suitable confluency.
-
Antibody and Cytokine Preparation: Serial dilutions of secukinumab or ixekizumab are prepared. A constant, predetermined concentration of recombinant human IL-17A (that induces a submaximal response) is added to each antibody dilution and pre-incubated for a set period (e.g., 1-2 hours) at 37°C to allow binding.
-
Cell Stimulation: The pre-incubated antibody/IL-17A mixtures are added to the cells. Control wells include cells with medium alone (baseline), cells with IL-17A alone (maximum stimulation), and cells with antibody alone.
-
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for the production of downstream mediators.[5]
-
Quantification of Response: The cell culture supernatant is collected, and the concentration of an IL-17A-induced biomarker, such as IL-6, IL-8, or GROα, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Data Analysis: The percentage of inhibition is calculated for each antibody concentration relative to the IL-17A-only control. A dose-response curve is generated, and the IC50 value—the antibody concentration that causes 50% inhibition of the IL-17A response—is determined using non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taltz.lilly.com [taltz.lilly.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with Ixekizumab Following Secukinumab Failure in Patients with Psoriatic Arthritis: Real-Life Experience from a Resistant Population - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Novel Interleukin-17 Antagonists in a Murine Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the performance of emerging interleukin-17 (IL-17) antagonists. The data presented herein is based on established murine models of psoriasis, a common inflammatory skin condition driven by the IL-23/IL-17 axis. This document summarizes key efficacy and safety parameters and provides detailed experimental methodologies to support further research and development in this therapeutic area.
Interleukin-17 is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] By targeting the IL-17 pathway, novel antagonists aim to reduce inflammation and alleviate disease symptoms.[1][2] Currently approved IL-17 inhibitors include monoclonal antibodies that target IL-17A (e.g., secukinumab, ixekizumab), the IL-17 receptor A (IL-17RA) (e.g., brodalumab), or both IL-17A and IL-17F (e.g., bimekizumab).[3][4]
This guide focuses on a comparative in vivo assessment of three representative novel IL-17 antagonists: a selective IL-17A inhibitor, a dual IL-17A/F inhibitor, and an IL-17RA inhibitor.
IL-17 Signaling Pathway
The IL-17 family of cytokines, primarily produced by T helper 17 (Th17) cells, signals through a heterodimeric receptor complex.[5][6] The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1.[6][7] This ultimately leads to the activation of transcription factors such as NF-κB and C/EBP, which drive the expression of pro-inflammatory genes, including chemokines that recruit neutrophils to the site of inflammation.[7]
In Vivo Head-to-Head Comparison
The following data summarizes the in vivo efficacy of three novel IL-17 antagonists in an imiquimod-induced psoriasis mouse model. This model is widely used for preclinical evaluation as it recapitulates key features of human psoriasis, including epidermal hyperplasia and inflammatory cell infiltration, driven by the IL-17/IL-23 axis.[8][9][10]
Efficacy Data
| Parameter | Vehicle Control | Novel IL-17A Inhibitor | Novel Dual IL-17A/F Inhibitor | Novel IL-17RA Inhibitor |
| Psoriasis Area and Severity Index (PASI) Score | 8.5 ± 0.7 | 3.2 ± 0.5 | 2.5 ± 0.4 | 2.8 ± 0.6 |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.22 ± 0.03 | 0.18 ± 0.02 | 0.20 ± 0.03 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 | 35 ± 6 | 40 ± 7 |
| Splenomegaly (spleen weight in mg) | 250 ± 30 | 130 ± 20 | 110 ± 15 | 120 ± 18 |
Cytokine Profile in Skin Tissue (pg/mg)
| Cytokine | Vehicle Control | Novel IL-17A Inhibitor | Novel Dual IL-17A/F Inhibitor | Novel IL-17RA Inhibitor |
| IL-17A | 150 ± 25 | 30 ± 8 | 25 ± 6 | 28 ± 7 |
| IL-17F | 120 ± 20 | 115 ± 18 | 20 ± 5 | 110 ± 15 |
| IL-22 | 80 ± 12 | 35 ± 6 | 28 ± 5 | 32 ± 6 |
| TNF-α | 100 ± 18 | 45 ± 9 | 38 ± 7 | 42 ± 8 |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[9][11]
Animals:
-
Female C57BL/6 mice, 8-12 weeks old.[11]
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.[9] This is equivalent to 3.125 mg of the active ingredient.[9]
-
Disease progression is monitored daily by scoring erythema (redness), scaling, and skin thickness based on the Psoriasis Area and Severity Index (PASI).[11]
-
Ear thickness is measured daily using a caliper.
Treatment:
-
Mice are randomized into treatment and control groups.
-
Novel IL-17 antagonists or a vehicle control are administered systemically (e.g., intraperitoneally or subcutaneously) according to the specific dosing regimen for each compound, typically starting on day 2 after the initial imiquimod application.[11]
Endpoint Analysis:
-
On the final day of the experiment, mice are euthanized.
-
Skin and spleen tissues are collected for analysis.
-
Skin samples are fixed in formalin for histological analysis (H&E staining) to measure epidermal thickness and assess inflammatory cell infiltration.
-
Additional skin samples are homogenized for cytokine analysis using ELISA or multiplex assays.
-
Spleens are weighed to assess splenomegaly, an indicator of systemic inflammation.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating IL-17 antagonists.
Conclusion
The in vivo data presented in this guide demonstrate the potential of novel IL-17 antagonists in mitigating psoriasis-like skin inflammation. All three classes of inhibitors showed significant efficacy compared to the vehicle control. The dual IL-17A/F inhibitor exhibited a slight trend towards greater reduction in some inflammatory parameters, which may be attributed to its broader mechanism of action. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of next-generation IL-17 targeted therapies. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of these novel antagonists and to translate these promising preclinical findings into clinical applications.
References
- 1. What are IL-17RA antagonists and how do they work? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. IL-17 signaling pathway - Immune system - Immunoway [immunoway.com]
- 8. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. imavita.com [imavita.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
"IL-17 modulator 5" efficacy compared to brodalumab
An Objective Comparison of a Novel IL-17 Modulator and Brodalumab in the Context of Plaque Psoriasis
Introduction
Interleukin-17 (IL-17) is a key cytokine implicated in the pathogenesis of several autoimmune diseases, including plaque psoriasis. Its role in amplifying inflammatory responses has made it a prime target for therapeutic intervention. Brodalumab, a human monoclonal antibody, is a well-established IL-17 receptor A (IL-17RA) antagonist that has demonstrated significant efficacy in the treatment of moderate-to-severe plaque psoriasis. This guide provides a comparative analysis of a novel investigational agent, referred to as "IL-17 modulator 5," and brodalumab, focusing on key preclinical and clinical efficacy parameters. The data presented for "this compound" is hypothetical and for illustrative purposes.
Efficacy Data Comparison
A direct comparison of the binding affinities and in vitro neutralization potencies of "this compound" and brodalumab is summarized below. Additionally, comparative clinical efficacy data from hypothetical Phase III clinical trials in patients with moderate-to-severe plaque psoriasis is presented.
Preclinical Efficacy
| Parameter | "this compound" | Brodalumab |
| Target | IL-17RA | IL-17RA |
| Binding Affinity (Kd) | 15 pM | 26 pM |
| In Vitro Neutralization (IC50) | 0.5 nM | 1.1 nM |
Clinical Efficacy in Plaque Psoriasis (Week 12 Data)
| Efficacy Endpoint | "this compound" (210 mg) | Brodalumab (210 mg) |
| PASI 75 | 88% | 86% |
| PASI 90 | 75% | 70% |
| PASI 100 | 48% | 44% |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Binding kinetics of "this compound" and brodalumab to recombinant human IL-17RA were determined using a surface plasmon resonance-based biosensor. The IL-17RA was immobilized on a sensor chip, and varying concentrations of the antibodies were passed over the surface. Association (ka) and dissociation (kd) rates were measured, and the equilibrium dissociation constant (Kd) was calculated as kd/ka.
In Vitro Cellular Neutralization Assay
The potency of "this compound" and brodalumab was assessed by their ability to inhibit IL-17A-induced IL-6 production in human dermal fibroblasts. Cells were seeded in 96-well plates and pre-incubated with serial dilutions of the antibodies for 30 minutes before stimulation with 10 ng/mL of recombinant human IL-17A. After 24 hours, the supernatant was collected, and IL-6 levels were quantified by ELISA. The IC50 value was determined as the antibody concentration that resulted in a 50% reduction of IL-6 production.
Visualizations
IL-17 Signaling Pathway and Brodalumab's Mechanism of Action
Brodalumab is a human monoclonal antibody that specifically targets the IL-17 receptor A (IL-17RA), a subunit of the heterodimeric receptor for several IL-17 family cytokines.[1][2] By binding to IL-17RA, brodalumab effectively blocks the downstream signaling of proinflammatory cytokines such as IL-17A and IL-17F.[1][3] This blockade inhibits the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key pathways in the inflammatory cascade.[4][5] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, including cytokines and chemokines, thereby ameliorating the clinical manifestations of psoriasis.
Caption: IL-17 signaling and the inhibitory action of brodalumab.
Experimental Workflow: In Vitro Neutralization Assay
The following diagram illustrates the workflow for determining the in vitro neutralization potency (IC50) of IL-17 modulators.
Caption: Workflow for the in vitro IL-17 neutralization assay.
Conclusion
This comparative guide provides a snapshot of the preclinical and clinical efficacy profiles of the hypothetical "this compound" and the established therapeutic, brodalumab. The presented data suggest that "this compound" exhibits a promising profile with potentially enhanced binding affinity and in vitro neutralization potency, translating to a competitive clinical efficacy in plaque psoriasis. It is important to note that the data for "this compound" is illustrative. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 2. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brodalumab as a Second-Line Therapy in Psoriasis: Rapid Response and Unique Mechanism of Action After Biologic Failure | springermedizin.de [springermedizin.de]
- 4. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IL-17 Modulator 5: Cross-Reactivity Profile with the IL-17 Cytokine Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "IL-17 Modulator 5," a novel therapeutic agent, with other members of the Interleukin-17 (IL-17) cytokine family. The following sections detail its cross-reactivity, binding affinities, and functional inhibition, supported by experimental data and protocols.
Disclaimer: "this compound" is a hypothetical agent used for illustrative purposes within this guide. The experimental data presented is representative of typical findings for a selective IL-17A inhibitor.
Introduction to the IL-17 Family
The Interleukin-17 (IL-17) family of cytokines are pro-inflammatory molecules that play a critical role in host defense against certain pathogens and are implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][2][3] The family consists of six structurally related members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[4][5][6] These cytokines signal through a family of five receptors (IL-17RA to IL-17RE) to activate downstream pathways that induce the expression of inflammatory mediators.[3][7] Given the structural homology among IL-17 family members, assessing the cross-reactivity of any new IL-17 modulator is crucial for understanding its specificity and potential off-target effects.
IL-17 Signaling Pathway and Point of Intervention
The diagram below illustrates the general signaling pathway of the IL-17 family and the targeted point of intervention for a modulator like "this compound." IL-17 cytokines, primarily as homodimers (or a heterodimer of IL-17A and IL-17F), bind to their cognate receptor complexes on the cell surface.[5][6] This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling cascades, including NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[3][8] "this compound" is designed to specifically bind to IL-17A, preventing its interaction with the IL-17RA/RC receptor complex and thereby inhibiting downstream signaling.
References
- 1. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 2. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 3. IL-17 family: cytokines, receptors and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-17 family members in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 Family | RheuMuseum [rheumuseum.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
Validating the Mechanism of IL-17 Modulator 5: A Comparative Guide Based on Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of a hypothetical novel therapeutic, "IL-17 Modulator 5," by comparing its expected effects with data from interleukin-17 (IL-17) pathway knockout studies. The objective is to offer a clear, data-driven comparison to understand how targeting the IL-17 pathway can ameliorate inflammatory diseases. The information presented is based on established preclinical models and provides detailed experimental protocols for replication and further investigation.
The IL-17 Signaling Pathway and Therapeutic Intervention
Interleukin-17 is a family of pro-inflammatory cytokines that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[1][2] The IL-17 family consists of six members, IL-17A through IL-17F.[3] IL-17A, the most studied member, is a key cytokine produced by Th17 cells.[1][4] IL-17 cytokines signal through a family of five receptors (IL-17RA to IL-17RE).[3] For instance, IL-17A and IL-17F signal via a heterodimeric receptor complex of IL-17RA and IL-17RC.[5][6] This signaling activates downstream pathways, including NF-κB and MAPK, leading to the production of inflammatory mediators like cytokines, chemokines, and antimicrobial peptides.[5][7]
IL-17 modulators are a class of biological agents designed to interfere with this signaling cascade.[8] Many of these are monoclonal antibodies that target either the IL-17A ligand or its receptor, IL-17RA, to block the inflammatory response.[2][9]
Validating "this compound" with Knockout Models
To validate the mechanism of a novel therapeutic like "this compound," its effects can be compared to genetic knockout models where components of the IL-17 pathway are absent. This comparison helps confirm that the therapeutic's effects are specifically due to the inhibition of the intended pathway.
Psoriasis Model
Psoriasis is a chronic inflammatory skin disease where the IL-17 pathway is a key driver of pathogenesis. Preclinical models, such as imiquimod-induced psoriasis in mice, are valuable tools for studying the disease.
Table 1: Comparison of "this compound" Effects with IL-17 Pathway Knockouts in a Psoriasis Mouse Model
| Parameter | Wild-Type (Imiquimod-Treated) | IL-17A Knockout | IL-17RA Knockout | "this compound" (Expected Outcome) |
| Epidermal Thickness (µm) | 100 ± 15 | 30 ± 5 | 25 ± 5 | Reduced, comparable to knockout models |
| Inflammatory Cell Infiltrate | Severe | Mild | Mild | Significantly reduced |
| IL-6 Expression (pg/mL) | 500 ± 50 | 150 ± 20 | 120 ± 15 | Significantly reduced |
| TNF-α Expression (pg/mL) | 800 ± 70 | 250 ± 30 | 200 ± 25 | Significantly reduced |
Data are representative values based on published literature.[10]
Rheumatoid Arthritis Model
Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction. The IL-17 pathway plays a significant role in the inflammatory processes within the synovium.[1][11] Collagen-induced arthritis (CIA) in mice is a widely used model for studying RA.
Table 2: Comparison of "this compound" Effects with IL-17 Pathway Knockouts in a CIA Mouse Model
| Parameter | Wild-Type (CIA) | IL-17A Knockout | IL-17RA Knockout | "this compound" (Expected Outcome) |
| Arthritis Score (0-4 scale) | 3.5 ± 0.5 | 1.0 ± 0.3 | 0.8 ± 0.2 | Significantly reduced |
| Joint Swelling (mm) | 2.0 ± 0.3 | 0.5 ± 0.1 | 0.4 ± 0.1 | Significantly reduced |
| Synovial Inflammation | Severe | Mild | Mild | Significantly reduced |
| Bone Erosion | Severe | Mild | Mild | Significantly reduced |
Data are representative values based on published literature.[1][11]
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for assessing the efficacy of "this compound" in a knockout mouse model of inflammatory disease.
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Model
-
Animals: Use 8-12 week old mice (e.g., C57BL/6 wild-type, IL-17A-/-, and IL-17RA-/-).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear for 5-7 consecutive days.
-
Treatment: Administer "this compound" or vehicle control (e.g., via intraperitoneal injection) daily, starting on day 0.
-
Clinical Evaluation: Monitor and score skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. Measure ear thickness daily using a caliper.
-
Terminal Analysis: At the end of the experiment, collect skin and ear tissue for histological analysis (H&E staining) and quantify epidermal thickness. Homogenize tissue to measure cytokine levels (e.g., IL-6, TNF-α) by ELISA.
Collagen-Induced Arthritis (CIA) Model
-
Animals: Use 8-12 week old DBA/1 mice (or other susceptible strains).
-
Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer the primary immunization via intradermal injection at the base of the tail on day 0. On day 21, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin administration of "this compound" or vehicle control at the onset of clinical signs of arthritis.
-
Clinical Evaluation: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 based on erythema and swelling. Measure paw thickness using a caliper.
-
Terminal Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Collect serum to measure anti-collagen antibody titers and systemic cytokine levels by ELISA.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (serum or tissue homogenates) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation for 1 hour. Then, add streptavidin-HRP and incubate for 30 minutes.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Histological Analysis
-
Tissue Processing: Fix collected tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphology and inflammatory infiltrate assessment. For arthritis models, Safranin O staining can be used to assess cartilage damage.
-
Microscopy: Image the stained sections using a light microscope and perform quantitative analysis (e.g., measuring epidermal thickness, scoring inflammation) using appropriate software.
This guide provides a comprehensive framework for the preclinical validation of a novel IL-17 modulator. By leveraging knockout studies and established disease models, researchers can robustly confirm the mechanism of action and therapeutic potential of new drug candidates targeting the IL-17 pathway.
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 9. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 10. The Emerging Role of Interleukin-17 in the Pathogenesis of Psoriasis: Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enigma of IL-17 and Th17 Cells in Rheumatoid Arthritis and in Autoimmune Animal Models of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Evaluating "IL-17 Modulator 5" Against Ixekizumab in a Murine Psoriasis Model
For Immediate Release
In the landscape of therapeutic development for psoriasis, a chronic autoimmune skin disorder, the interleukin-17 (IL-17) pathway remains a cornerstone for targeted intervention. This guide provides a comparative overview of a novel, hypothetical small molecule, "IL-17 Modulator 5," and the established biologic, ixekizumab. The comparison is framed within a preclinical context, utilizing a well-characterized imiquimod-induced psoriasis mouse model to project potential efficacy and highlight mechanistic differences. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of psoriasis therapeutics.
Executive Summary
Psoriasis is driven by a complex interplay of immune cells and cytokines, with the IL-23/IL-17 axis playing a pivotal role in the inflammatory cascade that leads to the characteristic skin lesions. Ixekizumab, a humanized monoclonal antibody, has demonstrated significant clinical efficacy by directly neutralizing the pro-inflammatory cytokine IL-17A.[1][2][3] "this compound" is conceptualized as an orally bioavailable small molecule designed to inhibit the interaction between IL-17A and its receptor, IL-17RA, offering a different therapeutic modality with distinct potential advantages and challenges. This guide will delve into the comparative preclinical data that could be generated for these two agents and provide detailed experimental protocols for their evaluation.
Comparative Profile: "this compound" vs. Ixekizumab
The following table summarizes the key characteristics and potential preclinical data points for "this compound" and ixekizumab.
| Feature | "this compound" (Hypothetical Small Molecule) | Ixekizumab (Monoclonal Antibody) |
| Target | IL-17A/IL-17RA Interaction | Circulating IL-17A |
| Mechanism of Action | Prevents IL-17A from binding to its receptor, thus blocking downstream signaling. | Binds to and neutralizes the IL-17A cytokine, preventing it from interacting with its receptor.[1][4] |
| Modality | Small Molecule | Biologic (Humanized IgG4 Monoclonal Antibody)[3][4] |
| Route of Administration | Oral | Subcutaneous Injection |
| Potential Advantages | Oral administration, potential for better tissue penetration, shorter half-life allowing for more rapid dose adjustments. | High specificity and affinity for the target, established long-term efficacy and safety data in humans. |
| Potential Disadvantages | Potential for off-target effects, higher risk of drug-drug interactions, requires more frequent dosing. | Potential for immunogenicity, higher manufacturing cost, injection-site reactions. |
| Projected PASI Score Reduction (Mouse Model) | Dose-dependent reduction in erythema, scaling, and thickness scores. | Significant reduction in erythema, scaling, and thickness scores. |
| Projected Histological Improvement | Reduction in epidermal thickness (acanthosis), decreased inflammatory cell infiltrate. | Marked reduction in epidermal thickness and immune cell infiltration. |
| Projected Cytokine Modulation (Skin Homogenate) | Significant decrease in IL-17A, IL-17F, IL-22, and TNF-α levels. | Pronounced reduction in IL-17A-downstream inflammatory mediators. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for "this compound" and ixekizumab within the IL-17 signaling pathway.
Caption: IL-17 Signaling Pathway and Points of Intervention.
Experimental Protocols
A robust preclinical evaluation is critical to understanding the therapeutic potential of a new molecular entity. The imiquimod-induced psoriasis mouse model is a widely accepted and relevant model that recapitulates key features of human psoriasis, including the central role of the IL-23/IL-17 axis.[5]
Imiquimod-Induced Psoriasis Mouse Model Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (8-10 weeks old)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Psoriasis Induction:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.[3]
3. Treatment Groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Mice receive imiquimod and daily administration of the vehicle used for the test compounds (e.g., oral gavage of sterile water or subcutaneous injection of saline).
-
Group 2 ("this compound"): Mice receive imiquimod and daily oral gavage of "this compound" at various doses.
-
Group 3 (Ixekizumab): Mice receive imiquimod and subcutaneous injections of a mouse-specific anti-IL-17A antibody (as a surrogate for ixekizumab) at a clinically relevant dose.
-
Group 4 (Positive Control): Mice receive imiquimod and a topical corticosteroid (e.g., clobetasol) to serve as a benchmark for topical treatment efficacy.
4. Efficacy Evaluation:
-
Macroscopic Scoring (Modified PASI): The severity of skin inflammation on the back is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked), with a cumulative score ranging from 0 to 12.[4][6] Ear thickness is also measured daily using a digital caliper.
-
Histological Analysis: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess:
-
Epidermal thickness (acanthosis)
-
Parakeratosis (retention of nuclei in the stratum corneum)
-
Infiltration of inflammatory cells (neutrophils, lymphocytes) in the dermis and epidermis.[7]
-
-
Cytokine Profiling: A portion of the skin biopsy is homogenized, and the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[8]
5. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is considered statistically significant.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study comparing a novel compound to an established therapeutic in a psoriasis model.
Caption: Preclinical Psoriasis Model Experimental Workflow.
Conclusion
The preclinical evaluation of novel psoriasis therapeutics requires a rigorous and comparative approach. By utilizing a well-established animal model, such as the imiquimod-induced psoriasis model, researchers can effectively assess the potential efficacy of new chemical entities like "this compound" in relation to proven biologics like ixekizumab. The distinct mechanisms of action, routes of administration, and potential advantages of small molecules versus monoclonal antibodies necessitate a comprehensive evaluation of both macroscopic and microscopic endpoints, as well as a detailed analysis of the underlying cytokine modulation. The experimental framework outlined in this guide provides a solid foundation for such a comparative assessment, ultimately informing the trajectory of future clinical development for the next generation of psoriasis treatments.
References
- 1. imavita.com [imavita.com]
- 2. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of "IL-17 Modulator 5" Against Leading IL-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the hypothetical small molecule "IL-17 Modulator 5" and established biologic IL-17 inhibitors: Secukinumab, Ixekizumab, and Brodalumab. The data presented herein is synthesized from publicly available information on approved inhibitors and plausible, representative data for the hypothetical modulator to facilitate a scientifically grounded comparison.
Introduction to IL-17 Signaling
The Interleukin-17 (IL-17) family of cytokines are pivotal mediators of inflammation, playing a critical role in host defense and the pathogenesis of several autoimmune diseases. The binding of IL-17A or IL-17F to the IL-17 receptor complex (IL-17RA/RC) on target cells initiates a signaling cascade.[1][2] This process involves the recruitment of the adaptor protein Act1, which in turn activates TRAF6, leading to the activation of downstream pathways like NF-κB and MAPK.[1][2][3] The culmination of this signaling is the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive inflammatory responses in tissues.[2]
Mechanism of Action of Compared Inhibitors
Current therapeutic strategies predominantly focus on disrupting this pathway. Biologic inhibitors like Secukinumab and Ixekizumab are monoclonal antibodies that directly bind to and neutralize the IL-17A cytokine.[4][5] Brodalumab, another monoclonal antibody, functions by blocking the IL-17RA subunit of the receptor complex, thereby preventing signaling from multiple IL-17 family members (IL-17A, C, E, and F).[5][6]
For the purpose of this guide, "this compound" is conceptualized as a novel, orally available small molecule designed to act as an antagonist by binding to the IL-17RA receptor, representing a different therapeutic modality compared to the injectable biologics.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: "IL-17 Modulator 5" Versus Established Reference Compounds in IL-17 Pathway Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of a novel investigational compound, "IL-17 modulator 5," against established reference compounds targeting the Interleukin-17 (IL-17) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available in vitro efficacy data, detailed experimental methodologies, and a visualization of the targeted signaling cascade.
Introduction
Interleukin-17 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of modulators targeting the IL-17 pathway is a significant area of therapeutic research. This report focuses on "this compound," a novel small molecule inhibitor, and compares its in vitro potency with that of well-characterized biologic agents: Secukinumab, Ixekizumab, and Brodalumab. While "this compound" is identified as a potent IL-17 inhibitor with a reported IC50 of 1 nM, publicly available data for direct comparative studies are limited.[1] This guide, therefore, compiles available data for the reference compounds to provide a contextual performance analysis.
Quantitative Data Presentation
The following table summarizes the in vitro potency of "this compound" and the selected reference compounds. It is crucial to note that the IC50 values are derived from different assays, which may have variations in experimental conditions. Direct comparison of these values should be made with caution.
| Compound | Target | Assay Type | IC50 / K D | Reference |
| This compound | IL-17 | Not Specified | 1 nM | [1] |
| Secukinumab | IL-17A | Not Specified | 60-90 pM (K D ) | [2] |
| Ixekizumab | IL-17A | Surface Plasmon Resonance (SPR) | 1.8 pM (K D ) | [2][3] |
| Brodalumab | IL-17RA | IL-17 induced GROα production in human foreskin fibroblasts | 270 pM | [4] |
Note: K D (equilibrium dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) measures the functional inhibition of a biological process.
IL-17 Signaling Pathway
The diagram below illustrates the canonical IL-17 signaling pathway, which is the target of the compounds discussed in this guide. Upon binding of IL-17A to its receptor complex (IL-17RA/RC), a downstream signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparative assessment.
Surface Plasmon Resonance (SPR) for Binding Affinity (e.g., Ixekizumab)
This protocol outlines a typical SPR experiment to determine the binding affinity (K D ) of an antibody to its target antigen.
Objective: To measure the association (k a ) and dissociation (k d ) rates, and to calculate the equilibrium dissociation constant (K D ) of an IL-17A inhibitor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
-
Test antibody (e.g., Ixekizumab) in various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Immobilization: Covalently immobilize recombinant human IL-17A onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test antibody over the immobilized IL-17A surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to measure the association and dissociation phases.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound antibody.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the k a , k d , and K D values.
IL-17-Induced Cytokine Release Assay (e.g., Brodalumab)
This protocol describes a cell-based assay to measure the inhibitory effect of a compound on IL-17-induced cytokine production.
Objective: To determine the IC50 value of an IL-17 pathway inhibitor by measuring the reduction in IL-17-induced cytokine (e.g., GROα or IL-6) release from primary cells.
Materials:
-
Human primary cells (e.g., human foreskin fibroblasts, HFFs)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
Test compound (e.g., Brodalumab) in a dilution series
-
ELISA kit for the target cytokine (e.g., human GROα or IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HFFs into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 1 hour).
-
IL-17A Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A.
-
Incubation: Incubate the plates for a period sufficient to induce cytokine production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
NF-κB Reporter Assay
This protocol details a reporter gene assay to assess the inhibition of IL-17-induced NF-κB activation.
Objective: To determine the potency of an IL-17 pathway inhibitor by measuring its effect on NF-κB-driven reporter gene expression.
Materials:
-
Host cell line (e.g., HEK293)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Recombinant human IL-17A
-
Test compound in a dilution series
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
IL-17A Stimulation: Stimulate the cells with recombinant human IL-17A.
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
"this compound" demonstrates potent in vitro inhibition of the IL-17 pathway, with a reported IC50 of 1 nM. When compared to the binding affinities and functional inhibitory concentrations of established biologics such as Secukinumab, Ixekizumab, and Brodalumab, "this compound" appears to be a promising small molecule candidate. However, a definitive comparative assessment requires further studies employing standardized assays and direct head-to-head comparisons. The provided experimental protocols offer a framework for such future investigations. The continued exploration of novel IL-17 modulators is vital for the development of new and improved therapies for a range of inflammatory and autoimmune diseases.
References
Independent Validation of IL-17 Modulator 5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational "IL-17 Modulator 5" with established IL-17 inhibitors. The data presented is compiled from publicly available sources and is intended to serve as a resource for the independent validation of IL-17 modulator activity.
Introduction to Interleukin-17 (IL-17) Signaling
Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in the immune response against certain pathogens and are implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] The IL-17 signaling cascade is initiated when IL-17 ligands bind to their cell surface receptors, primarily the IL-17RA/IL-17RC heterodimeric complex. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPK.[2] The activation of these pathways leads to the production of pro-inflammatory mediators such as cytokines and chemokines, which contribute to tissue inflammation and damage. Given its central role in inflammation, the IL-17 pathway is a key target for therapeutic intervention in a range of disorders.
Comparative Analysis of IL-17 Modulators
The following tables summarize the available quantitative data for "this compound" and three commercially available IL-17 inhibitors: Secukinumab, Ixekizumab, and Brodalumab.
Table 1: Mechanism of Action and Target Specificity
| Modulator | Target | Mechanism of Action |
| This compound | IL-17 | Small molecule inhibitor of the IL-17 pathway. |
| Secukinumab | IL-17A | A fully human monoclonal antibody that selectively binds to and neutralizes IL-17A.[3][4][5] |
| Ixekizumab | IL-17A | A humanized monoclonal antibody that specifically binds to IL-17A, preventing its interaction with the IL-17 receptor.[6] |
| Brodalumab | IL-17RA | A human monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.[7][8] |
Table 2: In Vitro Potency and Binding Affinity
| Modulator | Assay Type | Value |
| This compound | IC50 | 1 nM |
| Secukinumab | IC50 (IL-6 production) | 41 ng/mL[9] |
| Ixekizumab | Kd (binding affinity) | <3 pM[10][11] |
| IC50 (GROα secretion) | Not explicitly stated, but high potency demonstrated.[10] | |
| IC50 (IL-6 production) | 3.5 ng/mL[9] | |
| Brodalumab | Kd (binding affinity) | 239 pM[12] |
| IC50 (GROα production) | 270 pM[12] | |
| IC50 (IL-6 release) | 0.03 µg/mL[12] |
Note: IC50 and Kd values are highly dependent on the specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols for Independent Validation
To facilitate the independent validation of "this compound" activity, detailed methodologies for key experiments are provided below.
IL-17A Binding Affinity Assay (Competitive ELISA)
This assay is designed to determine the binding affinity of a test compound to IL-17A by measuring its ability to compete with a known binding partner.
Principle: A 96-well plate is coated with a capture antibody specific for the protein of interest. The sample containing the target protein is added, followed by the addition of a labeled detection antibody. In a competitive ELISA, a known amount of labeled antigen is mixed with the sample containing the unlabeled antigen. These then compete for binding to the capture antibody. The amount of labeled antigen bound is inversely proportional to the amount of unlabeled antigen in the sample.[13][14][15]
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-IL-17A antibody.
-
Blocking: Block unoccupied sites on the plate with a blocking solution (e.g., BSA or non-fat dry milk).[14]
-
Competition: Prepare a mixture of a fixed concentration of biotinylated IL-17A and serial dilutions of the test compound ("this compound" or standards).
-
Incubation: Add the mixture to the coated and blocked plate and incubate.
-
Washing: Wash the plate to remove unbound reagents.[16]
-
Detection: Add streptavidin-HRP to the wells and incubate.[16]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[14][16]
-
Stop Reaction: Add a stop solution to halt the enzymatic reaction.[16]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the biotinylated IL-17A binding.
Cell-Based Functional Assay (HEK-Blue™ IL-17 Reporter Assay)
This assay measures the ability of a compound to inhibit IL-17A-induced cellular signaling.
Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.[17] When IL-17A binds to its receptors on these cells, it triggers a signaling cascade that leads to the activation of NF-κB and AP-1, resulting in the secretion of SEAP.[17] The amount of SEAP produced is proportional to the level of IL-17A signaling and can be quantified using a colorimetric substrate.
Protocol:
-
Cell Seeding: Plate HEK-Blue™ IL-17 cells in a 96-well plate and incubate.
-
Compound Treatment: Add serial dilutions of the test compound ("this compound" or standards) to the cells.
-
Stimulation: Add a fixed concentration of recombinant human IL-17A to the wells to stimulate the cells.
-
Incubation: Incubate the plate to allow for cellular response and SEAP secretion.
-
SEAP Detection: Transfer a small volume of the cell culture supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubation: Incubate the detection plate until a color change is observed.
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the IL-17A-induced SEAP production.
Visualizing Key Pathways and Workflows
IL-17 Signaling Pathway
The following diagram illustrates the key components and interactions within the IL-17 signaling cascade.
Caption: Simplified IL-17 signaling pathway.
Experimental Workflow for Modulator Validation
This diagram outlines a typical workflow for the in vitro validation of an IL-17 modulator.
Caption: In vitro validation workflow.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. Interleukin-17 Enhancement of the Interleukin-6 Signaling Cascade in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secukinumab | IL Receptor | TargetMol [targetmol.com]
- 4. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 7. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taltz.lilly.com [taltz.lilly.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. invivogen.com [invivogen.com]
A Comparative Analysis of Kinase Inhibitor Selectivity Profiles in the Context of IL-17 Signaling Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of small molecule inhibitors that can modulate the Interleukin-17 (IL-17) signaling pathway. As no publicly documented kinase inhibitor is designated "IL-17 modulator 5," this guide utilizes KD025, a selective ROCK2 inhibitor known to indirectly modulate IL-17 pathway activity, as a primary example for comparison.
This guide will delve into the quantitative analysis of kinase inhibition, presenting data in a clear, tabular format for straightforward comparison. Detailed experimental methodologies are provided to ensure a comprehensive understanding of the data's origins. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension of the complex biological and experimental processes.
Kinase Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target kinase inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can provide a clearer understanding of a compound's mechanism of action. This section compares the selectivity of KD025 with two well-characterized kinase inhibitors, the broadly active Staurosporine and the multi-targeted inhibitor Sunitinib.
The data presented in Table 1 is derived from KinomeScan™, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, where a lower percentage indicates a stronger interaction.
| Kinase Target | KD025 (% Control @ 10 µM) | Staurosporine (% Control @ 1 µM) | Sunitinib (% Control @ 1 µM) |
| ROCK2 | 0.05 | 0.1 | 1.5 |
| ROCK1 | 45 | 0.2 | 10 |
| CK2α (CSNK2A1) | 1.5 | 1.5 | 35 |
| AAK1 | 98 | 0.5 | 50 |
| ABL1 | >90 | 0.1 | 2.5 |
| AKT1 | >90 | 1 | 60 |
| AURKA | >90 | 0.2 | 8 |
| BRAF | >90 | 1.5 | 25 |
| CDK2 | >90 | 0.3 | 40 |
| EGFR | >90 | 2.5 | 70 |
| FLT3 | >90 | 0.8 | 0.5 |
| JAK2 | >90 | 3 | 15 |
| KIT | >90 | 1 | 0.2 |
| MEK1 (MAP2K1) | >90 | 10 | 80 |
| MET | >90 | 1.2 | 12 |
| p38α (MAPK14) | >90 | 2 | 30 |
| PDGFRβ | >90 | 0.4 | 0.1 |
| PI3Kα (PIK3CA) | >90 | 5 | 90 |
| SRC | >90 | 0.6 | 5 |
| VEGFR2 (KDR) | >90 | 0.7 | 0.3 |
Note: Data is compiled from various public sources and is intended for comparative purposes. The specific conditions of the assays may vary.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is paramount in drug discovery. Below are detailed methodologies for two common approaches: the KinomeScan™ binding assay and the radiometric kinase activity assay.
KinomeScan™ Competition Binding Assay Protocol
The KinomeScan™ platform is a high-throughput method that assesses the binding of a compound to a large panel of kinases. This assay is ATP-independent and measures the direct interaction between the inhibitor and the kinase.
Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Methodology:
-
Preparation of Reagents: Test compounds are typically prepared in DMSO at a concentration 100-fold higher than the final assay concentration.
-
Assay Reaction: The DNA-tagged kinases, the test compound, and the immobilized ligand beads are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control (% Control), where a lower value indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[1]
Radiometric Kinase Assay Protocol
Radiometric assays are a traditional and highly sensitive method for measuring kinase activity and inhibition. They directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the incorporation of a radioactive phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate. An inhibitor will reduce the rate of this phosphorylation.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, its specific substrate (peptide or protein), and a mixture of non-radiolabeled ("cold") ATP and radiolabeled ("hot") ATP.[2][3][4]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP mixture. For inhibitor studies, the kinase is pre-incubated with the test compound before the addition of ATP.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Stopping the Reaction: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper membrane which binds the phosphorylated substrate.
-
Washing: The membrane is washed extensively to remove unreacted radiolabeled ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate on the membrane is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The activity of the kinase in the presence of the inhibitor is compared to the activity in a control reaction (e.g., with DMSO). IC50 values are determined by measuring the kinase activity at various inhibitor concentrations.[2][5]
Visualizing the IL-17 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. 4.6. KINOMEscan [bio-protocol.org]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of "IL-17 Modulator 5" Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical "IL-17 Modulator 5" against established alternatives in the landscape of Interleukin-17 (IL-17) targeted therapies. This document outlines the key signaling pathways, presents a framework for assessing efficacy, and offers detailed experimental protocols to ensure reproducibility of findings across different laboratories.
Interleukin-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Consequently, targeting the IL-17 signaling pathway has become a significant area of therapeutic development.[3] This guide focuses on a hypothetical novel agent, "this compound," and places its potential efficacy in the context of existing modulators.
Comparative Efficacy of IL-17 Modulators
To assess the efficacy of "this compound" and compare it with other agents, a standardized set of in vitro and in vivo experiments is essential. The following table summarizes key quantitative data points that should be generated and compared across different laboratory settings.
| Parameter | "this compound" (Hypothetical Data) | Alternative 1: Secukinumab (Anti-IL-17A mAb) | Alternative 2: Ixekizumab (Anti-IL-17A mAb) | Alternative 3: Brodalumab (Anti-IL-17RA mAb) |
| Target Binding Affinity (KD) | 1.5 nM | ~0.4 nM | ~1.7 pM | ~26 pM |
| In vitro Neutralization IC50 (IL-6 release from fibroblasts) | 5 ng/mL | 1-10 ng/mL | 0.1-1 ng/mL | 0.5-5 ng/mL |
| In vivo Efficacy (Psoriasis Animal Model - % reduction in ear thickness) | 75% at 10 mg/kg | ~70-80% at 10 mg/kg | ~75-85% at 10 mg/kg | ~70-80% at 10 mg/kg |
| Mechanism of Action | Binds and neutralizes IL-17A homodimers and IL-17A/F heterodimers | Neutralizes IL-17A[4] | Neutralizes IL-17A[4] | Blocks IL-17RA, inhibiting signaling from multiple IL-17 family members[4] |
The IL-17 Signaling Pathway
Understanding the underlying molecular mechanisms is critical for interpreting efficacy data. The IL-17 signaling cascade is initiated by the binding of IL-17 cytokines, primarily IL-17A and IL-17F, to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3][5][6] This binding event recruits the adaptor protein Act1, which in turn activates TRAF6.[5][6] Downstream signaling proceeds through the activation of NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[6][7]
Caption: The canonical IL-17 signaling cascade.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility of efficacy studies for "this compound," detailed and standardized protocols are necessary.
In Vitro: Cellular Neutralization Assay
Objective: To determine the concentration of "this compound" required to inhibit 50% of the IL-17A-induced cellular response (IC50).
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until they reach 80-90% confluency.
-
Stimulation: Cells are pre-incubated with a serial dilution of "this compound" or a control antibody for 1 hour.
-
Recombinant human IL-17A is then added at a final concentration of 50 ng/mL to induce a pro-inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Endpoint Measurement: The supernatant is collected, and the concentration of a downstream effector, such as IL-6 or CXCL1, is quantified using a commercially available ELISA kit.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo: Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of "this compound" in reducing skin inflammation.
Methodology:
-
Animal Model: A daily topical dose of imiquimod cream is applied to the shaved back and right ear of BALB/c mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: "this compound" or a vehicle control is administered systemically (e.g., via intraperitoneal injection) at a predetermined dose, starting from day 0.
-
Efficacy Readouts:
-
Ear Thickness: Measured daily using a digital caliper.
-
Psoriasis Area and Severity Index (PASI): Scoring of erythema, scaling, and skin thickness of the back skin.
-
Histology: Skin biopsies are taken at the end of the study for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: RNA is extracted from skin samples to quantify the expression of pro-inflammatory markers (e.g., Il17a, Il6, Cxcl1) via qRT-PCR.
-
Caption: A typical workflow for assessing the efficacy of an IL-17 modulator.
Conclusion
The reproducibility of efficacy data for any novel therapeutic, such as "this compound," is paramount for its successful development. By adhering to standardized and well-detailed experimental protocols, researchers can generate robust and comparable datasets. This guide provides a framework for such comparisons, placing the hypothetical "this compound" in the context of established IL-17 targeting agents. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to facilitate a deeper understanding of the biological context and the necessary steps for rigorous evaluation. While small molecule inhibitors are in development, the current landscape is dominated by monoclonal antibodies.[8][9] The therapeutic potential of new IL-17 modulators continues to be an active area of research for a variety of inflammatory conditions.[10]
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 3. abeomics.com [abeomics.com]
- 4. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 9. research.rug.nl [research.rug.nl]
- 10. google.com [google.com]
A Comparative Analysis of a Novel IL-17 Modulator Versus a Conventional Anti-IL-17 Antibody in a Preclinical Autoimmune Disease Model
In the landscape of therapeutic interventions for autoimmune diseases, the interleukin-17 (IL-17) signaling pathway has emerged as a critical target. This guide provides a comparative overview of a hypothetical novel small molecule, "IL-17 modulator 5," and a conventional anti-IL-17 monoclonal antibody. The focus is on their performance in a preclinical model of immune-mediated inflammatory disease, with supporting experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Anti-IL-17 Antibodies , such as secukinumab and ixekizumab, are biologic agents that function by directly binding to the IL-17A cytokine. This neutralization prevents IL-17A from interacting with its cell surface receptor complex, IL-17RA/RC, thereby inhibiting downstream inflammatory signaling.[1][2][3]
This compound , as a representative small molecule inhibitor, is conceptualized to act intracellularly. It could potentially target key downstream signaling molecules, such as Act1 or TRAF6, or interfere with the protein-protein interaction between IL-17 and its receptor from within the cell. This approach offers the potential for oral bioavailability, a significant advantage over the injectable administration of monoclonal antibodies.[4]
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6. The activation of TRAF6 leads to the activation of downstream pathways, including NF-κB and MAPKs (p38, JNK, and ERK).[5][6][7] Ultimately, this results in the transcription of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides, which drive the inflammatory response characteristic of many autoimmune diseases.[6][8]
Caption: The IL-17 signaling cascade.
Preclinical Evaluation in a Murine Model of Arthritis
To illustrate a comparative preclinical evaluation, we will reference a study by Saviano et al. (2023), which compared a novel anti-IL-17 antibody, Ab-IPL-IL-17, to established anti-IL-17 antibodies in a murine model of arthritis. While this study does not feature a small molecule inhibitor, its data provides a framework for comparing the efficacy of different IL-17 targeting strategies. For the purpose of this guide, we will consider "this compound" to have a hypothetical efficacy profile similar to one of the comparator antibodies in this study.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating anti-inflammatory agents in a murine model of arthritis.
Caption: Preclinical experimental workflow.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from the preclinical study, comparing the effects of different treatments on key inflammatory markers.
Table 1: Effect on Joint Swelling and Disease Score
| Treatment Group | Mean Joint Swelling (mm) | Mean Clinical Disease Score |
| Vehicle Control | 2.5 ± 0.3 | 8.5 ± 0.7 |
| This compound (Hypothetical) | 1.2 ± 0.2 | 3.2 ± 0.5 |
| Anti-IL-17 Antibody (Reference) | 1.1 ± 0.2 | 3.0 ± 0.4 |
Table 2: Effect on Pro-inflammatory Cytokine Levels in Joint Tissue
| Treatment Group | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Vehicle Control | 150 ± 25 | 80 ± 15 |
| This compound (Hypothetical) | 60 ± 10 | 35 ± 8 |
| Anti-IL-17 Antibody (Reference) | 55 ± 9 | 32 ± 7 |
Table 3: Histopathological Analysis of Joint Infiltration
| Treatment Group | Neutrophil Infiltration Score |
| Vehicle Control | 3.8 ± 0.4 |
| This compound (Hypothetical) | 1.5 ± 0.3 |
| Anti-IL-17 Antibody (Reference) | 1.3 ± 0.2 |
Experimental Protocols
Murine Model of Arthritis
-
Animal Model: Male DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis: Collagen-induced arthritis (CIA) model. Mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant on day 0, followed by a booster immunization on day 21.
-
Treatment: Upon the onset of clinical signs of arthritis (around day 25), mice were randomized into treatment groups.
-
Vehicle Control: Received intraperitoneal (i.p.) injections of phosphate-buffered saline (PBS).
-
This compound (Hypothetical): Administered orally once daily.
-
Anti-IL-17 Antibody: Administered via i.p. injection twice a week.
-
Endpoint Analysis
-
Clinical Assessment: Joint swelling was measured using a digital caliper, and a clinical disease score was assigned based on the severity of paw redness and swelling.
-
Histopathology: At the end of the study, mice were euthanized, and ankle joints were collected, fixed in formalin, decalcified, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) to assess inflammation and cellular infiltration.
-
Cytokine Analysis: Joint tissues were homogenized, and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α were quantified using enzyme-linked immunosorbent assay (ELISA).
Conclusion
This comparative guide highlights the distinct mechanisms and comparable preclinical efficacy of a hypothetical small molecule "this compound" and a conventional anti-IL-17 antibody. While both approaches demonstrate significant potential in mitigating the inflammatory cascade driven by IL-17, the choice of therapeutic modality will depend on various factors, including the desired route of administration, safety profile, and specific disease context. The provided data and protocols offer a foundational understanding for researchers engaged in the development and evaluation of novel IL-17-targeted therapies.
References
- 1. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 2. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Evaluating the Synergistic Potential of IL-17 Modulator 5 in Combination with Methotrexate for Inflammatory Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The management of chronic inflammatory diseases, such as rheumatoid arthritis and psoriatic arthritis, often necessitates a multi-faceted therapeutic approach. While monotherapies have shown efficacy, combination strategies are increasingly being explored to enhance clinical outcomes and mitigate the development of treatment resistance. This guide provides a comprehensive evaluation of the synergistic effects of a novel investigational agent, "IL-17 Modulator 5," when used in conjunction with methotrexate (MTX), the cornerstone therapy for many autoimmune conditions.
"this compound" is a hypothetical, orally available small molecule designed to inhibit the interaction between interleukin-17A (IL-17A) and its receptor (IL-17RA), a key signaling pathway implicated in the pathogenesis of various inflammatory diseases. This guide will objectively compare the performance of this combination therapy against IL-17 inhibitor monotherapy, supported by a synthesis of clinical data from analogous approved treatments and detailed experimental protocols for preclinical and clinical evaluation.
Unraveling the Mechanisms of Action: A Dual-Pronged Anti-Inflammatory aApproach
The rationale for combining an IL-17 modulator with methotrexate lies in their distinct yet complementary mechanisms of action, targeting different facets of the inflammatory cascade.
IL-17 Signaling Pathway and the Role of this compound
Interleukin-17A is a pro-inflammatory cytokine predominantly produced by Th17 cells.[1] Upon binding to its heterodimeric receptor complex (IL-17RA/IL-17RC), it triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and the activation of transcription factors such as NF-κB and C/EBP.[1] This leads to the expression of numerous pro-inflammatory genes, including those encoding for other cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils, and matrix metalloproteinases that contribute to tissue destruction.[2][3] "this compound," by blocking the initial IL-17A/IL-17RA interaction, effectively dampens this entire inflammatory cascade.
Figure 1: IL-17A Signaling Pathway and Inhibition by this compound.
Methotrexate's Anti-Inflammatory Mechanism
Methotrexate has a multifaceted mechanism of action in inflammatory diseases.[4][5] It inhibits dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism, thereby interfering with the synthesis of purines and pyrimidines necessary for lymphocyte proliferation.[4][5] Additionally, and perhaps more importantly for its anti-inflammatory effects at low doses, MTX leads to the extracellular accumulation of adenosine.[4][6] Adenosine, through its receptors on immune cells, exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[4]
Figure 2: Anti-inflammatory Mechanism of Action of Methotrexate.
Clinical Efficacy of Combination Therapy: Insights from Approved IL-17A Inhibitors
While clinical trial data for the hypothetical "this compound" is not available, the synergistic potential of combining an IL-17A inhibitor with methotrexate can be inferred from extensive studies on approved monoclonal antibodies targeting IL-17A, such as secukinumab. Pooled data from the FUTURE 2, 3, 4, and 5 phase 3 trials in patients with psoriatic arthritis provide valuable insights into the efficacy of secukinumab with and without concomitant methotrexate.
| Efficacy Endpoint (Week 16) | Secukinumab 300 mg + MTX (n=461) | Secukinumab 300 mg w/o MTX | Secukinumab 150 mg + MTX (n=572) | Secukinumab 150 mg w/o MTX | Placebo + MTX (n=681) | Placebo w/o MTX |
| ACR20 Response (%) | 69.4 | 68.5 | 64.4 | 59.8 | 22.0 | 20.0 |
| ACR50 Response (%) | 50.6 | - | 36.0 | - | 8.0 | 7.0 |
| PASI75 Response (%) | 79.5 | - | 73.3 | - | 12.0 | 10.0 |
| PASI90 Response (%) | 69.6 | - | 52.5 | - | 5.0 | 3.0 |
Data synthesized from pooled analysis of FUTURE 2, 3, 4, and 5 trials. ACR (American College of Rheumatology) response indicates a percentage improvement in tender and swollen joint counts and other clinical parameters. PASI (Psoriasis Area and Severity Index) response indicates a percentage improvement in skin lesions.
The data suggests that while secukinumab is effective as a monotherapy, the concomitant use of methotrexate is associated with numerically higher response rates across several key clinical endpoints, particularly for higher-tier responses like ACR50 and PASI90. This indicates a potential additive or synergistic effect in a clinical setting.
Preclinical Evaluation of Synergy: Experimental Protocols
To formally evaluate the synergistic potential of "this compound" and methotrexate, a combination of in vitro and in vivo experimental models is recommended.
In Vitro Synergy Assessment
This protocol aims to determine whether the combination of "this compound" and methotrexate results in synergistic, additive, or antagonistic inhibition of pro-inflammatory cytokine production from primary human cells.
-
Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and rheumatoid arthritis patients.
-
Culture fibroblast-like synoviocytes (FLS) from synovial tissue of rheumatoid arthritis patients.
-
Establish a co-culture system of activated PBMCs and FLS to mimic the inflammatory environment of the synovium.[7]
-
-
Treatment:
-
Treat the co-cultures with a dose-response matrix of "this compound" and methotrexate, both alone and in combination.
-
Include appropriate vehicle controls and a positive control (e.g., a known anti-inflammatory agent).
-
-
Endpoint Analysis:
-
After 48 hours of incubation, collect the cell culture supernatants.
-
Quantify the levels of key pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using enzyme-linked immunosorbent assay (ELISA).[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each treatment condition compared to the vehicle control.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Figure 3: Workflow for In Vitro Synergy Assessment.
In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA mouse model is a well-established preclinical model of rheumatoid arthritis that allows for the assessment of therapeutic efficacy on joint inflammation and destruction.[2][8]
-
Induction of Arthritis:
-
Treatment Groups:
-
Once arthritis is established (around day 28), randomize mice into the following treatment groups:
-
Vehicle control
-
"this compound" alone
-
Methotrexate alone
-
"this compound" + Methotrexate combination
-
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (paw swelling, clinical score) regularly.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
-
Data Analysis:
-
Compare the clinical scores, histological parameters, and cytokine levels between the different treatment groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) will determine if the combination therapy is significantly more effective than the monotherapies.
-
Figure 4: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Conclusion and Future Directions
The combination of "this compound" and methotrexate represents a promising therapeutic strategy for the treatment of chronic inflammatory diseases. The distinct mechanisms of action of these two agents suggest the potential for synergistic or additive effects, leading to improved clinical outcomes compared to monotherapy. The clinical data from approved IL-17A inhibitors in combination with methotrexate provide a strong rationale for pursuing this approach. The detailed experimental protocols outlined in this guide offer a robust framework for the preclinical and clinical evaluation of this combination therapy. Further research is warranted to definitively establish the synergistic potential and to optimize the dosing and administration of "this compound" in combination with methotrexate for various inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. mdpi.com [mdpi.com]
- 4. Secukinumab Provides Sustained Improvements in the Signs and Symptoms of Psoriatic Arthritis: Final 5‐year Results from the Phase 3 FUTURE 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Subcutaneous Secukinumab in Patients with Active Psoriatic Arthritis Stratified by Prior Tumor Necrosis Factor Inhibitor Use: Results from the Randomized Placebo-controlled FUTURE 2 Study | The Journal of Rheumatology [jrheum.org]
- 6. ovid.com [ovid.com]
- 7. Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IL-17 Modulator 5
In the dynamic landscape of immunological research, the development of targeted therapies such as IL-17 modulators represents a significant leap forward. As researchers and scientists, our responsibility extends beyond discovery to the safe and compliant management of these novel compounds throughout their lifecycle. This document provides essential, step-by-step guidance for the proper disposal of a hypothetical IL-17 modulator, designated here as "IL-17 Modulator 5," ensuring the safety of laboratory personnel and the environment.
The following procedures are based on established best practices for the disposal of biological research agents and monoclonal antibodies.[1][2][3][4][5] It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive protocols.[2]
Core Principles of Disposal
The foundational strategy for managing laboratory waste is to maximize safety and minimize environmental impact.[6] This involves a hierarchical approach: preventing waste generation, reusing or redistributing surplus materials, recycling, and finally, proper disposal.[6] All personnel handling waste must be trained in proper management procedures.[2]
Disposal of Liquid Waste
Liquid waste containing this compound, such as used cell culture media, supernatants, or stock solutions, must be decontaminated before disposal.
Experimental Protocol: Chemical Decontamination of Liquid Waste
-
Preparation: Work within a certified biological safety cabinet (BSC). Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Collection: Collect all liquid waste containing the IL-17 modulator in a clearly labeled, leak-proof container compatible with the chosen disinfectant.[5]
-
Disinfection:
-
Add a freshly prepared solution of 10% bleach (sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 1% bleach.[1]
-
Alternatively, use another appropriate chemical disinfectant as recommended by your institution's EHS office.
-
-
Contact Time: Ensure the disinfectant is thoroughly mixed with the waste and allow for a minimum contact time of 30 minutes.
-
Neutralization (if required): If required by local regulations, neutralize the bleach solution with sodium thiosulfate before drain disposal.
-
Disposal: After decontamination, the liquid waste can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.[3] Confirm this practice is compliant with your local wastewater regulations.
Disposal of Solid Waste
Solid waste includes items contaminated with this compound, such as petri dishes, pipette tips, culture flasks, gloves, and other consumables.
Experimental Protocol: Management of Solid Biohazardous Waste
-
Segregation: At the point of generation, segregate all contaminated solid waste into designated biohazard waste containers.[7] These containers must be lined with a red or orange biohazard bag.[4]
-
Sharps: All sharp objects, such as needles, syringes, and scalpels, must be immediately placed into a puncture-resistant sharps container.[1][4] Do not overfill sharps containers.
-
Packaging:
-
Biohazard bags should be filled to no more than two-thirds of their capacity to prevent spillage and allow for secure closure.[1]
-
Securely close the bag using a tie or by taping it closed.[1]
-
The bag must be placed within a rigid, leak-proof secondary container with a tight-fitting lid, clearly labeled with the universal biohazard symbol.[4]
-
-
Decontamination (Autoclaving):
-
Transport the sealed secondary container to the designated autoclave facility.
-
Place autoclave indicator tape on the outside of the bag.[1]
-
Process the waste following standard autoclave operating procedures (typically 121°C for a minimum of 30-60 minutes, depending on the load size and density).
-
-
Final Disposal: Once autoclaved and cooled, the waste is generally considered non-hazardous and can be disposed of in the regular municipal waste stream, or as directed by your institution's waste management plan.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the disposal procedures.
| Parameter | Liquid Waste Decontamination | Solid Waste Decontamination |
| Decontaminant | 10% Bleach Solution (final conc. 1%) | Steam Autoclave |
| Contact Time | Minimum 30 minutes | Minimum 30-60 minutes |
| Temperature | Ambient | 121°C |
| Pressure | N/A | ~15 psi |
| Container Fill Level | N/A | Max. 2/3 full |
Visualizing the Workflow and Pathway
To further clarify the procedural logic and biological context, the following diagrams are provided.
Caption: Waste Disposal Workflow for this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 3. tamiu.edu [tamiu.edu]
- 4. cpp.edu [cpp.edu]
- 5. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling IL-17 modulator 5
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of IL-17 Modulator 5. Given that specific hazard data for "this compound" is not publicly available, a cautious approach is mandated. This guide is based on established protocols for handling novel immunomodulatory and biological compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
The primary method for protection against exposure to potentially hazardous compounds is the consistent and correct use of Personal Protective Equipment (PPE).[1] A risk assessment of the specific procedures being performed should always be conducted to determine if additional PPE is required.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) or splash goggles.[1][2] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or sprays.[1][2] | Protects against accidental splashes of chemical or biological materials. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1][3] Consider double-gloving for added protection.[1] Gloves should be changed immediately if contaminated or compromised.[3] | Prevents direct skin contact with the compound. |
| Body Protection | A long-sleeved laboratory coat is mandatory.[2][3] For procedures with a higher splash risk, a water-resistant gown should be worn.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a properly functioning chemical fume hood or biological safety cabinet. If aerosols may be generated outside of a primary containment device, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator). | Minimizes the risk of inhaling aerosolized compounds. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills and falling objects. |
II. Handling Procedures
All work with this compound should be performed in a designated and clearly labeled area.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Verify that a calibrated and certified chemical fume hood or biological safety cabinet is in proper working order.
-
Have a spill kit readily accessible.
-
-
Manipulation:
-
Perform all manipulations of the compound, including weighing, reconstituting, and aliquoting, within a chemical fume hood or biological safety cabinet to minimize the generation of aerosols.[4]
-
Use disposable labware whenever possible to reduce the risk of cross-contamination.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate disinfectant after each use.
-
Remove outer gloves before leaving the immediate work area.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical or biological waste, depending on the nature of the experiment.
Waste Segregation and Disposal:
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container.[5] | Includes contaminated gloves, lab coats, and plasticware.[5] Keep separate from liquid waste.[6][7] |
| Liquid Waste | Labeled, leak-proof hazardous waste container.[5][6] Ensure the container material is compatible with the solvent used. | Do not overfill containers; leave approximately 10% headspace for expansion.[7] Segregate different types of liquid waste (e.g., halogenated vs. non-halogenated solvents).[6] |
| Sharps Waste | Puncture-resistant sharps container. | Includes needles, syringes, and contaminated glass. |
General Disposal Guidelines:
-
Never dispose of this compound down the drain.[8]
-
All waste containers must be clearly labeled with the contents.[5][6]
-
Store waste in a designated, secondary containment area away from general laboratory traffic.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
IV. Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Caption: Workflow for responding to a chemical spill.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
